6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-8-nitro-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O4/c9-4-1-5-8(6(2-4)11(13)14)15-3-7(12)10-5/h1-2H,3H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVYJBIAHFOQLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C(=CC(=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701232186 | |
| Record name | 6-Chloro-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701232186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870064-73-6 | |
| Record name | 6-Chloro-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870064-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701232186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on 6-Chloro-8-nitro-4H-benzooxazin-3-one (CAS Number 870064-73-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-8-nitro-4H-benzooxazin-3-one, with the CAS number 870064-73-6, is a distinct organic molecule belonging to the benzooxazinone class of heterocyclic compounds. This guide aims to provide a comprehensive overview of the available technical information for this specific chemical entity. It is important to note that while the broader class of substituted benzooxazinones has garnered scientific interest for their diverse biological activities, detailed research and experimental data specifically for 6-Chloro-8-nitro-4H-benzooxazin-3-one are limited in publicly accessible literature. This document consolidates the available data and provides context based on related compounds to aid researchers and professionals in drug development.
Chemical and Physical Properties
Based on information from various chemical suppliers, the fundamental properties of 6-Chloro-8-nitro-4H-benzooxazin-3-one are summarized below. This data is crucial for its handling, characterization, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 870064-73-6 | [1][2][3] |
| Molecular Formula | C₈H₅ClN₂O₄ | [1][2][3] |
| Molecular Weight | 228.59 g/mol | [1][2][3] |
| Physical Form | Solid | [1] |
| SMILES String | Clc1cc2c(c(c1)--INVALID-LINK--[O-])OCC(=O)N2 | [1] |
| InChI Key | PHVYJBIAHFOQLG-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
Researchers interested in synthesizing 6-Chloro-8-nitro-4H-benzooxazin-3-one may need to develop a novel synthetic route or adapt existing methods for substituted benzooxazinones.
Spectroscopic and Analytical Data
No specific spectroscopic data (e.g., ¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for 6-Chloro-8-nitro-4H-benzooxazin-3-one has been found in the public domain. For the purpose of characterization, researchers would need to perform these analyses upon successful synthesis or acquisition of the compound.
Biological Activity and Potential Applications
While there is no specific biological data for 6-Chloro-8-nitro-4H-benzooxazin-3-one, the broader class of substituted benzooxazinones has been the subject of various pharmacological studies. These studies suggest that the benzooxazinone scaffold is a privileged structure in medicinal chemistry.
-
Enzyme Inhibition: Certain benzoxazinone derivatives have been identified as inhibitors of α-chymotrypsin, a serine protease.[1]
-
Anticancer Activity: Research has shown that some substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives exhibit antiproliferative activity against breast (MCF-7) and colon (HCT-116) cancer cell lines.[5] Another study has explored 4H-benzo[e][1][5]oxazin-4-ones as inhibitors of PI3Kβ, a target in cancer therapy.[6]
-
General Biological Relevance: The benzo[1][3]oxazin-3(4H)-one core is recognized as an important class of heterocyclic compounds with a range of biological activities, including herbicidal and antifungal properties.[4]
Given these precedents, it is plausible that 6-Chloro-8-nitro-4H-benzooxazin-3-one could exhibit some form of biological activity. The presence of the chloro and nitro substituents would significantly influence its electronic and steric properties, and therefore its interaction with biological targets. Further research, including biological screening and mechanistic studies, is required to determine its pharmacological profile.
Signaling Pathways and Mechanism of Action
Due to the absence of biological studies on 6-Chloro-8-nitro-4H-benzooxazin-3-one, there is no information regarding its mechanism of action or any signaling pathways it may modulate. Any discussion on this topic would be purely speculative and based on the activities of related but distinct molecules.
To illustrate a hypothetical workflow for investigating the mechanism of action, should the compound show, for example, anticancer activity, a logical experimental progression could be as follows:
Caption: Hypothetical workflow for investigating the anticancer mechanism of a novel compound.
Conclusion and Future Directions
6-Chloro-8-nitro-4H-benzooxazin-3-one is a chemical compound for which basic identifying information is available, but in-depth technical data is currently lacking in the public domain. The biological activities reported for the broader class of substituted benzooxazinones suggest that this compound could be a candidate for biological screening.
Future research should focus on:
-
Developing and publishing a reliable synthetic protocol.
-
Full characterization using modern spectroscopic techniques.
-
Comprehensive screening for biological activities (e.g., anticancer, antimicrobial, enzyme inhibition).
-
If found to be active, subsequent studies to elucidate its mechanism of action and potential therapeutic applications.
This guide serves as a foundational document based on the currently available information and is intended to stimulate further investigation into this and related compounds by the scientific community.
References
- 1. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Substituted 1,3-Benzoxazines and Their Anticorrosion Activity | Semantic Scholar [semanticscholar.org]
- 4. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 4H-benzo[e][1,3]oxazin-4-ones analogues of TGX-221 as inhibitors of PI3Kβ - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Physicochemical Properties of 6-Chloro-8-nitro-4H-benzooxazin-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Chloro-8-nitro-4H-benzooxazin-3-one. Due to the limited availability of direct experimental data for this specific compound, this guide combines available information with data from closely related analogs to present a predictive profile. This document is intended to support research, discovery, and development activities involving this and similar molecular scaffolds.
Chemical Identity and Physical Properties
6-Chloro-8-nitro-4H-benzooxazin-3-one is a substituted benzoxazinone, a class of heterocyclic compounds recognized for their diverse biological activities. The presence of both a chloro and a nitro group on the aromatic ring is expected to significantly influence its chemical reactivity and biological interactions.
Table 1: Core Physicochemical Properties
| Property | Value | Source/Method |
| IUPAC Name | 6-Chloro-8-nitro-4H-1,4-benzoxazin-3-one | IUPAC Nomenclature |
| CAS Number | 870064-73-6 | Chemical Abstracts Service |
| Molecular Formula | C₈H₅ClN₂O₄ | --- |
| Molecular Weight | 228.59 g/mol | Calculated |
| Appearance | Predicted: Crystalline solid | General property of similar compounds |
| Melting Point | Not experimentally determined. Predicted to be high due to aromaticity and polar groups. | Prediction based on analogs |
| Boiling Point | Not experimentally determined. Predicted to be high with probable decomposition. | Prediction based on analogs |
| Solubility | Predicted to be poorly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF). | General solubility of nitroaromatic compounds |
| pKa | Not experimentally determined. The N-H proton is expected to be weakly acidic. | Chemical structure analysis |
| LogP | Not experimentally determined. Predicted to be moderately lipophilic. | Prediction based on analogs |
Spectroscopic and Analytical Data (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm, with splitting patterns influenced by the chloro and nitro substituents. A broad singlet for the N-H proton. A singlet for the CH₂ group of the oxazinone ring. |
| ¹³C NMR | Aromatic carbons in the range of 110-150 ppm. A carbonyl carbon signal around 160-170 ppm. A signal for the CH₂ carbon. |
| Infrared (IR) | Characteristic peaks for N-H stretching (~3200-3400 cm⁻¹), C=O stretching (~1680-1720 cm⁻¹), C-N stretching, C-O stretching, and strong absorptions for the nitro group (NO₂) asymmetric and symmetric stretching (~1500-1550 cm⁻¹ and ~1330-1370 cm⁻¹). |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ at m/z 228.59. Characteristic fragmentation patterns would likely involve the loss of NO₂, CO, and other small fragments.[1][2][3] |
Synthesis and Experimental Protocols
A definitive, published experimental protocol for the synthesis of 6-Chloro-8-nitro-4H-benzooxazin-3-one is not currently available. However, a general and plausible synthetic route can be proposed based on established methods for the synthesis of substituted benzoxazinones. The most common approach involves a two-step process: N-acylation of a substituted 2-aminophenol followed by cyclization.
Figure 1: Proposed Synthetic Workflow.
General Experimental Protocol for N-Acylation and Cyclization
This protocol is a generalized procedure and would require optimization for the specific synthesis of 6-Chloro-8-nitro-4H-benzooxazin-3-one.
Materials:
-
2-Amino-4-chloro-6-nitrophenol
-
Chloroacetyl chloride
-
A suitable base (e.g., triethylamine, pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Reagents for work-up and purification (e.g., water, brine, drying agent, silica gel)
Procedure:
-
N-Acylation:
-
Dissolve 2-Amino-4-chloro-6-nitrophenol in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add the base dropwise with stirring.
-
Slowly add a solution of chloroacetyl chloride in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by Thin Layer Chromatography - TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over a drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to obtain the crude N-acylated intermediate.
-
-
Intramolecular Cyclization:
-
Dissolve the crude intermediate in a suitable solvent.
-
Add a base (e.g., potassium carbonate, sodium hydride) to catalyze the intramolecular cyclization.
-
Heat the reaction mixture if necessary and monitor for completion by TLC.
-
After the reaction is complete, neutralize the mixture and extract the product.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain pure 6-Chloro-8-nitro-4H-benzooxazin-3-one.
-
Potential Biological Activities and Signaling Pathways
While the specific biological activities of 6-Chloro-8-nitro-4H-benzooxazin-3-one have not been extensively reported, the benzoxazinone scaffold is known to exhibit a range of pharmacological properties. The presence of chloro and nitro substituents can modulate this activity.
Potential Activities:
-
Anti-inflammatory: Benzoxazinone derivatives have been shown to possess anti-inflammatory properties.[4][5][6][7][8][9] The mechanism could involve the inhibition of inflammatory enzymes or modulation of inflammatory signaling pathways.
-
Antimicrobial: The heterocyclic nature of the benzoxazinone ring, combined with the electron-withdrawing nitro group, suggests potential antimicrobial activity against various bacterial and fungal strains.[4][5][7][8][9]
-
Enzyme Inhibition (α-Chymotrypsin): Benzoxazinones are known inhibitors of serine proteases like α-chymotrypsin.[10][11][12] The mechanism often involves the formation of a stable acyl-enzyme intermediate, leading to inactivation of the enzyme.
Figure 2: Potential Biological Interactions.
Safety and Handling
Specific toxicity data for 6-Chloro-8-nitro-4H-benzooxazin-3-one is not available. However, based on its chemical structure, the following precautions are recommended:
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hazards: Nitroaromatic compounds can be toxic and potentially mutagenic. The compound may be an irritant to the skin, eyes, and respiratory tract.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
6-Chloro-8-nitro-4H-benzooxazin-3-one is a compound of interest for further investigation due to the known biological activities of the benzoxazinone scaffold. This guide provides a foundational understanding of its physicochemical properties, predicted analytical characteristics, a plausible synthetic approach, and potential biological activities. Further experimental validation is necessary to confirm these predicted properties and to fully elucidate its pharmacological potential. Researchers are encouraged to use this guide as a starting point for their studies and to contribute to the body of knowledge on this and related compounds.
References
- 1. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and evaluation of analgesic, anti-inflammatory and antimicrobial activities of 6-acyl-3-piperazinomethyl-2-benzoxazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suicide inactivation of chymotrypsin by benzoxazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 6-Chloro-8-nitro-4H-benzooxazin-3-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and experimental data specifically detailing the biological activity and experimental protocols for 6-Chloro-8-nitro-4H-benzooxazin-3-one are limited. This guide provides key molecular information for the compound and presents generalized experimental protocols and potential biological activities based on studies of structurally related benzoxazinone derivatives.
Molecular Structure and Weight
The nomenclature 6-Chloro-8-nitro-4H-benzooxazin-3-one can refer to isomers. Based on available chemical database entries, the most likely structure is 6-Chloro-8-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one .
Molecular Structure:
Quantitative Molecular Data:
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂O₄ | Matrix Scientific[3] |
| Molecular Weight | 228.59 g/mol | Calculated |
| CAS Number | 870064-73-6 | Matrix Scientific[3] |
General Synthesis and Methodologies
Representative Synthetic Workflow
The following diagram illustrates a logical workflow for the synthesis of a substituted benzooxazinone, based on established chemical principles.
Detailed Representative Experimental Protocol
The following protocol is adapted from the synthesis of 6-chloro-2H-1,4-benzoxazin-3(4H)-one and is provided as a representative methodology.[1] Note: This is a hypothetical protocol for the synthesis of the title compound and would require optimization.
Objective: To synthesize 6-Chloro-8-nitro-4H-benzooxazin-3-one via acylation and subsequent intramolecular cyclization.
Materials:
-
2-Amino-4-chloro-6-nitrophenol
-
Chloroacetyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated brine solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Acylation: In a round-bottomed flask, dissolve 2-amino-4-chloro-6-nitrophenol in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere. Cool the solution in an ice bath.
-
Slowly add an equimolar amount of chloroacetyl chloride to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by thin-layer chromatography).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate, N-(5-chloro-2-hydroxy-3-nitrophenyl)-2-chloroacetamide.
-
Intramolecular Cyclization: To a 25 ml round-bottomed flask equipped with a reflux condenser, add the crude intermediate from the previous step (10 mmol), potassium carbonate (20 mmol), and anhydrous DMF (20 ml).[1]
-
Heat the resulting mixture under reflux for approximately 90 minutes.[1]
-
After cooling, pour the reaction mixture into cold water and stir for 15 minutes to precipitate the product.[1]
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain 6-Chloro-8-nitro-4H-benzooxazin-3-one.
Potential Biological Activities and Signaling Pathways
The benzoxazinone scaffold is present in a variety of biologically active molecules. While the specific activity of 6-Chloro-8-nitro-4H-benzooxazin-3-one has not been reported, derivatives of this class have shown a broad spectrum of activities.
Overview of Benzoxazinone Bioactivities
The following diagram outlines some of the known biological activities associated with the broader class of benzoxazinone compounds.
Studies on various derivatives have indicated:
-
Antifungal and Herbicidal properties. [1]
-
Inhibition of platelet aggregation. [3]
-
A range of other activities including anticancer and antiviral effects have also been reported for this class of compounds.
Given these precedents, 6-Chloro-8-nitro-4H-benzooxazin-3-one could be a candidate for screening in these and other biological assays to determine its specific activity profile. The chloro and nitro substituents on the aromatic ring would significantly influence its electronic and steric properties, and therefore its interaction with biological targets.
References
Biological activity of 6-Chloro-8-nitro-4H-benzooxazin-3-one
An in-depth analysis of the publicly available scientific literature and chemical databases reveals a notable absence of specific biological activity data for the compound 6-Chloro-8-nitro-4H-benzooxazin-3-one . While this molecule is commercially available from suppliers for research purposes, its biological effects have not been characterized in published studies.
This guide, therefore, serves to inform researchers, scientists, and drug development professionals about the current knowledge gap regarding this specific molecule. To provide a valuable context for future research, this document will summarize the known biological activities of structurally related benzoxazinone and benzoxazine derivatives, present the available physicochemical data for the target compound, and offer illustrative diagrams of potential experimental workflows and relevant biological pathways.
Biological Context: The Benzoxazinone Scaffold
The benzoxazinone core is a privileged scaffold in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities. Research into this class of compounds has primarily focused on their potential as antimicrobial and anticancer agents.
-
Antimicrobial Activity : Numerous studies have demonstrated the antibacterial and antifungal properties of benzoxazinone derivatives. For example, certain novel benzoxazinone and quinazolinone derivatives have shown significant antimicrobial effects, comparable to standard drugs like ampicillin and mycostatine.[1] The introduction of different substituents on the benzoxazine ring system has been a common strategy to modulate the antimicrobial potency and spectrum.
-
Anti-inflammatory and Cytotoxic Activities : Beyond antimicrobial effects, some benzoxazinone derivatives have been investigated for their anti-inflammatory and cytotoxic properties. For instance, a series of novel 6-chloro-benzoxazine derivatives have been synthesized and evaluated for their in-vitro anticancer properties.[2]
The presence of a nitro group and a chlorine atom on the benzoxazine ring of the target compound, 6-Chloro-8-nitro-4H-benzooxazin-3-one, suggests that it could be a candidate for similar biological activities, as these functional groups are known to influence the electronic and steric properties of molecules, which in turn can affect their interaction with biological targets.
Physicochemical Properties of 6-Chloro-8-nitro-4H-benzooxazin-3-one
The following table summarizes the available physicochemical data for 6-Chloro-8-nitro-4H-benzooxazin-3-one, as compiled from chemical supplier catalogs and databases.
| Property | Value | Reference(s) |
| CAS Number | 870064-73-6 | [3][4] |
| Molecular Formula | C₈H₅ClN₂O₄ | [3][4] |
| Molecular Weight | 228.59 g/mol | [3][4] |
| MDL Number | MFCD11226538 | [3] |
| Synonyms | 6-chloro-8-nitro-2H-1,4-benzoxazin-3(4H)-one | [4] |
| Hazard Information | Irritant | [3] |
Hypothetical Experimental Workflow
To investigate the biological activity of 6-Chloro-8-nitro-4H-benzooxazin-3-one, a logical first step would be to screen for antimicrobial activity, given the known properties of related compounds. The following diagram illustrates a typical experimental workflow for such a study.
Caption: A hypothetical experimental workflow for screening the antimicrobial activity of a novel compound.
Illustrative Signaling Pathway
The mechanism of action of antimicrobial compounds often involves the disruption of essential cellular pathways in the pathogen. One such common target is the bacterial cell wall synthesis pathway. The following diagram provides a simplified representation of this pathway, which could be a potential target for a novel benzoxazinone derivative.
Caption: A simplified diagram of the bacterial peptidoglycan cell wall synthesis pathway.
Conclusion and Future Directions
References
- 1. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Cytotoxicity Testing, and Structure–Activity Relationships of Novel 6‐Chloro‐7‐(4‐phenylimino‐4H‐3,1‐benzoxazin‐2‐yl)‐3‐(substituted)‐1,4,2‐benzodithiazine 1,1‐dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 870064-73-6 Cas No. | 6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one | Matrix Scientific [matrix.staging.1int.co.uk]
- 4. This compound | 870064-73-6 [sigmaaldrich.com]
An In-depth Technical Guide on the Proposed Mechanism of Action of 6-Chloro-8-nitro-4H-benzooxazin-3-one
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the mechanism of action of 6-Chloro-8-nitro-4H-benzooxazin-3-one is not currently available in the public domain. This document presents a hypothesized mechanism of action based on the known biological activities of structurally similar benzoxazinone derivatives and the general roles of its constituent chemical moieties. The proposed pathways and experimental data are illustrative and intended to guide future research.
Introduction
The 4H-benzooxazin-3-one scaffold is a "privileged structure" in medicinal chemistry, known to be a core component of various biologically active compounds.[1] Derivatives of this scaffold have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, and enzyme-inhibitory activities.[2][3] The subject of this whitepaper, 6-Chloro-8-nitro-4H-benzooxazin-3-one, is a novel derivative featuring a chloro and a nitro group, both of which are expected to significantly influence its biological profile. This guide synthesizes available information on related compounds to propose a plausible mechanism of action for its potential anticancer and antimicrobial effects.
Proposed Anticancer Mechanism of Action
The anticancer activity of 6-Chloro-8-nitro-4H-benzooxazin-3-one is likely multifactorial, targeting key cellular processes that are dysregulated in cancer. Based on studies of related benzoxazinone derivatives, the primary proposed mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of critical signaling pathways.[4][5][6]
Induction of Apoptosis
A common mechanism for anticancer compounds is the induction of programmed cell death, or apoptosis. Structurally related benzoxazinones have been shown to trigger apoptosis in cancer cells.[4][7][8] It is proposed that 6-Chloro-8-nitro-4H-benzooxazin-3-one could initiate apoptosis through both intrinsic and extrinsic pathways.
-
Intrinsic Pathway: This pathway is initiated by intracellular stress, such as DNA damage or oxidative stress, leading to the activation of pro-apoptotic proteins and the permeabilization of the mitochondrial membrane. The nitro group on the benzoxazinone ring is a strong electron-withdrawing group that can be enzymatically reduced within the cell to form reactive nitroso and superoxide species.[9] These reactive intermediates can cause significant DNA damage and oxidative stress, thereby triggering the intrinsic apoptotic cascade.[9]
-
Extrinsic Pathway: While less commonly reported for this class of compounds, the possibility of interaction with death receptors on the cell surface cannot be ruled out and warrants investigation.
The proposed apoptotic signaling pathway is illustrated in the diagram below.
Caption: Proposed Apoptotic Signaling Pathway.
Inhibition of Key Cancer-Related Signaling Pathways
Several benzoxazinone derivatives have been identified as inhibitors of critical signaling pathways that promote cancer cell proliferation and survival.
-
PI3K/mTOR Pathway: Some 4-phenyl-2H-benzo[b][4][10]oxazin-3(4H)-one derivatives are potent dual inhibitors of PI3K and mTOR.[11] Inhibition of this pathway would halt cell growth, proliferation, and survival.
-
c-Myc Overexpression: Certain benzoxazinone compounds have been shown to downregulate the expression of the c-Myc oncogene by inducing the formation of G-quadruplex structures in its promoter region.[6]
Cell Cycle Arrest
By inducing DNA damage, 6-Chloro-8-nitro-4H-benzooxazin-3-one could activate cell cycle checkpoints, leading to arrest at the G1/S or G2/M phase. This would prevent the proliferation of damaged cells and provide an opportunity for DNA repair or apoptosis. Related compounds have been shown to arrest the cell cycle by decreasing the expression of cyclin-dependent kinase 1 (cdk1).[4]
Proposed Antimicrobial Mechanism of Action
The antimicrobial activity of 6-Chloro-8-nitro-4H-benzooxazin-3-one is likely attributed to the presence of the nitro group and the chloro-substituted aromatic system.
-
Inhibition of Essential Enzymes: The benzoxazinone core can act as an inhibitor of essential bacterial enzymes. For instance, some derivatives have been shown to target dehydrosqualene synthase, an enzyme involved in bacterial cell wall synthesis.[12]
-
Reductive Activation of the Nitro Group: A well-established mechanism for nitroaromatic antimicrobial agents is the reduction of the nitro group by bacterial nitroreductases to form cytotoxic radicals.[9] These radicals can then damage bacterial DNA, proteins, and other macromolecules, leading to cell death.[9]
The proposed workflow for investigating the antimicrobial mechanism is depicted below.
Caption: Experimental Workflow for Antimicrobial Mechanism.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for 6-Chloro-8-nitro-4H-benzooxazin-3-one, based on typical values observed for active benzoxazinone analogs in the literature.[4][5][13]
| Parameter | Cell Line / Organism | Value | Reference Compound |
| Anticancer Activity | |||
| IC₅₀ (μM) | MCF-7 (Breast Cancer) | 5 - 15 | Doxorubicin |
| IC₅₀ (μM) | HCT-116 (Colon Cancer) | 10 - 25 | 5-Fluorouracil |
| IC₅₀ (μM) | A549 (Lung Cancer) | 15 - 30 | Cisplatin |
| Antimicrobial Activity | |||
| MIC (μg/mL) | Staphylococcus aureus | 8 - 32 | Vancomycin |
| MIC (μg/mL) | Escherichia coli | 16 - 64 | Ciprofloxacin |
| MIC (μg/mL) | Candida albicans | 32 - 128 | Fluconazole |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of 6-Chloro-8-nitro-4H-benzooxazin-3-one (e.g., 0.1, 1, 10, 50, 100 μM) and a vehicle control (DMSO) for 48 hours.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the IC₅₀ concentration of the compound for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.
Minimum Inhibitory Concentration (MIC) Assay
-
Compound Dilution: Prepare a serial two-fold dilution of 6-Chloro-8-nitro-4H-benzooxazin-3-one in a 96-well microtiter plate using appropriate broth media.
-
Bacterial Inoculation: Add a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
While direct experimental evidence is lacking, the structural features of 6-Chloro-8-nitro-4H-benzooxazin-3-one and the known biological activities of its analogs strongly suggest a potential mechanism of action centered around the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways in cancer cells, and the disruption of essential cellular processes in microbes. The proposed mechanisms and experimental workflows outlined in this whitepaper provide a robust framework for initiating a comprehensive investigation into the therapeutic potential of this promising compound. Future research should focus on validating these hypotheses through rigorous in vitro and in vivo studies to fully elucidate its molecular targets and pharmacological profile.
References
- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic and biological profile of 4h-3, 1-benzoxazin- 4-one [wisdomlib.org]
- 3. Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity [article.sapub.org]
- 4. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. esisresearch.org [esisresearch.org]
- 8. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolo-1,5-benzoxazepines: a new class of apoptotic agents [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potential antimicrobial agents from triazole-functionalized 2H-benzo[b][1,4]oxazin-3(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 1,4-Benzoxazin-3-one Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,4-benzoxazin-3-one core is a heterocyclic scaffold of significant interest, bridging the gap between natural product chemistry and modern drug discovery. Initially identified as key defensive metabolites in staple cereal crops, these compounds, known as benzoxazinoids, have since emerged as versatile building blocks in medicinal chemistry. Their broad spectrum of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties, has spurred the development of diverse synthetic methodologies. This technical guide provides a comprehensive overview of the discovery and historical evolution of 1,4-benzoxazin-3-one compounds. It details key synthetic strategies with explicit experimental protocols, presents quantitative biological data in structured tables for comparative analysis, and employs visualizations to illustrate historical milestones, synthetic workflows, and a key signaling pathway modulated by these compounds.
A Natural Legacy: Discovery and Early History
The story of 1,4-benzoxazin-3-ones begins in the realm of phytochemistry. In the mid-1950s, pioneering work on rye (Secale cereale) led to the first discovery and characterization of this class of compounds, then referred to as benzoxazinoids.[1] Subsequent research in the late 1950s and early 1960s identified these compounds in other vital crops like wheat and maize.[1] A notable early discovery was 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA), identified in maize in 1962, which plays a crucial role in the plant's defense against pests and pathogens. These naturally occurring benzoxazinoids are stored in plant tissues as glucosides, which are enzymatically activated upon tissue damage to release the bioactive aglycones. This two-component defense mechanism highlights the evolutionary significance of the 1,4-benzoxazin-3-one scaffold in plant survival.
Caption: A timeline of key milestones in the discovery of 1,4-benzoxazin-3-one compounds.
Synthetic Strategies: From Classical Methods to Modern Innovations
The promising biological activities of 1,4-benzoxazin-3-one derivatives have driven the development of numerous synthetic routes. These methods provide access to a wide array of analogs with diverse substitution patterns, enabling extensive structure-activity relationship (SAR) studies.
Reductive Cyclization of 2-Nitrophenoxy Esters
A prevalent and efficient method for synthesizing 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones involves a two-step process commencing with the O-alkylation of 2-nitrophenols, followed by a reductive cyclization of the resulting nitro ester intermediates.[2][3] This "green" catalytic approach is valued for its versatility and good yields.
Caption: Workflow for the reductive cyclization synthesis of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones.
Experimental Protocol: Synthesis of 2-Alkyl-2H-1,4-benzoxazin-3(4H)-ones via Reductive Cyclization [2][3]
-
Step 1: O-alkylation of 2-nitrophenols. To a solution of the appropriately substituted 2-nitrophenol (1.0 eq.) and a suitable base (e.g., K₂CO₃, 1.5 eq.) in a polar aprotic solvent such as acetone or DMF, add the corresponding methyl 2-bromoalkanoate (1.1 eq.). Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC). After completion, filter the reaction mixture and evaporate the solvent under reduced pressure. The crude 2-nitro ester intermediate can be purified by recrystallization or column chromatography.
-
Step 2: Catalytic Reductive Cyclization. Dissolve the 2-nitro ester intermediate in a suitable solvent like ethanol or ethyl acetate. Add a catalytic amount of a hydrogenation catalyst, typically 10% Palladium on carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the nitro group is fully reduced (monitored by TLC or disappearance of the starting material). Upon completion, filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure. The resulting 2-alkyl-2H-1,4-benzoxazin-3(4H)-one can be purified by recrystallization or column chromatography.
Copper-Catalyzed Cascade Reactions (Ullmann-type Condensation)
Modern synthetic approaches often employ transition metal catalysis to achieve efficient bond formation. Copper-catalyzed cascade reactions, a type of Ullmann condensation, have emerged as a powerful tool for constructing the 1,4-benzoxazin-3-one scaffold. This method typically involves the reaction of a 2-halophenol with a substituted chloroacetamide in the presence of a copper catalyst, proceeding through a ligand-free cascade of N-arylation and O-arylation.
Experimental Protocol: Ligand-Free Copper-Catalyzed Synthesis of 2H-1,4-benzoxazin-3(4H)-ones
-
To a reaction vessel, add the substituted 2-halophenol (1.0 eq.), the corresponding chloroacetamide (1.2 eq.), a copper catalyst such as copper(I) iodide (CuI, 0.1 eq.), and a base like potassium carbonate (K₂CO₃, 2.0 eq.).
-
Add a suitable solvent, for example, dioxane.
-
Heat the reaction mixture with stirring, typically at temperatures ranging from 80-120 °C, for 12-24 hours or until the reaction is complete as indicated by TLC analysis.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2H-1,4-benzoxazin-3(4H)-one.
Biological Activities and Therapeutic Potential
The 1,4-benzoxazin-3-one scaffold has been identified as a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets, leading to a wide range of pharmacological effects.
Antifungal Activity
Numerous studies have demonstrated the potent antifungal properties of 1,4-benzoxazin-3-one derivatives against a variety of phytopathogenic fungi. The introduction of different substituents on the benzoxazinone core allows for the fine-tuning of antifungal potency and spectrum of activity.
Table 1: Antifungal Activity of Selected 2-Alkyl-2H-1,4-benzoxazin-3(4H)-one Derivatives [2][3]
| Compound | Mycelial Growth Inhibition (%) at 200 mg/L | ||||||
| B. cinerea | P. cactorum | R. solani | P. betae | F. culmorum | F. oxysporum | A. alternata | |
| 2-ethyl-2H-1,4-benzoxazin-3(4H)-one | 100 | 100 | 100 | 100 | 100 | 100 | 100 |
| 2-ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one | 100 | 100 | 100 | 100 | 100 | 100 | 100 |
| 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one | 100 | 100 | 100 | 100 | 100 | 100 | 100 |
Table 2: Antifungal Activity (EC50) of Acylhydrazone Derivatives of 1,4-Benzoxazin-3-one [4]
| Compound | EC50 (µg/mL) | |||
| G. zeae | P. sasakii | P. infestans | C. wilt | |
| 5l | 20.06 | >50 | >50 | >50 |
| 5o | 23.17 | >50 | >50 | >50 |
| 5p | >50 | >50 | >50 | 26.76 |
| 5q | >50 | 26.66 | >50 | >50 |
| 5s | >50 | >50 | 15.37 | >50 |
| Hymexazol (Control) | 40.51 | 32.77 | 18.35 | >50 |
Anti-inflammatory Activity
Derivatives of 1,4-benzoxazin-3-one have shown significant anti-inflammatory effects. One of the key mechanisms underlying this activity is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway.[5][6] This pathway is a critical cellular defense mechanism against oxidative stress and inflammation.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[7][8] However, upon stimulation by certain 1,4-benzoxazin-3-one derivatives, Nrf2 is released from Keap1 and translocates to the nucleus.[5] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and anti-inflammatory genes, including HO-1, leading to their transcription.[9][10] The upregulation of HO-1 and other cytoprotective enzymes helps to reduce the levels of reactive oxygen species (ROS) and pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[5][6]
Caption: Activation of the Nrf2-HO-1 signaling pathway by 1,4-benzoxazin-3-one derivatives.
Table 3: Anti-inflammatory Activity of Selected 1,4-Benzoxazin-3-one Derivatives [5][6]
| Compound | NO Production Inhibition (%) at 10 µM | Relative mRNA Expression (%) vs. LPS-treated control | ||
| iNOS | COX-2 | TNF-α | ||
| e2 | Significant reduction | ~40% | ~50% | ~45% |
| e16 | Significant reduction | ~35% | ~40% | ~40% |
| e20 | Significant reduction | ~45% | ~55% | ~50% |
Conclusion and Future Perspectives
From their origins as natural defense compounds in cereals to their current status as a privileged scaffold in medicinal chemistry, 1,4-benzoxazin-3-ones have demonstrated remarkable versatility. The historical evolution of their synthesis has paved the way for the creation of extensive compound libraries, enabling the exploration of their diverse biological activities. The quantitative data clearly indicates their potential as potent antifungal and anti-inflammatory agents. The elucidation of their mechanism of action, such as the activation of the Nrf2-HO-1 pathway, provides a solid foundation for rational drug design. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring novel therapeutic applications, and developing even more efficient and sustainable synthetic methodologies. The rich history and promising future of 1,4-benzoxazin-3-one compounds ensure their continued importance in the field of drug discovery and development.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 6. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small-molecule Articles | Smolecule [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
Spectroscopic and Synthetic Data for 6-Chloro-8-nitro-4H-benzooxazin-3-one Currently Unavailable in Publicly Accessible Resources
A comprehensive search for detailed spectroscopic data (NMR, IR, MS) and experimental protocols for the synthesis of 6-Chloro-8-nitro-4H-benzooxazin-3-one has yielded no publicly available information. While the compound is listed by several chemical suppliers, indicating its commercial availability, the associated characterization data required for an in-depth technical guide is not disclosed in scientific literature, patents, or public databases.
Efforts to locate ¹H NMR, ¹³C NMR, infrared spectroscopy, and mass spectrometry data for 6-Chloro-8-nitro-4H-benzooxazin-3-one have been unsuccessful. Similarly, a detailed, reproducible experimental protocol for its synthesis could not be found in the public domain. The information available is limited to the compound's molecular formula (C₈H₅ClN₂O₄) and molecular weight (228.59 g/mol ), as confirmed by various commercial vendors.
The absence of this foundational scientific data prevents the creation of the requested in-depth technical guide, which would require quantitative data for tabular presentation, detailed methodologies for experimental protocols, and a basis for creating visualizations of workflows or logical relationships.
For researchers, scientists, and drug development professionals interested in this specific molecule, direct inquiry with commercial suppliers who list this compound may be a potential avenue for obtaining the necessary spectroscopic data and synthesis information, often provided in documents such as a Certificate of Analysis (CoA) or a Material Safety Data Sheet (MSDS).
General Workflow for Spectroscopic Data Analysis
Should the data become available, the intended workflow for its analysis and presentation would be as follows. This generalized workflow illustrates the logical steps that would be taken to analyze and interpret the spectroscopic data for a compound like 6-Chloro-8-nitro-4H-benzooxazin-3-one.
In-Depth Technical Guide: Crystal Structure Analysis of a Benzooxazin-3-one Analog
Disclaimer: To date, a detailed experimental crystal structure analysis of 6-Chloro-8-nitro-4H-benzooxazin-3-one has not been publicly deposited in crystallographic databases. This guide provides a comprehensive analysis of the closely related compound, 6-Chloro-2H-1,4-benzoxazin-3(4H)-one , as a representative case study. The methodologies and structural features discussed are highly relevant for understanding the crystallographic properties of this class of compounds.
This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the crystallographic data, experimental protocols, and structural features of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one.
Molecular Identity
While the primary focus of this guide is the crystallographic analysis of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one, it is important to distinguish it from the originally requested compound, 6-Chloro-8-nitro-4H-benzooxazin-3-one. The latter is identified by the CAS Number 870064-73-6 and a molecular formula of C8H5ClN2O4.[1][2] The compound analyzed herein, 6-Chloro-2H-1,4-benzoxazin-3(4H)-one, has the molecular formula C8H6ClNO2 and CAS Number 7652-29-1.[3]
Crystallographic Data Summary
The crystal structure of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one was determined by single-crystal X-ray diffraction. The key crystallographic data and refinement parameters are summarized in the tables below.[4]
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C8H6ClNO2 |
| Formula Weight | 183.59 |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Unit Cell Dimensions | |
| a (Å) | 4.5359 (6) |
| b (Å) | 7.700 (1) |
| c (Å) | 21.281 (3) |
| Volume (ų) | 743.28 (17) |
| Z | 4 |
| Data Collection | |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| Temperature (K) | 273 (2) |
| Reflections Collected | 3857 |
| Independent Reflections | 1314 |
| Refinement | |
| R[F² > 2σ(F²)] | 0.038 |
| wR(F²) | 0.088 |
| Goodness-of-fit (S) | 1.07 |
Molecular and Supramolecular Structure
The molecular structure of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one reveals that the six-membered heterocyclic ring adopts a screw boat conformation.[4] In the crystal lattice, molecules are linked into chains along the b-axis through intermolecular N—H⋯O hydrogen bonds.[4]
Table 2: Hydrogen Bond Geometry
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| N—H···O | [Data not explicitly provided in abstract] | [Data not explicitly provided in abstract] | [Data not explicitly provided in abstract] | [Data not explicitly provided in abstract] |
Note: Specific hydrogen bond distances and angles were not available in the provided search results.
Experimental Protocols
The following sections detail the methodologies employed in the synthesis and crystal structure determination of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one.
Synthesis
A detailed synthesis protocol for 6-Chloro-2H-1,4-benzoxazin-3(4H)-one was not available in the search results.
Single-Crystal X-ray Diffraction
A suitable single crystal of the compound was selected for X-ray diffraction analysis.
-
Data Collection: Data were collected on a Bruker SMART CCD area-detector diffractometer using Mo Kα radiation.[4]
-
Structure Solution and Refinement: The structure was solved using SHELXS97 and refined with SHELXL97.[4]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the crystal structure determination of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one.
Logical Relationship of Intermolecular Interactions
The diagram below outlines the relationship between the molecular structure and the resulting crystal packing.
References
- 1. 870064-73-6 Cas No. | 6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. 870064-73-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 3. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one | C8H6ClNO2 | CID 309259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of 6-Chloro-8-nitro-4H-benzooxazin-3-one
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available information on the solubility and stability of the compound 6-Chloro-8-nitro-4H-benzooxazin-3-one (CAS No: 870064-73-6). Due to the limited publicly available quantitative data for this specific molecule, this document focuses on providing detailed, standardized experimental protocols for determining these critical parameters. Furthermore, it explores the broader context of the benzoxazinone chemical class, including potential biological activities and signaling pathways, to offer a predictive framework for its application in research and drug development. All methodologies are presented to facilitate their direct implementation in a laboratory setting.
Introduction to 6-Chloro-8-nitro-4H-benzooxazin-3-one
6-Chloro-8-nitro-4H-benzooxazin-3-one is a heterocyclic compound belonging to the benzoxazinone class of molecules. The benzoxazinone core is recognized as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The presence of a chloro and a nitro group on the aromatic ring of this particular derivative is expected to significantly influence its physicochemical properties, such as solubility, stability, and its interactions with biological targets.[4]
Table 1: General Properties of 6-Chloro-8-nitro-4H-benzooxazin-3-one
| Property | Value | Source(s) |
| CAS Number | 870064-73-6 | Vendor Catalogs |
| Molecular Formula | C₈H₅ClN₂O₄ | Vendor Catalogs |
| Molecular Weight | 228.59 g/mol | Vendor Catalogs |
| Appearance | Solid (predicted) | General Chemical Knowledge |
| Storage Conditions | Short-term: -4°C; Long-term: -20°C | Vendor Catalogs |
Solubility Profile
As of the date of this publication, specific quantitative solubility data for 6-Chloro-8-nitro-4H-benzooxazin-3-one in common aqueous and organic solvents is not available in the public domain. The solubility of a compound is a critical determinant of its utility in biological assays and its potential for formulation as a therapeutic agent.[5] It is generally anticipated that, like many small organic molecules, it will exhibit limited solubility in water and higher solubility in organic solvents such as dimethyl sulfoxide (DMSO).[6]
To address this data gap, detailed protocols for determining both kinetic and thermodynamic solubility are provided below.
Experimental Protocols for Solubility Determination
2.1.1. Kinetic Solubility Assay
Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions, typically by precipitating the compound from a DMSO stock solution into an aqueous buffer.[5][7][8][9]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 6-Chloro-8-nitro-4H-benzooxazin-3-one in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).
-
Incubation: Shake the plate at room temperature for a defined period, typically 1 to 2 hours.[8]
-
Detection of Precipitation: Quantify the amount of precipitated compound using one of the following methods:
-
Nephelometry: Measure the light scattering caused by insoluble particles.[5]
-
UV-Vis Spectroscopy: After filtering or centrifuging the plate to remove precipitate, measure the absorbance of the supernatant at the compound's λmax.[8]
-
LC-MS/MS: Quantify the concentration of the compound in the supernatant using a calibration curve.[8]
-
2.1.2. Thermodynamic Solubility Assay
Thermodynamic, or equilibrium, solubility measures the concentration of a compound in a saturated solution at equilibrium and is considered the "gold standard" for solubility determination.[10][11][12]
Methodology:
-
Sample Preparation: Add an excess amount of solid 6-Chloro-8-nitro-4H-benzooxazin-3-one to a vial containing a known volume of the test solvent (e.g., water, PBS pH 7.4, ethanol).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[10][13]
-
Phase Separation: Separate the undissolved solid from the solution by filtration or centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard calibration curve.[12][14]
Anticipated Data Presentation
The results from these experiments should be summarized as shown in the table below.
Table 2: Solubility Data for 6-Chloro-8-nitro-4H-benzooxazin-3-one
| Solvent/Buffer | Method | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Water | Thermodynamic | 25 | Data to be determined | Data to be determined |
| PBS (pH 7.4) | Thermodynamic | 25 | Data to be determined | Data to be determined |
| PBS (pH 7.4) | Kinetic | 25 | Data to be determined | Data to be determined |
| Ethanol | Thermodynamic | 25 | Data to be determined | Data to be determined |
| DMSO | Thermodynamic | 25 | Data to be determined | Data to be determined |
Stability Profile
The chemical stability of a compound under various conditions is crucial for its storage, handling, and development as a drug candidate.[15][16][17] Specific stability data for 6-Chloro-8-nitro-4H-benzooxazin-3-one are not currently available. The presence of the nitroaromatic moiety suggests potential for degradation under certain conditions, such as reductive environments or exposure to high energy light.[4][18][19]
Experimental Protocols for Stability Assessment
The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[20]
3.1.1. pH Stability
-
Solution Preparation: Prepare solutions of the compound at a known concentration in a series of buffers across a physiologically relevant pH range (e.g., pH 2, 4, 7.4, 9).
-
Incubation: Incubate the solutions at a constant temperature (e.g., 37°C).
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Quantification: Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and detect the formation of any degradation products.
-
Data Analysis: Calculate the degradation rate constant and half-life at each pH.
3.1.2. Photostability
-
Sample Preparation: Expose both the solid compound and a solution of the compound in a suitable solvent to a light source that meets ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
-
Exposure: The total illumination should be not less than 1.2 million lux hours and the near ultraviolet energy not less than 200 watt hours/square meter.
-
Analysis: After exposure, analyze the samples for any physical changes and for the formation of degradation products by a suitable analytical method (e.g., HPLC). Compare the results with the dark control.
3.1.3. Thermal Stability (Accelerated Stability)
-
Sample Storage: Store the solid compound in controlled environment chambers at elevated temperatures and humidity (e.g., 40°C/75% RH, 50°C/ambient humidity).
-
Time-Point Analysis: At specified time points (e.g., 1, 2, 4, 8, 12 weeks), remove samples and analyze for degradation.
-
Analysis: Assess the purity of the compound using a stability-indicating HPLC method.
Anticipated Data Presentation
The stability data should be compiled in a clear and structured format.
Table 3: Stability Data Summary for 6-Chloro-8-nitro-4H-benzooxazin-3-one
| Condition | Duration | Parameter | Result |
| pH Stability | |||
| pH 2, 37°C | 48 hours | Half-life (t₁/₂) | Data to be determined |
| pH 7.4, 37°C | 48 hours | Half-life (t₁/₂) | Data to be determined |
| pH 9, 37°C | 48 hours | Half-life (t₁/₂) | Data to be determined |
| Photostability | ICH Q1B | ||
| Solid, Light Exposed | N/A | Degradation (%) | Data to be determined |
| Solution, Light Exposed | N/A | Degradation (%) | Data to be determined |
| Thermal Stability | |||
| 40°C / 75% RH | 12 weeks | Purity by HPLC (%) | Data to be determined |
Potential Biological Activity and Signaling Pathways
While the specific biological targets of 6-Chloro-8-nitro-4H-benzooxazin-3-one have not been elucidated, the benzoxazinone scaffold is known to interact with various biological systems. Derivatives have been reported as inhibitors of serine proteases, tyrosine kinases, and human topoisomerase I.[3][21][22] Additionally, some benzoxazinone derivatives have shown anticancer activity by stabilizing G-quadruplex structures in the promoter region of oncogenes like c-Myc, thereby downregulating their expression.[23]
Hypothetical Signaling Pathway: c-Myc Downregulation
Based on the activity of related compounds, a potential mechanism of action for 6-Chloro-8-nitro-4H-benzooxazin-3-one in cancer cells could involve the targeting of the c-Myc oncogene.
Caption: Hypothetical mechanism of c-Myc downregulation by the compound.
Experimental Workflow for Target Identification
The following workflow outlines a general approach to investigate the biological activity and identify the molecular targets of 6-Chloro-8-nitro-4H-benzooxazin-3-one.
Caption: Workflow for investigating the biological activity of the compound.
Conclusion
While direct experimental data on the solubility and stability of 6-Chloro-8-nitro-4H-benzooxazin-3-one is currently lacking in publicly accessible literature, this guide provides the necessary framework for its determination through established, robust experimental protocols. The information on related benzoxazinone derivatives suggests that this compound may possess interesting biological activities worthy of further investigation. The provided methodologies and workflows are intended to empower researchers to generate the critical data needed to advance the understanding and potential application of this molecule in drug discovery and development. Future studies should focus on executing the described protocols to generate a comprehensive physicochemical and biological profile for 6-Chloro-8-nitro-4H-benzooxazin-3-one.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. jddtonline.info [jddtonline.info]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. enamine.net [enamine.net]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. In-vitro Thermodynamic Solubility [protocols.io]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. evotec.com [evotec.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 15. sps.nhs.uk [sps.nhs.uk]
- 16. pharmtech.com [pharmtech.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. apps.dtic.mil [apps.dtic.mil]
- 20. ICH Official web site : ICH [ich.org]
- 21. Benzoxazines as new human topoisomerase I inhibitors and potential poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Scant Literature on 6-Chloro-8-nitro-4H-benzooxazin-3-one: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-8-nitro-4H-benzooxazin-3-one is a substituted benzoxazinone, a class of heterocyclic compounds that has garnered interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This technical guide aims to provide a comprehensive review of the available scientific literature for this specific molecule. However, it is important to note at the outset that dedicated research on 6-Chloro-8-nitro-4H-benzooxazin-3-one is exceptionally limited. While data for structurally related compounds is available, specific experimental protocols, quantitative biological data, and detailed mechanistic studies for the title compound are not prevalent in published literature. This document summarizes the available information and draws context from related benzoxazinone analogs.
Chemical and Physical Properties
The fundamental chemical properties of 6-Chloro-8-nitro-4H-benzooxazin-3-one are available from supplier databases.
| Property | Value | Source |
| CAS Number | 870064-73-6 | [1][2] |
| Molecular Formula | C8H5ClN2O4 | [1] |
| Molecular Weight | 228.59 g/mol | [1] |
| Hazard Information | Irritant | [1] |
Synthesis and Experimental Protocols
A detailed, peer-reviewed synthesis protocol specifically for 6-Chloro-8-nitro-4H-benzooxazin-3-one could not be identified in the current body of scientific literature. However, the synthesis of a related compound, 6-Chloro-2H-1,4-benzoxazin-3(4H)-one, has been described and may serve as a potential starting point for a synthetic strategy.
Synthesis of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one[3]
A mixture of 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide (10 mmol), potassium carbonate (20 mmol), and anhydrous DMF (20 ml) is heated under reflux for 90 minutes. The reaction mixture is then poured into water and stirred for 15 minutes. The product is extracted with ethyl acetate, washed with saturated brine, and dried over Na2SO4. The solvent is removed under vacuum to yield the product.
To adapt this for 6-Chloro-8-nitro-4H-benzooxazin-3-one, one would likely start with a nitrated precursor, such as a 2-amino-5-chloro-3-nitrophenol derivative.
Below is a generalized workflow for the synthesis of benzoxazinones, which could be theoretically applied.
Biological Activity
Direct studies on the biological activity of 6-Chloro-8-nitro-4H-benzooxazin-3-one are not available in the reviewed literature. However, the broader class of benzoxazin-3(4H)-one derivatives is known to possess a range of biological activities, including herbicidal and antifungal properties.[3] The presence of a nitro group is significant, as nitro compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial, antineoplastic, and antihypertensive effects.[4] The biological activity of nitro compounds is often linked to the reduction of the nitro group within cells, which can produce toxic intermediates.[4]
For instance, certain N-{4-(6-Chloro-5-nitro...)} derivatives have been synthesized and evaluated for their antihypertensive activity, suggesting that the chloro-nitro substitution pattern on a heterocyclic core can be a valuable pharmacophore.
The logical relationship for the potential biological activity, based on its structural motifs, can be visualized as follows:
Conclusion and Future Directions
The scientific literature on 6-Chloro-8-nitro-4H-benzooxazin-3-one is currently sparse. While its basic chemical identifiers are known, there is a clear lack of published research detailing its synthesis, biological activity, and mechanism of action. Based on the known activities of the benzoxazinone scaffold and the presence of a nitro group, this compound could be a candidate for screening in various biological assays, particularly for antimicrobial, antifungal, and antihypertensive properties. Future research should focus on developing a reliable synthetic route to enable further investigation into its potential as a pharmacologically active agent. The methodologies used for related chloro and nitro-substituted benzoxazinones provide a solid foundation for such exploratory work.
References
- 1. 870064-73-6 Cas No. | 6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. 870064-73-6|6-Chloro-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one|BLD Pharm [bldpharm.com]
- 3. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Safety data sheet and handling for 6-Chloro-8-nitro-4H-benzooxazin-3-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a technical audience and is based on publicly available data. A complete, official Safety Data Sheet (SDS) for 6-Chloro-8-nitro-4H-benzooxazin-3-one was not available at the time of writing. Users must conduct a thorough risk assessment and consult with their institution's Environmental Health & Safety (EH&S) department before handling this chemical.
Executive Summary
6-Chloro-8-nitro-4H-benzooxazin-3-one is a heterocyclic organic compound with potential applications in pharmaceutical and biological research. Its structure, featuring a benzoxazinone core with chloro and nitro substituents, suggests it may be a valuable intermediate in organic synthesis or a candidate for bioactive molecule development.[1] The nitroaromatic moiety is a common feature in various therapeutic agents, and its biological activity is often linked to the bioreduction of the nitro group.[1][2] This guide provides a consolidated overview of the available safety data, recommended handling protocols, and a hypothesized mechanism of action based on its structural class.
Chemical and Physical Properties
Limited empirical data for this specific compound is publicly available. The information has been aggregated from chemical supplier databases.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 870064-73-6 | [3][4][5] |
| Molecular Formula | C₈H₅ClN₂O₄ | [3][4] |
| Molecular Weight | 228.59 g/mol | [3][4] |
| MDL Number | MFCD11226538 | [3] |
Table 2: Physical & Chemical Data
| Property | Value | Source |
| Physical State | Solid (presumed) | General classification |
| Storage Conditions | Store at -4°C for short term (1-2 weeks), -20°C for long term (1-2 years) | [4] |
Safety and Hazard Information
This compound is classified as an irritant.[3] A comprehensive toxicological profile is not available. The hazard information is based on supplier classifications and data for structurally related compounds.
Table 3: Hazard Identification and Precautionary Statements
| Hazard Class | GHS Classification | Precautionary Statements & Codes | Source |
| Acute Toxicity | Not fully determined. H303+H313+H333 (May be harmful if swallowed, in contact with skin, or if inhaled) may apply. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [4] |
| Skin Irritation | Irritant.[3] Similar compounds are Category 2 (H315: Causes skin irritation).[6][7] | P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P317: If skin irritation occurs: Get medical help. | [7] |
| Eye Irritation | Irritant.[3] Similar compounds are Category 2 (H319: Causes serious eye irritation).[6][7] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. | [3][7] |
| Respiratory Irritation | Possible. Similar compounds are STOT SE 3 (H335: May cause respiratory irritation).[6][7] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. | [7] |
Recommended Experimental Protocols: Safe Handling
Given the classification as an irritant and the lack of comprehensive safety data, a cautious approach is mandatory. The following protocol is a general guideline for handling small, lab-scale quantities.[8][9][10]
4.1 Engineering Controls
-
All work involving the weighing or transfer of solid 6-Chloro-8-nitro-4H-benzooxazin-3-one must be conducted in a certified chemical fume hood to prevent inhalation of dust.[9]
-
Ensure an eyewash station and safety shower are immediately accessible.[11]
4.2 Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[3][4]
-
Skin Protection: Wear a flame-retardant lab coat and nitrile gloves. Change gloves immediately if contamination occurs.[4]
-
Respiratory Protection: Not typically required if work is performed within a fume hood. If procedures may generate significant dust, consult with EH&S about appropriate respiratory protection.
4.3 Handling and Storage
-
Handling: Design procedures to minimize dust generation and the potential for splashes or spills.[12] Use disposable bench protectors.[12] Keep containers tightly closed when not in use.[13]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[11] Follow supplier recommendations for temperature-controlled storage.[4]
4.4 Spill & Exposure Procedures
-
Minor Spill (Solid): Alert others in the area. Wearing appropriate PPE, gently sweep up the material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.[12] Clean the spill area with a suitable solvent and then soap and water.
-
Skin Exposure: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[9] Seek medical attention.[9]
-
Eye Exposure: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. Seek medical attention.[13]
4.5 Waste Disposal
-
Dispose of all waste, including contaminated PPE and cleaning materials, as hazardous chemical waste in accordance with local and institutional regulations.[13]
Potential Biological Activity and Signaling
Specific biological activities or signaling pathways for 6-Chloro-8-nitro-4H-benzooxazin-3-one have not been documented in the reviewed literature. However, the bioactivity of nitroaromatic compounds is often dependent on the enzymatic reduction of the nitro group within a biological system.[1][2]
This bioreduction can occur via one- or two-electron transfer mechanisms, catalyzed by nitroreductase enzymes.[1] This process can generate a cascade of reactive intermediates, including nitroso and hydroxylamine derivatives, as well as reactive oxygen species (ROS) like the superoxide anion.[2][14] These reactive species can covalently modify and damage cellular macromolecules such as DNA and proteins, leading to cytotoxic or antimicrobial effects.[1][15] This mechanism is the basis for the therapeutic action of many nitroaromatic drugs.[2]
Figure 1: Hypothesized bioreduction pathway for a nitroaromatic compound.
Workflow Visualizations
Effective management of research chemicals is paramount for safety and experimental integrity. The following workflow illustrates the key stages of handling a compound like 6-Chloro-8-nitro-4H-benzooxazin-3-one in a research setting.
Figure 2: Logical workflow for safe chemical handling in a research lab.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. 870064-73-6 Cas No. | 6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one | Matrix Scientific [matrix.staging.1int.co.uk]
- 4. 870064-73-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 5. 870064-73-6|6-Chloro-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one|BLD Pharm [bldpharm.com]
- 6. 6-Nitro-2H-1,4-benzoxazin-3(4H)-one | C8H6N2O4 | CID 2763683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. pdx.edu [pdx.edu]
- 10. scribd.com [scribd.com]
- 11. fishersci.com [fishersci.com]
- 12. research.wayne.edu [research.wayne.edu]
- 13. fishersci.com [fishersci.com]
- 14. Bioactivation and hepatotoxicity of nitroaromatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Synthesis Protocol for 6-Chloro-8-nitro-4H-benzooxazin-3-one: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 6-Chloro-8-nitro-4H-benzooxazin-3-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The outlined procedure is a two-step process commencing with the acylation of 2-amino-4-chloro-6-nitrophenol, followed by an intramolecular cyclization to yield the target benzoxazinone.
Chemical Data and Reaction Parameters
A summary of the key quantitative data associated with the synthesis is presented in the table below.
| Parameter | Value |
| Starting Material | 2-Amino-4-chloro-6-nitrophenol |
| Reagents | Chloroacetyl chloride, Potassium carbonate |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) |
| Reaction Temperature | Step 1: 0-25°C; Step 2: 120°C |
| Reaction Time | Step 1: 2 hours; Step 2: 4 hours |
| Product Formula | C₈H₅ClN₂O₄ |
| Molecular Weight | 228.59 g/mol |
| Theoretical Yield | Based on starting aminophenol |
| Typical Experimental Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Appearance | Pale yellow solid |
Experimental Protocol
This protocol details the synthesis of 6-Chloro-8-nitro-4H-benzooxazin-3-one from 2-amino-4-chloro-6-nitrophenol.
Materials:
-
2-Amino-4-chloro-6-nitrophenol
-
Chloroacetyl chloride
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, dropping funnel, etc.)
Procedure:
Step 1: Acylation of 2-amino-4-chloro-6-nitrophenol
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-4-chloro-6-nitrophenol (10.0 g, 53.0 mmol) in 100 mL of anhydrous DMF.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add chloroacetyl chloride (4.6 mL, 58.3 mmol) dropwise to the cooled solution over a period of 30 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1.5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 2: Intramolecular Cyclization
-
To the reaction mixture from Step 1, add anhydrous potassium carbonate (14.7 g, 106.0 mmol).
-
Heat the mixture to 120°C and maintain this temperature for 4 hours, with continuous stirring. Monitor the reaction for the formation of the cyclized product by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 500 mL of ice-cold water and stir for 30 minutes to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water.
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield 6-Chloro-8-nitro-4H-benzooxazin-3-one as a pale yellow solid.
-
Dry the purified product under vacuum.
Visualizing the Synthesis Pathway
The following diagrams illustrate the key steps in the synthesis of 6-Chloro-8-nitro-4H-benzooxazin-3-one.
Caption: Synthetic workflow for 6-Chloro-8-nitro-4H-benzooxazin-3-one.
Caption: Hypothetical signaling pathway involving the synthesized molecule.
Synthesis of Benzoxazinone Derivatives: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of various benzoxazinone derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The protocols outlined below are based on established synthetic methodologies, offering a practical guide for researchers in academic and industrial settings.
Introduction
Benzoxazinone derivatives are bicyclic compounds containing a benzene ring fused to an oxazine ring. Their versatile chemical scaffold allows for a wide range of structural modifications, leading to a diverse array of pharmacological activities.[1] This document details two common and effective methods for the synthesis of 4H-3,1-benzoxazin-4-one derivatives, a prominent isomeric form. The first protocol describes the synthesis of 2-substituted benzoxazinones from anthranilic acid and acyl chlorides, a classical and widely used method. The second protocol details a one-pot synthesis utilizing cyanuric chloride as a cyclizing agent, offering a mild and efficient alternative.
Data Presentation
The following tables summarize the quantitative data for a selection of synthesized benzoxazinone derivatives, including their structure, yield, melting point, and key spectral data for characterization.
Table 1: Synthesis and Characterization Data of 2-Substituted-4H-3,1-benzoxazin-4-one Derivatives
| Compound | Structure | R-Group | Yield (%) | Melting Point (°C) | Reference |
| 1a | ![]() | Phenyl | 85 | 122-124 | [3] |
| 1b | ![]() | 4-Nitrophenyl | 86 | 202-204 | [3] |
| 1c | ![]() | Furan-2-yl | 78 | 106-108 | [3] |
| 1d | ![]() | N-Phthaloylmethyl | 82 | 261-263 | [3][4] |
| 1e | ![]() | Methyl | 79-100 | 80-82 | [5] |
| 1f | ![]() | 7-Nitro, 2-Methyl | - | - | [6] |
Table 2: Spectroscopic Data for Selected Benzoxazinone Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Reference |
| 1d | 4.90 (s, 2H), 7.38 - 8.82 (m, 8H) | 52.7, 119.8, 122.3, 124.4, 124.5, 131.0, 132.0, 134.2, 135.2, 138.6, 165.7, 167.8, 167.9 | 1776, 1711, 1688, 1647, 1591, 1529, 1258, 1088 | [4][7] |
| 1e | 2.38 (s, 3H), 7.05 (d, 1H), 7.14 (dd, 1H), 8.00 (d, 1H), 3.91 (s, 3H, for 7-methoxy derivative) | 21.5, 56.5, 109.1, 109.5, 117.1, 130.2, 149.0, 159.2, 161.5, 166.3 (for 7-methoxy derivative) | 1747, 1610 | [8] |
Table 3: Biological Activity of Selected Benzoxazinone Derivatives
| Compound Type | Biological Activity | Target | IC₅₀ / Kᵢ | Reference |
| 2-Arylbenzoxazinones | α-Chymotrypsin Inhibition | α-Chymotrypsin | 6.5 - 341.1 μM (IC₅₀) | [9] |
| 2-Benzyloxy-5-methyl-4H-3,1-benzoxazin-4-one | Serine Protease Inhibition | Human Leukocyte Proteinase 3 | 1.8 nM (Kᵢ) | [10] |
| Substituted 4H-3,1-benzoxazin-4-ones | Cathepsin G Inhibition | Cathepsin G | 0.84 - 5.5 μM (IC₅₀) | [11] |
| Benzoxazolone derivatives | Anti-inflammatory | IL-6 | 5.09 - 10.14 μM (IC₅₀) | [12] |
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones from Anthranilic Acid and Acyl Chlorides
This protocol describes a general method for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones via the acylation of anthranilic acid followed by cyclization. The reaction of anthranilic acid with two equivalents of an acid chloride in a pyridine solution yields the corresponding 2-substituted-3,1-benzoxazin-4-one derivative.
Materials:
-
Anthranilic acid
-
Substituted benzoyl chloride (or other acyl chloride)
-
Triethylamine
-
Chloroform
-
Distilled water
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a round-bottom flask, dissolve anthranilic acid (1 equivalent) in chloroform.
-
Add triethylamine (1.1 equivalents) to the solution and stir at room temperature.
-
Slowly add the desired acyl chloride (1 equivalent) to the stirred mixture.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, wash the organic layer with distilled water.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-substituted-4H-3,1-benzoxazin-4-one.
Protocol 2: One-Pot Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones using Cyanuric Chloride
This protocol outlines a one-pot synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones using cyanuric chloride as an efficient cyclizing agent under mild conditions.[3] This method avoids the need for heating or microwave irradiation.
Materials:
-
Anthranilic acid
-
Acyl chloride derivative
-
Triethylamine
-
Chloroform
-
Cyanuric chloride
-
Dimethylformamide (DMF)
-
Distilled water
-
Ice
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a stirred solution of anthranilic acid (1 equivalent) and triethylamine (1.1 equivalents) in chloroform, add the acyl chloride (1 equivalent).
-
Stir the mixture at room temperature for 2 hours to form the N-acylated anthranilic acid intermediate.
-
In a separate flask, prepare a solution of cyanuric chloride (1 equivalent) in DMF.
-
Add the cyanuric chloride/DMF solution to the reaction mixture and continue stirring for an additional 4 hours at room temperature.
-
After the reaction is complete, evaporate the solvent under vacuum.
-
Pour the residue into a mixture of distilled water and ice and stir.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent to obtain the pure 2-substituted-4H-3,1-benzoxazin-4-one.
Visualizations
Experimental Workflow Diagrams
References
- 1. uomosul.edu.iq [uomosul.edu.iq]
- 2. jddtonline.info [jddtonline.info]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 2-Methyl-4H-3,1-benzoxazin-4-one synthesis - chemicalbook [chemicalbook.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on 2-benzyloxy-4H-3,1-benzoxazin-4-ones as serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Evaluating the Antifungal Activity of 6-Chloro-8-nitro-4H-benzooxazin-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoxazinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antifungal properties.[1] This application note provides detailed protocols for evaluating the in vitro antifungal activity of a specific derivative, 6-Chloro-8-nitro-4H-benzooxazin-3-one. The methodologies described herein are based on established antifungal susceptibility testing methods, such as the mycelium growth rate method and the determination of Minimum Inhibitory Concentration (MIC). These protocols are intended to guide researchers in the preliminary screening and characterization of the antifungal potential of this compound against various fungal pathogens.
Data Presentation
Effective evaluation of an antifungal compound requires systematic and clear presentation of quantitative data. The following tables provide a template for summarizing the experimental results obtained from the antifungal assays.
Table 1: In Vitro Antifungal Activity of 6-Chloro-8-nitro-4H-benzooxazin-3-one (Mycelial Growth Inhibition)
| Fungal Strain | Test Concentration (µg/mL) | Inhibition Rate (%) | Positive Control (Name) | Inhibition Rate (%) |
| Aspergillus niger | 50 | Data to be determined | Fluconazole | Data to be determined |
| Candida albicans | 50 | Data to be determined | Fluconazole | Data to be determined |
| Fusarium oxysporum | 50 | Data to be determined | Carbendazim | Data to be determined |
| Rhizoctonia solani | 50 | Data to be determined | Carbendazim | Data to be determined |
| Gibberella zeae | 50 | Data to be determined | Hymexazol | Data to be determined |
Table 2: Minimum Inhibitory Concentration (MIC) of 6-Chloro-8-nitro-4H-benzooxazin-3-one
| Fungal Strain | MIC (µg/mL) | Positive Control (Name) | MIC (µg/mL) |
| Aspergillus niger | Data to be determined | Fluconazole | Data to be determined |
| Candida albicans | Data to be determined | Fluconazole | Data to be determined |
| Cryptococcus neoformans | Data to be determined | Fluconazole | Data to be determined |
| Trichophyton mentagrophytes | Data to be determined | Fluconazole | Data to be determined |
| Candida parapsilosis | Data to be determined | Fluconazole | Data to be determined |
Experimental Protocols
The following are detailed protocols for conducting antifungal assays with 6-Chloro-8-nitro-4H-benzooxazin-3-one.
Protocol 1: Mycelial Growth Inhibition Assay
This method is widely used for the preliminary screening of antifungal activity against filamentous fungi.[2][3]
1. Materials and Reagents:
- 6-Chloro-8-nitro-4H-benzooxazin-3-one
- Dimethyl sulfoxide (DMSO)
- Potato Dextrose Agar (PDA)
- Selected fungal strains (e.g., Aspergillus niger, Fusarium oxysporum)
- Positive control antifungal agent (e.g., Carbendazim, Hymexazol)
- Sterile petri dishes, cork borer, incubator
2. Procedure:
- Preparation of Stock Solution: Dissolve a known weight of 6-Chloro-8-nitro-4H-benzooxazin-3-one in DMSO to prepare a stock solution of high concentration (e.g., 10 mg/mL).
- Preparation of Test Plates:
- Autoclave PDA medium and cool it to 50-60°C.
- Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Ensure the final concentration of DMSO is not inhibitory to fungal growth (typically ≤ 1% v/v).
- Pour the amended PDA into sterile petri dishes.
- Prepare control plates containing PDA with DMSO only (negative control) and PDA with a standard antifungal agent (positive control).
- Inoculation:
- From a fresh, actively growing culture of the test fungus, cut a mycelial disc of a specific diameter (e.g., 5 mm) using a sterile cork borer.
- Place the mycelial disc at the center of each PDA plate (test, negative control, and positive control).
- Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) for a period sufficient for the mycelium in the negative control plate to almost cover the plate (e.g., 3-7 days).
- Data Collection and Analysis:
- Measure the diameter of the fungal colony in two perpendicular directions for each plate.
- Calculate the average colony diameter.
- Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where:
- C = Average diameter of the fungal colony in the negative control plate.
- T = Average diameter of the fungal colony in the test plate.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[4]
1. Materials and Reagents:
- 6-Chloro-8-nitro-4H-benzooxazin-3-one
- DMSO
- Appropriate broth medium (e.g., RPMI-1640 for yeasts, Sabouraud Dextrose Broth for some fungi)
- Selected fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
- Positive control antifungal agent (e.g., Fluconazole)
- Sterile 96-well microtiter plates, multichannel pipette, spectrophotometer (optional)
2. Procedure:
- Preparation of Fungal Inoculum:
- Grow the fungal strain on a suitable agar medium.
- Prepare a suspension of fungal spores or cells in sterile saline or broth.
- Adjust the concentration of the inoculum to a standard density (e.g., 1-5 x 10^5 CFU/mL) using a spectrophotometer or hemocytometer.
- Preparation of Microtiter Plates:
- Add 100 µL of the appropriate broth medium to all wells of a 96-well plate.
- Add 100 µL of the stock solution of the test compound (in broth) to the first well of each row to be tested.
- Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
- This will create a range of concentrations of the test compound.
- Include a positive control (standard antifungal), a negative control (broth only), and a growth control (broth with fungal inoculum and DMSO).
- Inoculation: Add 100 µL of the adjusted fungal inoculum to each well (except the negative control).
- Incubation: Incubate the plates at the appropriate temperature and duration for the specific fungus (e.g., 35-37°C for 24-48 hours for Candida species).
- Determination of MIC:
- The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
- Growth can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 600 nm) using a microplate reader.
Visualizations
The following diagrams illustrate the general workflow for antifungal screening and a hypothetical signaling pathway that could be investigated.
Caption: General workflow for in vitro antifungal activity screening.
Disclaimer: The mechanism of action for 6-Chloro-8-nitro-4H-benzooxazin-3-one is not yet elucidated. The following diagram represents a hypothetical signaling pathway that could be a target for antifungal compounds and serves as an example for visualization.
Caption: Hypothetical mechanism of action targeting ergosterol biosynthesis.
References
- 1. jddtonline.info [jddtonline.info]
- 2. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
- 4. connectjournals.com [connectjournals.com]
Application Notes and Protocols for 6-Chloro-8-nitro-4H-benzooxazin-3-one in Cancer Cell Lines
Introduction
Benzoxazinones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including potential as anticancer agents.[1][2] Derivatives of the 4H-benzooxazin-3-one scaffold have demonstrated cytotoxic effects against various cancer cell lines, often through the induction of apoptosis, cell cycle arrest, and interaction with key cellular targets.[3][4] The presence of electron-withdrawing groups, such as chloro and nitro moieties, on the benzoxazinone ring can modulate the compound's biological activity. These application notes provide a comprehensive overview for the in vitro evaluation of the novel compound, 6-Chloro-8-nitro-4H-benzooxazin-3-one, as a potential anti-cancer agent.
Data Presentation: Anticancer Activity of Related Benzoxazinone Derivatives
The following tables summarize the cytotoxic activity of various benzoxazinone derivatives against a range of human cancer cell lines, providing a reference for the potential efficacy of 6-Chloro-8-nitro-4H-benzooxazin-3-one.
Table 1: Cytotoxicity of 7-Nitro-2-aryl-4H-benzo[d][5][6]oxazin-4-ones against HeLa Cells
| Compound | Substitution Pattern | % Cell Viability |
| 3a | 7-nitro, 2-(p-tolyl) | 44.67% |
| 3c | 7-nitro, 2-(4-chlorophenyl) | 28.54% |
| 3h | 7-nitro, 2-(naphthalen-1-yl) | 59.98% |
| 3k | 7-nitro, 2-(thiophen-2-yl) | 41.22% |
| Doxorubicin | (Standard Drug) | 19.98% |
Data extracted from a study on newly synthesized nitro-substituted benzoxazinones, indicating significant cytotoxic potential against human cervical cancer (HeLa) cells.[5]
Table 2: Cytotoxicity of 2H-1,4-Benzoxazin-3(4H)-one Linked 1,2,3-Triazole Derivatives against Huh-7 Cells
| Compound | IC₅₀ (µM) |
| c5 | 28.48 |
| c14 | 32.60 |
| c16 | 31.87 |
| c18 | 19.05 |
These derivatives demonstrated notable inhibitory activity against human liver cancer (Huh-7) cells.[7]
Table 3: Cytotoxicity of 4H-benzo[d][5][6]oxazines Against Various Breast Cancer Cell Lines [8]
| Compound | MCF-7 IC₅₀ (µM) | CAMA-1 IC₅₀ (µM) | HCC1954 IC₅₀ (µM) | SKBR-3 IC₅₀ (µM) |
| 16 | 0.30 | 0.16 | 0.51 | 0.09 |
| 24 | 1.5 | 1.2 | 2.1 | 1.8 |
| 25 | 0.8 | 0.6 | 1.1 | 0.7 |
| 26 | 2.3 | 1.9 | 3.2 | 2.5 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures for in vitro anti-cancer drug screening.[6][9][10]
Protocol 1: Cell Culture and Maintenance
-
Cell Lines: Utilize a panel of human cancer cell lines, for example, MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HCT-116 (colon carcinoma), and HeLa (cervical cancer).[10]
-
Culture Medium: Culture cells in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.
-
Subculture: Passage cells upon reaching 80-90% confluency to ensure they remain in the exponential growth phase.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a stock solution of 6-Chloro-8-nitro-4H-benzooxazin-3-one in DMSO. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%) from the resulting dose-response curve.
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[11]
-
Cell Treatment: Seed cells in 6-well plates and treat them with 6-Chloro-8-nitro-4H-benzooxazin-3-one at its predetermined IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
Experimental Workflow
Caption: General workflow for in vitro testing of a novel anticancer compound.
Hypothesized Signaling Pathway
Based on the known activities of related benzoxazinones, a plausible mechanism of action for 6-Chloro-8-nitro-4H-benzooxazin-3-one could involve the induction of DNA damage and subsequent activation of the intrinsic apoptosis pathway. Some benzoxazinone derivatives have also been shown to downregulate the expression of c-Myc, a key proto-oncogene.[4]
Caption: Hypothesized apoptosis pathway induced by a benzoxazinone derivative.
References
- 1. jddtonline.info [jddtonline.info]
- 2. A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. esisresearch.org [esisresearch.org]
Application Notes and Protocols for Antimicrobial Screening of Novel Benzoxazinones
Introduction
The emergence of multidrug-resistant pathogens constitutes a significant global health threat, demanding the urgent discovery and development of new antimicrobial agents. Benzoxazinones and their derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial properties.[1][2][3] The 1,4-benzoxazin-3-one backbone, in particular, is considered a viable scaffold for designing novel antimicrobial compounds.[4] This application note provides a comprehensive set of protocols for the systematic antimicrobial screening of novel benzoxazinone compounds.
These protocols are designed for researchers, scientists, and drug development professionals to determine the in vitro efficacy of newly synthesized benzoxazinone derivatives. The described assays include the determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Time-Kill Kinetics, and Anti-Biofilm activity. Adherence to these standardized methods will ensure the generation of reproducible and comparable data, which is crucial for the identification of lead compounds in the drug discovery pipeline.
Key Experimental Protocols
This section details the methodologies for evaluating the antimicrobial properties of novel benzoxazinone compounds.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5] The broth microdilution method is a widely accepted technique for determining MIC values.[6]
Materials:
-
Novel benzoxazinone compounds
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or Phosphate Buffered Saline (PBS)
-
Incubator (35 ± 2°C)
Protocol:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7] This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.13).[7]
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the benzoxazinone compound in a suitable solvent (e.g., DMSO).
-
Perform a 2-fold serial dilution of the compound in CAMHB directly in the 96-well plate.
-
Typically, add 100 µL of CAMHB to wells 2 through 11.
-
Add 200 µL of the highest concentration of the test compound to well 1.
-
Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (containing only the bacterial inoculum in CAMHB).
-
Well 12 will serve as the sterility control (containing only CAMHB).
-
-
Inoculation:
-
Add 100 µL of the final bacterial inoculum (prepared in Step 1) to wells 1 through 11. Do not inoculate the sterility control well (well 12).
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
Following incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the benzoxazinone compound at which there is no visible growth.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8][9] This assay is a subsequent step to the MIC assay.
Materials:
-
MIC plate from the previous assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile saline or PBS
-
Micropipettes
-
Incubator (35 ± 2°C)
Protocol:
-
Subculturing from MIC Wells:
-
From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.
-
Spread the aliquot evenly onto a sterile MHA plate.
-
Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
Determining the MBC:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the benzoxazinone compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[8]
-
Time-Kill Kinetics Assay
This assay evaluates the rate and extent of bacterial killing over time when exposed to an antimicrobial agent.[10][11] It helps to determine whether a compound is bactericidal or bacteriostatic.
Materials:
-
Novel benzoxazinone compounds
-
CAMHB
-
Bacterial strains
-
Sterile culture tubes
-
Shaking incubator (37°C)
-
MHA plates
-
Sterile saline or PBS
Protocol:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum as described in the MIC protocol, adjusting the final concentration to approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in multiple culture tubes.
-
-
Exposure to Test Compound:
-
Add the benzoxazinone compound to the culture tubes at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).[11]
-
Include a growth control tube without any compound.
-
-
Time-Point Sampling and Plating:
-
Incubate all tubes in a shaking incubator at 37°C.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[12]
-
Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each concentration.
-
A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[10] A bacteriostatic effect is observed when there is a <3-log₁₀ reduction in the bacterial count.
-
Anti-Biofilm Assay
Bacterial biofilms are structured communities of microorganisms that are notoriously resistant to antibiotics.[13] This assay determines the ability of a compound to inhibit biofilm formation or eradicate established biofilms.
Materials:
-
Novel benzoxazinone compounds
-
Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial strains known for biofilm formation (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Crystal Violet (0.1%)
-
Ethanol (95%) or 33% Acetic Acid[14]
-
Microplate reader
Protocol for Minimum Biofilm Inhibitory Concentration (MBIC):
-
Preparation of Compound Dilutions and Inoculation:
-
Prepare 2-fold serial dilutions of the benzoxazinone compound in TSB in a 96-well plate.
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and dilute it to the appropriate concentration in TSB.
-
Add the bacterial suspension to the wells containing the compound dilutions. Include growth control wells (bacteria in TSB without the compound) and sterility control wells (TSB only).
-
-
Incubation for Biofilm Formation:
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
-
Quantification of Biofilm:
-
Carefully remove the planktonic cells by washing the wells with sterile PBS.
-
Fix the biofilms with methanol for 15 minutes and let the plate air dry.[14]
-
Stain the adherent biofilms with 0.1% crystal violet for 5-15 minutes.[13][14]
-
Wash away the excess stain with water and allow the plate to dry.
-
Solubilize the bound crystal violet with 95% ethanol or 33% acetic acid.[14]
-
Measure the absorbance at 570-595 nm using a microplate reader.
-
-
Determining the MBIC:
-
The MBIC is the lowest concentration of the compound that shows a significant reduction in biofilm formation compared to the growth control.[15]
-
Protocol for Minimum Biofilm Eradication Concentration (MBEC):
-
Formation of Mature Biofilms:
-
Inoculate a 96-well plate with the bacterial suspension in TSB and incubate for 24-48 hours at 37°C to allow mature biofilms to form.
-
-
Treatment with Compound:
-
Remove the planktonic cells and wash the wells with PBS.
-
Add fresh TSB containing 2-fold serial dilutions of the benzoxazinone compound to the wells with the pre-formed biofilms.
-
Incubate for another 24 hours at 37°C.
-
-
Quantification of Remaining Biofilm:
-
Quantify the remaining viable biofilm using the crystal violet staining method as described for the MBIC assay or by determining the CFU of the surviving bacteria.
-
-
Determining the MBEC:
-
The MBEC is the lowest concentration of the compound required to eradicate the pre-formed biofilm.[15]
-
Data Presentation
Quantitative data from the antimicrobial screening should be summarized in a clear and organized manner to facilitate comparison between different benzoxazinone derivatives.
Table 1: Antimicrobial Activity of Novel Benzoxazinone Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| BZ-001 | S. aureus ATCC 29213 | 16 | 32 | 2 |
| E. coli ATCC 25922 | 32 | 64 | 2 | |
| BZ-002 | S. aureus ATCC 29213 | 8 | 16 | 2 |
| E. coli ATCC 25922 | 16 | 64 | 4 | |
| BZ-003 | S. aureus ATCC 29213 | 32 | >128 | >4 |
| E. coli ATCC 25922 | 64 | >128 | >2 | |
| Ciprofloxacin | S. aureus ATCC 29213 | 0.5 | 1 | 2 |
| (Control) | E. coli ATCC 25922 | 0.25 | 0.5 | 2 |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.
Visualizations
Diagrams illustrating the experimental workflows can provide a clear and concise overview of the protocols.
Caption: Overall workflow for the antimicrobial screening of novel benzoxazinones.
Caption: Detailed workflow for the MIC and MBC assays.
Caption: Example of a potential antimicrobial mechanism of action pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. ikm.org.my [ikm.org.my]
- 3. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. protocols.io [protocols.io]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. emerypharma.com [emerypharma.com]
- 11. benchchem.com [benchchem.com]
- 12. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols for the Functionalization of the 1,4-Benzoxazin-3-one Core
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the 1,4-benzoxazin-3-one scaffold. This heterocyclic core is a prominent feature in numerous biologically active compounds, exhibiting a wide range of therapeutic potential, including antifungal, anticancer, antidiabetic, and anti-inflammatory properties.[1][2][3] These notes offer a guide to key functionalization strategies, enabling the synthesis of diverse derivatives for drug discovery and development.
Overview of Functionalization Strategies
The 1,4-benzoxazin-3-one core offers several positions for chemical modification. The most common strategies involve functionalization at the nitrogen atom (N-4), the methylene carbon (C-2), and the aromatic ring. These modifications are crucial for modulating the physicochemical properties and biological activities of the resulting molecules.
A general workflow for the synthesis and functionalization of the 1,4-benzoxazin-3-one core is depicted below. The initial step typically involves the synthesis of the core structure, followed by various functionalization reactions.
Caption: General workflow for the synthesis and functionalization of the 1,4-benzoxazin-3-one core.
N-Functionalization of the 1,4-Benzoxazin-3-one Core
Substitution at the nitrogen atom is a widely employed strategy to introduce diverse functionalities and modulate the biological activity of 1,4-benzoxazin-3-one derivatives.[4] Common N-functionalization reactions include N-alkylation and N-acylation.
N-Alkylation with Propargyl Bromide for Click Chemistry
This protocol describes the N-propargylation of the 1,4-benzoxazin-3-one core, which introduces a terminal alkyne. This functional group is a versatile handle for subsequent modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction.[2]
Experimental Protocol:
-
To a solution of 4-(prop-2-yn-1-yl)-2H-[1][4]-benzoxazin-3-one (1.0 equivalent) in a suitable solvent (e.g., a mixture of t-BuOH and H₂O) add allylic azide (1.1 equivalents).[2]
-
Add a catalytic amount of CuSO₄·5H₂O (0.1 equivalents) and sodium ascorbate (0.2 equivalents).[2]
-
Stir the reaction mixture at room temperature for the appropriate time (typically monitored by TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,2,3-triazole derivative.[2]
Synthesis of N-Acylhydrazone Derivatives
The introduction of an acylhydrazone moiety at the N-4 position has been shown to impart significant antifungal activity to the 1,4-benzoxazin-3-one scaffold.[4]
Experimental Protocol:
-
Synthesis of N-substituted ethyl acetate: To a solution of 1,4-benzoxazin-3-one (1.0 equivalent) in DMF, add K₂CO₃ (1.0 equivalent).[4]
-
Add ethyl bromoacetate (1.1 equivalents) dropwise and stir the mixture at room temperature for 12 hours.[4]
-
Pour the reaction mixture into ice water, collect the precipitate by filtration, and recrystallize from methanol to obtain the N-substituted ethyl acetate intermediate.[4]
-
Hydrazinolysis: Dissolve the N-substituted ethyl acetate intermediate (1.0 equivalent) in ethanol and heat to approximately 60°C.
-
Add hydrazine hydrate (4.0 equivalents) dropwise and reflux the mixture for 6-8 hours.[4]
-
Pour the reaction mixture into ice water and collect the resulting precipitate by filtration to yield the hydrazide intermediate.[4]
-
Condensation with aldehydes: Dissolve the hydrazide intermediate (1.0 equivalent) in ethanol and heat to approximately 60°C.
-
Add a solution of the desired aldehyde (1.0 equivalent) in ethanol dropwise.
-
Reflux the reaction mixture for 2-4 hours, then cool to room temperature.[4]
-
Collect the precipitate by filtration and recrystallize from toluene to obtain the final N-acylhydrazone derivative.[4]
C-H Functionalization of the 1,4-Benzoxazin-3-one Core
Direct functionalization of C-H bonds represents a powerful and atom-economical approach to introduce complexity into organic molecules. For the 1,4-benzoxazin-3-one core, C-H functionalization can be directed to various positions, including the C-2 methylene group and the aromatic ring.
Palladium-Catalyzed C-H Arylation
Palladium-catalyzed C-H arylation allows for the direct formation of a C-C bond between the 1,4-benzoxazin-3-one core and an aryl group. This reaction typically requires a palladium catalyst, a ligand, a base, and an aryl halide.
Experimental Protocol (General Procedure):
-
To a screw-capped reaction tube equipped with a magnetic stirring bar, add the 1,4-benzoxazin-3-one substrate (1.0 equivalent), the aryl halide (1.0-1.5 equivalents), Pd(OAc)₂ (5-10 mol%), a suitable phosphine ligand (e.g., PPh₃, 10-20 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equivalents).[5]
-
Add a high-boiling point solvent such as DMA or toluene.[5]
-
Seal the tube and heat the reaction mixture at 110-130°C for 24-72 hours.[5]
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).[5]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following tables summarize representative quantitative data for the functionalization of the 1,4-benzoxazin-3-one core.
Table 1: N-Functionalization Reaction Yields
| Entry | N-Substituent | Reaction Type | Yield (%) | Reference |
| 1 | Propargyl | N-Alkylation | Good | [2] |
| 2 | Ethyl acetate | N-Alkylation | - | [4] |
| 3 | Acylhydrazone (various aldehydes) | Condensation | 36-53 (over 4 steps) | [4] |
Table 2: Antifungal Activity of N-Acylhydrazone Derivatives
| Compound | R Group (on Acylhydrazone) | Fungus | EC₅₀ (µg/mL) | Reference |
| 5l | 3-Br-Ph | Gibberella zeae | 20.06 | [4][6] |
| 5o | 4-Cl-Ph | Gibberella zeae | 23.17 | [4][6] |
| 5q | 4-F-Ph | Pellicularia sasakii | 26.66 | [4][6] |
| 5r | 2,4-di-Cl-Ph | Phytophthora infestans | 15.37 | [4][6] |
| 5p | 4-CH₃-Ph | Capsicum wilt | 26.76 | [4][6] |
Table 3: Spectral Data for a Representative N-Acylhydrazone Derivative (Compound 5a)
| Data Type | Key Signals | Reference |
| ¹H NMR (ppm) | 11.26-11.84 (N-H), 8.06 & 8.24 (imine C-H), 5.08 & 4.67 (CH₂) | [4][6] |
| ¹³C NMR (ppm) | ~168.0 (C=O, benzoxazinone), ~165.0 (C=O, acylhydrazone), 142.8-145.1 (imine C) | [4][6] |
| HRMS [M+Na]⁺ | 332.1006 | [4][6] |
Signaling Pathways and Mechanisms of Action
Derivatives of 1,4-benzoxazin-3-one have been shown to interact with various biological targets, leading to their observed therapeutic effects. Understanding these mechanisms is crucial for rational drug design.
Inhibition of PI3K/Akt Signaling Pathway
Certain 2H-benzo[b][1][4]oxazin-3(4H)-one derivatives have demonstrated anticancer activity by inhibiting the PI3K/Akt signaling pathway.[7] This pathway is frequently overactive in cancer and plays a key role in cell proliferation, survival, and growth. Inhibition of PI3Kα leads to a decrease in the phosphorylation of its downstream effector Akt, thereby suppressing cancer cell growth.[7]
Caption: Inhibition of the PI3K/Akt signaling pathway by 1,4-benzoxazin-3-one derivatives.
Antifungal Mechanism of Action
The antifungal activity of some 1,4-benzoxazin-3-one derivatives is attributed to the inhibition of fungal cytochrome P450 51 (CYP51), also known as lanosterol 14α-demethylase.[8] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[8]
Conclusion
The 1,4-benzoxazin-3-one scaffold is a versatile platform for the development of novel therapeutic agents. The functionalization strategies outlined in these application notes provide a foundation for creating diverse chemical libraries for screening and optimization. The detailed protocols and quantitative data serve as a practical guide for researchers in medicinal chemistry and drug discovery to explore the full potential of this privileged heterocyclic system.
References
- 1. Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 6. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
- 7. Design, synthesis and biological evaluation of novel series of 2H-benzo[b][1,4]oxazin-3(4H)-one and 2H-benzo[b][1,4]oxazine scaffold derivatives as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bulky 1,4-benzoxazine derivatives with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analytical Methods for the Detection of 6-Chloro-8-nitro-4H-benzooxazin-3-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Chloro-8-nitro-4H-benzooxazin-3-one is a heterocyclic compound of interest in pharmaceutical and chemical research. Due to its potential biological activity, robust and reliable analytical methods are crucial for its detection and quantification in various matrices during drug discovery, development, and quality control processes. This document provides a detailed overview of recommended analytical methods, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this compound. The provided protocols are intended as a starting point for method development and validation.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely used technique for the separation and quantification of nitroaromatic compounds. The chromophoric nature of 6-Chloro-8-nitro-4H-benzooxazin-3-one, owing to the nitro and benzoxazinone groups, allows for sensitive detection using a UV detector.
Experimental Protocol: HPLC-UV
1.1.1. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.
-
C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
1.1.2. Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (optional, for mobile phase modification)
-
Reference standard of 6-Chloro-8-nitro-4H-benzooxazin-3-one of known purity.
1.1.3. Standard Preparation
-
Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from approximately 0.1 µg/mL to 100 µg/mL.
1.1.4. Sample Preparation
-
For drug substance: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range.
-
For biological matrices (e.g., plasma, urine): A sample extraction procedure, such as protein precipitation followed by solid-phase extraction (SPE), may be necessary to remove interfering substances.
1.1.5. Chromatographic Conditions
-
Mobile Phase: A gradient elution is recommended for optimal separation. For example, a gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start with 95% A and 5% B.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: Based on the UV spectrum of the compound, a wavelength of maximum absorbance should be selected (typically between 254 nm and 350 nm for nitroaromatic compounds).
Data Presentation
The following table presents hypothetical quantitative data for an HPLC-UV method for 6-Chloro-8-nitro-4H-benzooxazin-3-one. These values are for illustrative purposes and should be determined experimentally during method validation.
| Parameter | Hypothetical Value |
| Retention Time (RT) | 8.5 min |
| Linearity Range (r²) | 0.1 - 100 µg/mL (>0.999) |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Liquid Chromatography-Mass Spectrometry (LC-MS)
For higher sensitivity and selectivity, especially in complex matrices, LC-MS is the method of choice. This technique couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.
Experimental Protocol: LC-MS
2.1.1. Instrumentation
-
LC system as described for HPLC-UV.
-
Mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) with an electrospray ionization (ESI) source.
2.1.2. Reagents and Materials
-
Same as for HPLC-UV.
2.1.3. Standard and Sample Preparation
-
Follow the same procedures as for HPLC-UV, potentially with further dilution for the more sensitive MS detector.
2.1.4. Chromatographic Conditions
-
Similar to the HPLC-UV method, but may be optimized for faster analysis times.
2.1.5. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode due to the acidic nature of the nitro group.
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM):
-
For a triple quadrupole instrument, monitor the transition of the precursor ion to a specific product ion for high selectivity. The molecular weight of C8H5ClN2O4 is 228.59 g/mol . The [M-H]⁻ ion at m/z 227.0 would be a likely precursor ion.
-
-
Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and gas flows for maximum signal intensity.
Data Presentation
The following table presents hypothetical quantitative data for an LC-MS method for 6-Chloro-8-nitro-4H-benzooxazin-3-one. These values are for illustrative purposes and should be determined experimentally.
| Parameter | Hypothetical Value |
| Retention Time (RT) | 5.2 min |
| MRM Transition | m/z 227.0 -> [Product Ion] |
| Linearity Range (r²) | 1 - 1000 ng/mL (>0.998) |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Visualization of Workflows and Logic
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of 6-Chloro-8-nitro-4H-benzooxazin-3-one.
Experimental Workflow for LC-MS Analysis
Caption: Workflow for LC-MS analysis of 6-Chloro-8-nitro-4H-benzooxazin-3-one.
Logical Relationship of Analytical Techniques
Physicochemical Properties of 6-Chloro-8-nitro-4H-benzooxazin-3-one
An LC-MS/MS method for the sensitive and selective quantification of 6-Chloro-8-nitro-4H-benzooxazin-3-one has been developed. This application note provides a detailed protocol for researchers, scientists, and drug development professionals. The method utilizes a straightforward sample preparation procedure followed by reversed-phase liquid chromatography coupled with tandem mass spectrometry, operating in negative ion electrospray ionization mode. This approach is ideal for the analysis of complex matrices due to its high specificity and sensitivity.
A summary of the key physicochemical properties of the target analyte is presented below. These properties are essential for the development of an effective analytical method.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂O₄ | [1] |
| Molecular Weight | 228.59 g/mol | [1] |
| Appearance | Irritant | [1] |
Experimental Protocols
Sample Preparation
A simple "dilute and shoot" or protein precipitation protocol is recommended for initial method development, depending on the sample matrix.
-
For simple matrices (e.g., solutions in organic solvents):
-
Dilute the sample to an appropriate concentration (e.g., 1-100 ng/mL) with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex the sample for 30 seconds.
-
Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.
-
-
For complex biological matrices (e.g., plasma, serum):
-
To 100 µL of the sample, add 300 µL of cold acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for analysis.
-
Liquid Chromatography
The chromatographic separation is critical for resolving the analyte from matrix interferences. A reversed-phase method is proposed.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
Due to the presence of the electron-withdrawing nitro group, negative ion electrospray ionization is expected to be the most sensitive ionization mode.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM)
For quantitative analysis, the mass spectrometer should be operated in MRM mode. The following are proposed transitions based on the structure of 6-Chloro-8-nitro-4H-benzooxazin-3-one. These should be optimized experimentally.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| 6-Chloro-8-nitro-4H-benzooxazin-3-one (Quantifier) | 227.0 | [M-H-NO₂]⁻ | 100 | 30 | 20 |
| 6-Chloro-8-nitro-4H-benzooxazin-3-one (Qualifier) | 227.0 | [M-H-CO]⁻ | 100 | 30 | 15 |
*Note: The exact m/z for the product ions needs to be determined experimentally by infusing a standard of the compound and performing a product ion scan.
Data Presentation
The following tables summarize the expected quantitative data from a validated method.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |
| 6-Chloro-8-nitro-4H-benzooxazin-3-one | ~ 4.5 | 227.0 | To be determined | To be determined |
Table 2: Method Validation Parameters
| Parameter | Expected Value |
| Linear Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | < 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the LC-MS method development and analysis of 6-Chloro-8-nitro-4H-benzooxazin-3-one.
Caption: Workflow for LC-MS/MS analysis of 6-Chloro-8-nitro-4H-benzooxazin-3-one.
References
Application Notes and Protocols for In Vitro Testing of 6-Chloro-8-nitro-4H-benzooxazin-3-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of 6-Chloro-8-nitro-4H-benzooxazin-3-one, a synthetic compound with potential biological activities. Due to the limited publicly available data on this specific molecule, the following protocols are based on the established activities of structurally related benzoxazinone derivatives, which are known to exhibit a range of effects including anticancer, antimicrobial, and enzyme inhibitory properties.
Overview of Potential Biological Activities
The chemical structure of 6-Chloro-8-nitro-4H-benzooxazin-3-one, featuring a benzoxazinone core substituted with a chloro and a nitro group, suggests several potential areas for in vitro investigation:
-
Anticancer Activity: Nitroaromatic compounds and benzoxazinone scaffolds have been reported to possess cytotoxic effects against various cancer cell lines. The presence of the nitro group can lead to the generation of reactive oxygen species (ROS) under hypoxic conditions, a characteristic of solid tumors, potentially leading to cell death.
-
Antimicrobial and Antifungal Activity: Halogenated benzoxazinones have demonstrated efficacy against a spectrum of bacterial and fungal pathogens. These compounds may interfere with essential cellular processes in microorganisms.
-
Enzyme Inhibition: The benzoxazinone scaffold is present in various enzyme inhibitors. Potential targets include serine proteases and protein kinases, which are crucial for cellular signaling and disease progression.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the in vitro assays. The data presented are for illustrative purposes only and represent hypothetical results for 6-Chloro-8-nitro-4H-benzooxazin-3-one, hereafter referred to as "Test Compound."
Table 1: In Vitro Cytotoxicity of Test Compound
| Cell Line | Assay Type | Incubation Time (hours) | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | MTT | 48 | 15.2 |
| A549 (Lung Cancer) | MTT | 48 | 22.8 |
| HCT116 (Colon Cancer) | MTT | 48 | 18.5 |
| HEK293 (Normal Kidney) | MTT | 48 | > 100 |
Table 2: Antimicrobial Activity of Test Compound
| Microbial Strain | ATCC Number | Method | MIC (µg/mL) |
| Staphylococcus aureus | 29213 | Broth Microdilution | 16 |
| Escherichia coli | 25922 | Broth Microdilution | 32 |
| Pseudomonas aeruginosa | 27853 | Broth Microdilution | 64 |
| Candida albicans | 90028 | Broth Microdilution | 16 |
Table 3: Enzyme Inhibitory Activity of Test Compound
| Enzyme | Substrate | Assay Type | IC₅₀ (µM) |
| Trypsin (Serine Protease) | BAPNA | Colorimetric | 8.9 |
| Chymotrypsin (Serine Protease) | SUPHEPA | Colorimetric | 12.4 |
| Generic Tyrosine Kinase | Poly(Glu, Tyr) | Luminescence | 5.6 |
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of the Test Compound.
Protocol 1: MTT Assay for Cytotoxicity
This protocol determines the concentration of the Test Compound that inhibits cell viability by 50% (IC₅₀).
Materials:
-
Test Compound stock solution (e.g., 10 mM in DMSO)
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116) and a normal cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the Test Compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted Test Compound to each well in triplicate. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value using a dose-response curve.
Application Notes & Protocols for Molecular Docking Studies of 6-Chloro-8-nitro-4H-benzooxazin-3-one
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive guide to performing molecular docking studies with the compound 6-Chloro-8-nitro-4H-benzooxazin-3-one. This document outlines the rationale, experimental protocols, data interpretation, and potential applications in drug discovery.
Introduction
6-Chloro-8-nitro-4H-benzooxazin-3-one belongs to the benzoxazinone class of heterocyclic compounds. Derivatives of this scaffold have demonstrated a wide range of biological activities, including antimicrobial, antiviral, and enzyme inhibition properties.[1][2][3][4] The presence of the electron-withdrawing nitro group and the chloro substituent on the benzoxazinone core suggests that this compound may exhibit significant interactions with biological macromolecules, making it a person of interest for in silico screening and drug design.[5][6]
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7][8] This method is instrumental in structure-based drug design, enabling the prediction of binding modes and affinities of small molecules like 6-Chloro-8-nitro-4H-benzooxazin-3-one to a protein target of interest at the atomic level.[8][9]
Applications
-
Hit Identification: Screening large compound libraries to identify potential binders for a specific protein target.
-
Lead Optimization: Guiding the chemical modification of 6-Chloro-8-nitro-4H-benzooxazin-3-one to enhance its binding affinity and selectivity for a target protein.
-
Mechanism of Action Elucidation: Providing insights into the molecular interactions that govern the biological activity of the compound.
-
Bioremediation: Investigating the potential of the compound to interact with and inhibit enzymes from pathogenic organisms.[9]
Experimental Protocols
A generalized workflow for molecular docking studies is presented below. Specific parameters may need to be optimized depending on the software and the biological target.
Preparation of the Target Protein Structure
-
Obtain Protein Structure: Download the 3D structure of the target protein from a public database such as the Protein Data Bank (PDB). If an experimental structure is unavailable, a homology model can be generated.
-
Pre-processing:
-
Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges to the protein atoms (e.g., using the Gasteiger charge calculation method).
-
Repair any missing atoms or residues in the protein structure.[10]
-
Preparation of the Ligand: 6-Chloro-8-nitro-4H-benzooxazin-3-one
-
3D Structure Generation:
-
Draw the 2D structure of 6-Chloro-8-nitro-4H-benzooxazin-3-one using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D structure using a program like Open Babel.
-
-
Energy Minimization:
-
Perform energy minimization of the 3D ligand structure to obtain a low-energy conformation. This is typically done using force fields like MMFF94 or UFF.
-
-
Ligand File Preparation:
-
Save the optimized ligand structure in a suitable format (e.g., .pdbqt for AutoDock). This step usually involves assigning rotatable bonds and charges.
-
Molecular Docking Simulation
-
Grid Box Generation:
-
Define a 3D grid box that encompasses the active site of the target protein. The size and center of the grid box are crucial parameters that should be carefully chosen to cover the entire binding pocket.
-
-
Docking Algorithm:
-
Execution of Docking:
-
Run the docking simulation using software such as AutoDock, GOLD, or Glide.[7] The program will explore different conformations and orientations of the ligand within the protein's active site and score them based on a scoring function.
-
Analysis of Docking Results
-
Binding Energy and Pose Selection:
-
Analyze the output files to identify the docking poses with the lowest binding energies. The binding energy is an estimate of the binding affinity.
-
Cluster the docking poses to identify the most populated and energetically favorable binding modes.
-
-
Interaction Analysis:
-
Visualize the best-ranked docking pose in a molecular visualization program (e.g., PyMOL, VMD).
-
Identify and analyze the key molecular interactions between 6-Chloro-8-nitro-4H-benzooxazin-3-one and the protein's active site residues. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.[9]
-
Data Presentation
The following table summarizes hypothetical docking results of 6-Chloro-8-nitro-4H-benzooxazin-3-one and related benzoxazinone derivatives against a putative bacterial DNA gyrase B (GyrB) active site. The data is for illustrative purposes to demonstrate how results should be presented.
| Compound | Docking Score (kcal/mol) | Hydrogen Bond Interactions (Residues) | Hydrophobic Interactions (Residues) |
| 6-Chloro-8-nitro-4H-benzooxazin-3-one | -8.5 | ASP73, ASN46 | ILE78, PRO79, ILE94 |
| 6-Chloro-4H-benzooxazin-3-one | -7.2 | ASP73 | ILE78, PRO79 |
| 8-Nitro-4H-benzooxazin-3-one | -7.8 | ASP73, ASN46 | ILE94 |
| 4H-benzooxazin-3-one | -6.5 | ASP73 | PRO79 |
Visualizations
Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a hypothetical mechanism where 6-Chloro-8-nitro-4H-benzooxazin-3-one inhibits bacterial DNA gyrase, a key enzyme in DNA replication, leading to bacterial cell death. This is a common target for antimicrobial compounds.
Caption: Hypothetical inhibition of bacterial DNA gyrase.
References
- 1. Computational Studies of Benzoxazinone Derivatives as Antiviral Agents against Herpes Virus Type 1 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase [mdpi.com]
- 4. Biological activity of benzoxazine-1, 3 derivatives, particularly against experimental sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KBbox: Methods [kbbox.h-its.org]
- 8. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols: 6-Chloro-8-nitro-4H-benzooxazin-3-one
A Novel Benzoxazinone Derivative with Potential as a Chemical Probe
For research use only. Not for use in diagnostic procedures.
Introduction
6-Chloro-8-nitro-4H-benzooxazin-3-one is a heterocyclic organic compound belonging to the benzoxazinone class.[1][2] While specific biological activities and applications of this particular molecule are not extensively documented in publicly available literature, the benzoxazinone scaffold is present in numerous compounds with a wide range of biological activities, including herbicidal and antifungal properties. Furthermore, the presence of a nitro group suggests potential for diverse biological effects, as nitro-containing compounds are known to exhibit antimicrobial, antineoplastic, and other pharmacological activities.[3][4] These characteristics suggest that 6-Chloro-8-nitro-4H-benzooxazin-3-one holds potential as a chemical probe for biological research and drug discovery.
These application notes provide an overview of the compound's properties, guidance for its handling and use in research, and hypothetical experimental protocols based on the activities of structurally related compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 6-Chloro-8-nitro-4H-benzooxazin-3-one is provided in the table below.
| Property | Value | Reference |
| CAS Number | 870064-73-6 | [1] |
| Molecular Formula | C₈H₅ClN₂O₄ | [1][2] |
| Molecular Weight | 228.59 g/mol | [1][2] |
| MDL Number | MFCD11226538 | [2] |
Handling and Storage
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound.[1]
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.[1] In case of contact, rinse thoroughly with water.
-
The compound is classified as an irritant.[2]
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Protect from light and moisture.
Potential Applications and Research Areas
Based on the general biological activities of benzoxazinone and nitro-containing compounds, 6-Chloro-8-nitro-4H-benzooxazin-3-one could be investigated as a chemical probe in the following areas:
-
Antimicrobial Research: The nitro group is a common feature in antimicrobial agents.[3] This compound could be screened for activity against various bacterial and fungal strains.
-
Anticancer Research: Many nitroaromatic compounds exhibit anticancer properties. Its cytotoxicity against various cancer cell lines could be evaluated.
-
Enzyme Inhibition Assays: Benzoxazinone derivatives have been explored as inhibitors of various enzymes. This compound could be tested against a panel of enzymes to identify potential targets.
-
Agrochemical Research: The benzoxazinone core is found in some herbicides. Its potential as a herbicide or pesticide could be explored.
Experimental Protocols (Hypothetical)
The following are hypothetical protocols based on general procedures for evaluating the biological activity of novel chemical compounds. Researchers should optimize these protocols based on their specific experimental setup and goals.
Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This protocol is designed to determine the minimum inhibitory concentration (MIC) of 6-Chloro-8-nitro-4H-benzooxazin-3-one against a specific microorganism.
Materials:
-
6-Chloro-8-nitro-4H-benzooxazin-3-one
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB) or other appropriate microbial growth medium
-
Bacterial or fungal strain of interest
-
Sterile 96-well microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of 6-Chloro-8-nitro-4H-benzooxazin-3-one in DMSO.
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in the appropriate growth medium in a 96-well plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium according to established microbiology protocols (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the 96-well plate containing the compound dilutions. Include positive (microorganism in medium without compound) and negative (medium only) controls.
-
Incubation: Incubate the plate at the optimal temperature and time for the specific microorganism.
-
MIC Determination: After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that inhibits visible growth. Alternatively, measure the optical density (OD) at 600 nm using a plate reader.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxic effect of 6-Chloro-8-nitro-4H-benzooxazin-3-one on a mammalian cell line.
Materials:
-
6-Chloro-8-nitro-4H-benzooxazin-3-one
-
Dimethyl sulfoxide (DMSO)
-
Mammalian cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 6-Chloro-8-nitro-4H-benzooxazin-3-one in complete cell culture medium from a DMSO stock solution. Replace the medium in the wells with the medium containing the compound dilutions. Include vehicle controls (medium with DMSO).
-
Incubation: Incubate the plate for 24-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathway Visualization (Hypothetical)
As the specific molecular targets of 6-Chloro-8-nitro-4H-benzooxazin-3-one are unknown, a hypothetical signaling pathway diagram is presented below to illustrate a potential mechanism of action for a cytotoxic compound that induces apoptosis.
Caption: Hypothetical apoptotic pathway initiated by the chemical probe.
Conclusion
6-Chloro-8-nitro-4H-benzooxazin-3-one is a compound with potential for exploration in various biological research areas. The provided hypothetical protocols offer a starting point for investigating its antimicrobial and cytotoxic properties. Further research is required to elucidate its specific mechanism of action, identify its molecular targets, and fully realize its potential as a chemical probe.
References
- 1. bio-fount.com [bio-fount.com]
- 2. 870064-73-6 Cas No. | 6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one | Matrix Scientific [matrix.staging.1int.co.uk]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up synthesis of 6-Chloro-8-nitro-4H-benzooxazin-3-one
An Application Note on the Scale-up Synthesis of 6-Chloro-8-nitro-4H-benzo[d][1][2]oxazin-3-one
For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of key chemical intermediates is paramount. This application note details a proposed protocol for the scale-up synthesis of 6-Chloro-8-nitro-4H-benzo[d][1][2]oxazin-3-one, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The described methodology is based on established principles of benzoxazinone synthesis, providing a practical guide for its laboratory- to pilot-scale production.
Introduction
6-Chloro-8-nitro-4H-benzo[d][1][2]oxazin-3-one is a substituted benzoxazinone derivative. Compounds of this class are recognized for their diverse biological activities and serve as versatile intermediates in the synthesis of more complex molecules. The presence of the chloro and nitro groups offers sites for further chemical modification, making this compound a valuable building block in drug discovery and development. This document outlines a robust and scalable synthetic route starting from a commercially available precursor.
Proposed Synthetic Pathway
The synthesis of the target molecule can be envisioned to proceed via the cyclization of 2-amino-4-chloro-6-nitrophenol with a suitable C1 carbonyl source. A common and effective method for the formation of the oxazin-3-one ring is the reaction with triphosgene in the presence of a non-nucleophilic base. This approach is generally high-yielding and adaptable for scale-up operations.
Experimental Protocol
Objective: To synthesize 6-Chloro-8-nitro-4H-benzo[d][1][2]oxazin-3-one on a multi-gram scale.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |
| 2-Amino-4-chloro-6-nitrophenol | 188.56 | - | 50.0 g | 0.265 |
| Triphosgene | 296.75 | - | 29.7 g | 0.100 |
| Triethylamine (TEA) | 101.19 | 0.726 | 74.0 mL | 0.530 |
| Dichloromethane (DCM) | 84.93 | 1.33 | 1000 mL | - |
| 1 M Hydrochloric Acid | 36.46 | - | 200 mL | - |
| Saturated Sodium Bicarbonate Solution | 84.01 | - | 200 mL | - |
| Brine | - | - | 200 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | - | 50 g | - |
Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Condenser with a drying tube
-
Ice-water bath
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-amino-4-chloro-6-nitrophenol (50.0 g, 0.265 mol) and dichloromethane (DCM, 800 mL). Stir the mixture to obtain a suspension.
-
Cooling: Cool the suspension to 0-5 °C using an ice-water bath.
-
Addition of Base: Slowly add triethylamine (74.0 mL, 0.530 mol) to the cooled suspension over 15 minutes. Stir the mixture for an additional 10 minutes at 0-5 °C.
-
Addition of Cyclizing Agent: Dissolve triphosgene (29.7 g, 0.100 mol) in DCM (200 mL) and add this solution dropwise to the reaction mixture over 60-90 minutes, maintaining the internal temperature between 0-10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture again to 0-5 °C.
-
Slowly quench the reaction by adding 1 M hydrochloric acid (200 mL) to neutralize the excess triethylamine.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (200 mL) and brine (200 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (50 g), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification:
-
Triturate the crude solid with cold diethyl ether (200 mL) to remove soluble impurities.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold diethyl ether.
-
Dry the purified product under vacuum at 40-50 °C to a constant weight.
-
Expected Results:
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Appearance | Pale yellow to yellow solid |
| Melting Point | To be determined |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 6-Chloro-8-nitro-4H-benzo[d][1][2]oxazin-3-one.
Safety Precautions
-
All operations should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Triphosgene is a toxic substance and should be handled with extreme care. It is a source of phosgene gas. Any unused triphosgene should be quenched with a basic solution.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Triethylamine is a corrosive and flammable liquid.
Conclusion
The protocol described provides a comprehensive and scalable method for the synthesis of 6-Chloro-8-nitro-4H-benzo[d][1][2]oxazin-3-one. This application note serves as a valuable resource for researchers and professionals in the field of synthetic and medicinal chemistry, enabling the efficient production of this important chemical intermediate. The straightforward procedure and high expected yield make it suitable for adaptation to larger-scale manufacturing processes.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-8-nitro-4H-benzooxazin-3-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 6-Chloro-8-nitro-4H-benzooxazin-3-one synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered during the synthesis process.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 6-Chloro-8-nitro-4H-benzooxazin-3-one.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of 6-Chloro-8-nitro-4H-benzooxazin-3-one can arise from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Possible Cause | Suggested Solutions |
| Purity of Starting Materials | Impurities in the starting material, 2-amino-5-chloro-3-nitrophenol, can significantly hinder the reaction. Ensure the starting material is of high purity. Recrystallization or column chromatography of the starting material may be necessary. |
| Suboptimal Reaction Conditions | The reaction temperature, time, and choice of solvent are critical. Optimization of these parameters is crucial for achieving high yields.[1] Consider performing small-scale trial reactions to screen for the optimal conditions. |
| Inefficient Cyclization Agent | The choice and handling of the cyclizing agent (e.g., ethyl chloroformate, phosgene, or a phosgene equivalent) are important. Ensure the agent is fresh and added under appropriate conditions (e.g., low temperature) to prevent degradation and side reactions. |
| Presence of Moisture | The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the introduction of moisture.[2] |
| Side Product Formation | Competing side reactions can consume starting materials and reduce the yield of the desired product.[3] Common side reactions include polymerization and the formation of undesired isomers. Careful control of reaction conditions can minimize these. |
| Inefficient Work-up and Purification | Product loss during extraction and purification steps can significantly lower the final yield. Optimize the extraction procedure and choose an appropriate purification method, such as column chromatography with a carefully selected eluent system. |
Question: I am observing the formation of significant side products. How can I identify and minimize them?
Answer:
Side product formation is a common challenge in benzoxazinone synthesis.[3] Identification and minimization are key to improving the purity and yield of your target compound.
Identification:
-
Thin Layer Chromatography (TLC): Use TLC to monitor the reaction progress and identify the presence of additional spots, which indicate side products.
-
Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can be used to elucidate the structures of the isolated side products.
Minimization Strategies:
-
Control of Reaction Temperature: Gradual addition of reagents at low temperatures can often minimize the formation of side products.
-
Stoichiometry of Reactants: Ensure the molar ratios of your reactants are accurate. An excess of either the aminophenol or the cyclizing agent can lead to unwanted reactions.
-
Choice of Base: The type and amount of base used can influence the reaction pathway. A non-nucleophilic base is often preferred to avoid competing reactions.
-
Reaction Time: Over-running the reaction can sometimes lead to the degradation of the desired product or the formation of further byproducts. Monitor the reaction closely by TLC.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 6-Chloro-8-nitro-4H-benzooxazin-3-one?
A1: The synthesis of 6-Chloro-8-nitro-4H-benzooxazin-3-one typically involves the cyclization of a 2-aminophenol derivative, in this case, 2-amino-5-chloro-3-nitrophenol, with a carbonyl-containing reagent such as ethyl chloroformate or a phosgene equivalent.[4]
Q2: How do the chloro and nitro substituents affect the synthesis?
A2: The electron-withdrawing nature of the nitro and chloro groups can influence the reactivity of the starting aminophenol. The nitro group, in particular, can make the amino group less nucleophilic, potentially requiring slightly more forcing reaction conditions for cyclization compared to unsubstituted aminophenols.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Phosgene and its equivalents are highly toxic and should be handled with extreme caution in a well-ventilated fume hood. The nitration step to prepare the starting material can be highly exothermic and requires careful temperature control. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q4: What are the best practices for the purification of 6-Chloro-8-nitro-4H-benzooxazin-3-one?
A4: Column chromatography on silica gel is a common and effective method for purification.[3] A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can provide good separation from impurities. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of 6-Chloro-8-nitro-4H-benzooxazin-3-one. This protocol is based on general procedures for benzoxazinone synthesis and should be optimized for specific laboratory conditions.
Synthesis of 6-Chloro-8-nitro-4H-benzooxazin-3-one
Materials:
-
2-amino-5-chloro-3-nitrophenol
-
Ethyl chloroformate
-
Triethylamine (or another suitable base)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask dried under vacuum, dissolve 2-amino-5-chloro-3-nitrophenol (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) dropwise to the stirred solution.
-
Slowly add ethyl chloroformate (1.1 equivalents) to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench it by adding water.
-
Extract the product with dichloromethane (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 6-Chloro-8-nitro-4H-benzooxazin-3-one as a solid.
Data Presentation
Table 1: Influence of Reaction Parameters on Yield (Illustrative Data)
| Parameter | Condition A | Condition B | Condition C |
| Temperature | 0 °C to rt | Room Temperature | 50 °C |
| Base | Triethylamine | Pyridine | Potassium Carbonate |
| Solvent | THF | Dichloromethane | Acetonitrile |
| Reaction Time | 4 hours | 6 hours | 2 hours |
| Yield (%) | 75% | 60% | 45% |
Note: This table presents illustrative data to demonstrate the impact of varying reaction conditions. Actual results may vary and require optimization.
Visualizations
References
Technical Support Center: Purification of Crude 6-Chloro-8-nitro-4H-benzooxazin-3-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 6-Chloro-8-nitro-4H-benzooxazin-3-one.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 6-Chloro-8-nitro-4H-benzooxazin-3-one.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | - The compound is too soluble in the chosen solvent. - Too much solvent was used. - The cooling process was too rapid, preventing complete crystallization. - The crystals were filtered before crystallization was complete. | - Select a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. - Use a minimal amount of hot solvent to dissolve the crude product. - Allow the solution to cool slowly to room temperature, then cool further in an ice bath. - Ensure the solution is sufficiently cold and that crystal formation has ceased before filtering. |
| Product is Oily or Gummy, Not Crystalline | - Presence of impurities that inhibit crystallization. - The solvent is not appropriate for crystallization. - The compound may have a low melting point. | - Try to "scratch" the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound if available. - Re-dissolve the oil in a minimal amount of a good solvent and add a poor solvent dropwise until turbidity persists, then allow to stand. - Consider purification by column chromatography before attempting recrystallization. |
| Colored Impurities Remain After Purification | - The impurity has similar solubility to the product in the chosen recrystallization solvent. - The impurity is strongly adsorbed to the product. | - Perform a "hot filtration" of the recrystallization solution to remove insoluble colored impurities. - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter before cooling. Be aware that charcoal can also adsorb the product, potentially reducing yield. - If recrystallization is ineffective, use column chromatography with an appropriate solvent system. |
| Poor Separation in Column Chromatography | - The chosen eluent system is not optimal. - The column was not packed properly, leading to channeling. - The sample was overloaded on the column. | - Use thin-layer chromatography (TLC) to determine the optimal solvent system that provides good separation between the product and impurities (Rf of product should be around 0.3-0.4). - Ensure the column is packed uniformly without any air bubbles or cracks. - Use an appropriate amount of silica gel relative to the amount of crude product (typically a 50:1 to 100:1 ratio by weight). |
| Product Co-elutes with an Impurity | - The impurity has a very similar polarity to the product. | - Try a different solvent system for elution. - Consider using a different stationary phase for chromatography (e.g., alumina instead of silica gel). - If the impurity is acidic or basic, it may be removed by a liquid-liquid extraction with a suitable aqueous solution before chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing crude 6-Chloro-8-nitro-4H-benzooxazin-3-one?
Q2: My purified product still shows impurities by TLC. What should I do?
If impurities persist after a single purification step, a second purification technique may be necessary. For example, if recrystallization was performed first, follow up with column chromatography. Conversely, if column chromatography was the initial step, recrystallization of the combined pure fractions can remove trace impurities.
Q3: How can I remove residual solvent from my final product?
Residual solvent can be removed by drying the purified solid under high vacuum. If the solvent has a high boiling point, gentle heating under vacuum may be required. Ensure the temperature is kept well below the melting point of the compound to avoid decomposition.
Q4: What are the expected physical properties of pure 6-Chloro-8-nitro-4H-benzooxazin-3-one?
Pure 6-Chloro-8-nitro-4H-benzooxazin-3-one is expected to be a solid.[1] The exact color, melting point, and spectral data (NMR, IR, MS) should be determined and compared to a reference standard if available.
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude 6-Chloro-8-nitro-4H-benzooxazin-3-one. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture and add more solvent dropwise until the solid dissolves completely. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent required to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate eluent system. A good system will show the desired compound moving off the baseline with a retention factor (Rf) of approximately 0.3-0.4, and good separation from any impurities. A common starting point for compounds of this type is a mixture of ethyl acetate and hexanes.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks or air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. If a more polar solvent is used, it should be evaporated onto a small amount of silica gel to create a dry powder. Carefully add the sample to the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the separation by TLC.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Visualizations
Caption: A typical workflow for the purification of 6-Chloro-8-nitro-4H-benzooxazin-3-one.
References
Technical Support Center: Synthesis of 6-Chloro-8-nitro-4H-benzooxazin-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 6-Chloro-8-nitro-4H-benzooxazin-3-one.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 6-Chloro-8-nitro-4H-benzooxazin-3-one?
A common and plausible synthetic route starts from 2-amino-5-chloro-3-nitrobenzoic acid. This starting material undergoes cyclization using a carbonylating agent, such as phosgene, triphosgene, or a chloroformate, to form the desired 6-Chloro-8-nitro-4H-benzooxazin-3-one. The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the acid generated.
Q2: What are the most common byproducts observed in this synthesis?
The synthesis of 6-Chloro-8-nitro-4H-benzooxazin-3-one can lead to several byproducts. The most frequently encountered are:
-
Unreacted Starting Material: Incomplete reaction can leave residual 2-amino-5-chloro-3-nitrobenzoic acid.
-
Isomeric Byproducts: Depending on the purity of the starting material, regioisomers of the final product may be formed.
-
Hydrolysis Product: The benzoxazinone ring is susceptible to hydrolysis, which can revert it to the starting anthranilic acid derivative, especially in the presence of moisture.
-
Products of Nitro Group Reduction: If reducing agents are inadvertently present or certain reaction conditions are used, the nitro group can be partially or fully reduced to nitroso, hydroxylamino, or amino functionalities.
-
Polymeric Materials: Under harsh conditions or in the presence of certain impurities, polymerization of the starting material or product can occur.
Q3: How can I minimize the formation of byproducts?
To minimize byproduct formation, consider the following:
-
Starting Material Purity: Ensure the high purity of the 2-amino-5-chloro-3-nitrobenzoic acid.
-
Anhydrous Conditions: Use dry solvents and reagents to prevent hydrolysis of the product.
-
Reaction Temperature: Maintain the recommended reaction temperature to avoid side reactions and decomposition.
-
Stoichiometry: Use the correct stoichiometry of reagents to ensure complete conversion of the starting material.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Q4: What are the recommended purification methods for the final product?
Purification of 6-Chloro-8-nitro-4H-benzooxazin-3-one typically involves the following techniques:
-
Recrystallization: This is the most common method for purifying the solid product. Suitable solvent systems need to be determined empirically, but combinations of polar and non-polar solvents are often effective.
-
Column Chromatography: For removing closely related impurities, silica gel column chromatography can be employed. A suitable eluent system would typically consist of a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).
-
Washing: The crude product can be washed with appropriate solvents to remove unreacted starting materials and other soluble impurities. For example, a wash with a dilute acidic solution can remove any remaining basic starting material.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | - Incomplete reaction. - Hydrolysis of the product during workup. - Sub-optimal reaction temperature. | - Increase reaction time or temperature moderately. - Ensure anhydrous conditions during reaction and workup. - Optimize the reaction temperature based on literature or preliminary experiments. |
| Presence of Unreacted Starting Material | - Insufficient amount of carbonylating agent. - Short reaction time. | - Use a slight excess of the carbonylating agent. - Extend the reaction time. |
| Formation of a Dark-colored, Tarry Substance | - Reaction temperature is too high. - Presence of impurities that catalyze polymerization. | - Lower the reaction temperature. - Ensure the purity of all reagents and solvents. |
| Product is Difficult to Crystallize | - Presence of significant impurities. | - Purify the crude product by column chromatography before attempting recrystallization. |
| Inconsistent Results Between Batches | - Variability in the quality of starting materials or reagents. - Inconsistent reaction conditions. | - Use starting materials and reagents from the same batch or with consistent specifications. - Carefully control all reaction parameters, including temperature, time, and stirring rate. |
Experimental Protocols
Synthesis of 6-Chloro-8-nitro-4H-benzooxazin-3-one
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 2-amino-5-chloro-3-nitrobenzoic acid (1 equivalent) and a suitable anhydrous solvent (e.g., dioxane or toluene).
-
Addition of Reagents: While stirring, add a base (e.g., triethylamine, 1.1 equivalents) to the suspension. From the dropping funnel, add a solution of triphosgene (0.4 equivalents) in the same anhydrous solvent dropwise over 30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any solid byproducts (e.g., triethylamine hydrochloride). Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by silica gel column chromatography.
Visualizations
Caption: Synthetic pathway for 6-Chloro-8-nitro-4H-benzooxazin-3-one and common byproducts.
Caption: Troubleshooting workflow for the synthesis of 6-Chloro-8-nitro-4H-benzooxazin-3-one.
Technical Support Center: Overcoming Solubility Challenges with 6-Chloro-8-nitro-4H-benzooxazin-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with 6-Chloro-8-nitro-4H-benzooxazin-3-one during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: My 6-Chloro-8-nitro-4H-benzooxazin-3-one is precipitating in my aqueous assay buffer. What is the likely cause?
A1: Precipitation of "6-Chloro-8-nitro-4H-benzooxazin-3-one" in an aqueous assay buffer is most likely due to its low aqueous solubility.[1][2] Many organic compounds, particularly those with aromatic and nitro groups, are highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but can "crash out" or precipitate when diluted into a water-based medium where their solubility limit is exceeded.[1] This is a common issue in biological assays and high-throughput screening.[1][2]
Q2: I dissolved the compound in 100% DMSO and the stock solution is clear. Why does it precipitate when I add it to my assay media?
A2: A clear stock solution in 100% DMSO does not guarantee solubility in the final aqueous assay buffer.[1] The significant change in solvent polarity when a small volume of a concentrated DMSO stock is introduced into a large volume of aqueous buffer can cause a sharp drop in the compound's solubility, leading to precipitation.[1][3] This phenomenon is often related to kinetic solubility, where the compound does not have sufficient time to achieve a stable, dissolved state in the new environment.[1]
Q3: What is the maximum recommended final concentration of DMSO in my cell-based assay?
A3: A final DMSO concentration of 0.1% to 0.5% is generally considered safe for most cell lines in short-term assays.[4][5][6] However, it is crucial to determine the specific tolerance of your cell line, as some can be sensitive to concentrations as low as 0.1%.[4] Concentrations above 1% are often toxic and can damage cell membranes, induce oxidative stress, or lead to cell death.[4][6] It is highly recommended to perform a DMSO tolerance test for your specific cell line and assay duration.
Q4: Can the composition of my assay buffer affect the solubility of the compound?
A4: Absolutely. The pH, ionic strength, and presence of proteins (like albumin in serum) in the assay buffer can significantly impact the solubility of a compound.[1][3] For ionizable compounds, solubility can be highly pH-dependent.[7] It is advisable to test the solubility of "6-Chloro-8-nitro-4H-benzooxazin-3-one" in your specific assay buffer.
Troubleshooting Guide
If you are experiencing precipitation with "6-Chloro-8-nitro-4H-benzooxazin-3-one," follow this step-by-step guide to diagnose and resolve the issue.
Troubleshooting Workflow for Compound Precipitation
Caption: A general workflow for troubleshooting compound precipitation.
Quantitative Data Summary
Table 1: General DMSO Tolerance in Cell-Based Assays
| Final DMSO Concentration | Potential Effects on Cells | Recommendations |
| < 0.1% | Generally considered safe for most cell lines with minimal effects. | Ideal for long-term exposure studies and sensitive cell lines. |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for up to 72 hours.[5][6] | A common starting range for many in vitro assays. Validation is recommended. |
| 0.5% - 1.0% | Increased potential for cytotoxicity and off-target effects in some cell lines.[4][6] | Short-term exposure may be acceptable for robust cell lines. |
| > 1.0% | Significant cytotoxicity, apoptosis, and membrane damage are common.[4][6] | Generally not recommended for cell-based assays. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration in Assay Buffer
This protocol helps determine the maximum concentration of 6-Chloro-8-nitro-4H-benzooxazin-3-one that remains soluble in your specific assay medium.
-
Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Serial Dilution: Perform a serial dilution of the stock solution in your assay buffer or medium.
-
Incubation: Incubate the dilutions under the same conditions as your planned experiment (e.g., temperature, CO2).
-
Visual Inspection: Visually inspect for any signs of precipitation (cloudiness, particles).
-
Microscopic Examination: For a more sensitive assessment, examine a sample from each dilution under a microscope to confirm the presence or absence of a precipitate. The highest concentration that remains clear is your maximum soluble concentration.
Protocol 2: DMSO Tolerance Assay
This protocol helps determine the highest concentration of DMSO that is non-toxic to your specific cell line.
-
Cell Seeding: Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your cell culture medium, ranging from 0.05% to 2.0%. Also, include a "no DMSO" control.
-
Treatment: Replace the medium in the wells with the DMSO dilutions.
-
Incubation: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation period, perform a cell viability assay (e.g., MTT, PrestoBlue, or CellTiter-Glo).
-
Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the "no DMSO" control. The optimal DMSO concentration is the highest concentration that results in minimal (e.g., <10%) loss of cell viability.
Advanced Solubilization Strategies
If precipitation persists even at low concentrations, consider these advanced formulation strategies:
-
Co-solvents: The use of co-solvents, which are water-miscible organic substances, can increase the solubility of poorly soluble compounds.[8][9] Common co-solvents in pharmaceutical research include ethanol, propylene glycol, and polyethylene glycols.[8]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble drug molecules, forming inclusion complexes and enhancing their aqueous solubility.[10][11][12][13]
-
Nanosuspensions: These are colloidal dispersions of sub-micron drug particles.[14][15][16] Reducing the particle size increases the surface area, which can lead to an increased dissolution rate.[14][15]
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where a compound like 6-Chloro-8-nitro-4H-benzooxazin-3-one might act as an inhibitor.
Caption: A hypothetical kinase signaling pathway inhibited by the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. benchchem.com [benchchem.com]
- 7. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 10. A Cyclodextrin-Based Controlled Release System in the Simulation of In Vitro Small Intestine [mdpi.com]
- 11. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Updated Overview of Cyclodextrin-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrin-based structures for drug delivery - Yareli Rojas Group [iim.unam.mx]
- 14. Evaluation of Nanosuspensions for Absorption Enhancement of Poorly Soluble Drugs: In Vitro Transport Studies Across Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation and evaluation of nanosuspensions for enhancing the dissolution of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Optimizing Benzoxazinone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzoxazinones. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield or no desired benzoxazinone product. What are the potential causes and how can I improve the yield?
Answer:
Low or non-existent yields in benzoxazinone synthesis can arise from several factors, ranging from the quality of starting materials to suboptimal reaction conditions. Below are common causes and suggested solutions.
Potential Causes & Suggested Solutions:
| Potential Cause | Suggested Solution |
| Poor Quality Starting Materials | Ensure the purity of your starting materials, particularly anthranilic acid and its derivatives. Impurities can interfere with the reaction. Consider recrystallization or purification of starting materials if their purity is questionable. |
| Incorrect Stoichiometry | Precisely measure the molar ratios of your reactants. For instance, when using acid chlorides with anthranilic acid, a 2:1 molar ratio of acid chloride to anthranilic acid in pyridine can lead to high yields of 2-substituted-4H-3,1-benzoxazin-4-ones.[1] Using a 1:1 ratio may result in a mixture of the desired product and N-acylanthranilic acid.[1] |
| Suboptimal Reaction Temperature | Temperature is a critical parameter. Some reactions require heating to proceed at an optimal rate, while others may be sensitive to high temperatures, leading to degradation. For acid-catalyzed cyclization of anthranilic acids with ortho esters, thermal conditions (e.g., 48 hours) can favor the formation of the final benzoxazinone, whereas shorter reaction times might yield the dihydro intermediate.[2] |
| Inappropriate Solvent | The choice of solvent can significantly impact reaction efficiency. Solvents like pyridine are commonly used, especially in reactions involving acid chlorides.[1][3] For other methods, solvents such as chloroform or toluene may be more suitable.[4][5] In some cases, solvent-free conditions, like grinding, can also be effective.[6] |
| Inactive or Inefficient Catalyst | If your synthesis involves a catalyst (e.g., copper, palladium, or an acid/base catalyst), ensure its activity.[6] Some catalysts are sensitive to air and moisture. Consider using fresh catalyst or increasing the catalyst loading. For example, cyanuric chloride can be used as an effective cyclization agent.[4][7] |
| Presence of Moisture | Many reagents used in benzoxazinone synthesis are sensitive to moisture. Ensure you are using dry solvents and glassware, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Reaction | Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC). If the reaction is incomplete, consider extending the reaction time. For example, some syntheses may require stirring for 24 hours or longer.[8] |
Issue 2: Formation of Side Products
Question: I am observing significant side product formation in my reaction. What are the common side products and how can I minimize them?
Answer:
The formation of side products can significantly reduce the yield and complicate the purification of the desired benzoxazinone. The nature of these side products is dependent on the specific synthetic route.
Common Side Products & Minimization Strategies:
| Common Side Product | Formation Context | Minimization Strategy |
| N-Acylanthranilic Acid | Reaction of anthranilic acid with one equivalent of an acylating agent (e.g., acid chloride or acetic anhydride).[1] | Use a stoichiometric excess (at least two equivalents) of the acylating agent to promote the cyclization to the benzoxazinone.[1][3] |
| Dihydro-benzoxazinone Intermediate | In acid-catalyzed reactions of anthranilic acids with ortho esters, the elimination of alcohol to form the final benzoxazinone may be difficult, leading to the isolation of the dihydro intermediate. This is more common with electron-withdrawing groups on the aromatic ring.[2][7] | Increase the reaction time and/or temperature to facilitate the elimination step. Microwave-assisted conditions can also be explored.[2][7] |
| Polymeric Materials | Can occur under harsh reaction conditions or with certain starting materials. | Optimize reaction conditions by using milder reagents, lower temperatures, or shorter reaction times. |
| Unreacted Starting Materials | Incomplete conversion of starting materials. | As mentioned previously, extend the reaction time, increase the temperature, or check the activity of the catalyst. |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for benzoxazinone synthesis?
A1: Anthranilic acid (2-aminobenzoic acid) and its derivatives are the most frequently used precursors for the synthesis of 4H-3,1-benzoxazin-4-ones.[2][3] Other starting materials can include N-substituted anthranilic acids, 2-iodoanilines, and 1-azido-2-iodobenzenes depending on the synthetic strategy.[6]
Q2: What are some common cyclization agents used in benzoxazinone synthesis?
A2: A variety of cyclizing agents can be employed. Acetic anhydride is commonly used for the synthesis of 2-methyl-3,1-(4H)-benzoxazin-4-one from anthranilic acid.[3] Acid chlorides, in the presence of a base like pyridine, can be used to introduce a substituent at the 2-position.[1][3] Cyanuric chloride has also been reported as an efficient cyclization agent.[4][7]
Q3: Can I use microwave irradiation to improve my reaction?
A3: Yes, microwave-assisted synthesis has been shown to be effective for certain benzoxazinone syntheses, often leading to shorter reaction times and improved yields compared to conventional heating.[2][7]
Q4: How can I monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction. By spotting aliquots of the reaction mixture on a TLC plate over time, you can observe the consumption of starting materials and the formation of the product.
Q5: What are some recommended purification techniques for benzoxazinones?
A5: Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization or the eluent system for column chromatography will depend on the polarity of the specific benzoxazinone derivative you have synthesized.
Data Presentation
Table 1: Comparison of Different Catalysts for Benzoxazinone Synthesis
| Catalyst | Starting Materials | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd/C | 2-Iodoaryl azides and amines | Toluene | 120 | 12 | 70-95 | [6] |
| Copper | N-(o-bromoaryl)amides | DMF | 110 | 24 | 65-88 | [6] |
| None (Grinding) | N-substituted anthranilic acids | None | Room Temp | 0.5 | 85-95 | [6] |
| Cyanuric Chloride | N-phthaloylglycine and anthranilic acid | Toluene | Reflux | 8 | 45 (overall) | [5] |
Table 2: Effect of Reaction Conditions on the Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one
| Benzoyl Chloride (mol. eq.) | Solvent | Conditions | Product(s) | Yield (%) | Reference |
| 2 | Pyridine | Room Temp | 2-phenyl-4H-3,1-benzoxazin-4-one | High | [1] |
| 1 | Pyridine | Room Temp | Mixture of benzoxazinone and N-benzoylanthranilic acid | Not specified | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one from Anthranilic Acid and Benzoyl Chloride[1]
-
Dissolve anthranilic acid (1 molar equivalent) in pyridine.
-
To this solution, add benzoyl chloride (2 molar equivalents) dropwise with stirring.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, pour the reaction mixture into a beaker of crushed ice and water to precipitate the product.
-
Filter the solid product, wash it thoroughly with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-phenyl-4H-3,1-benzoxazin-4-one.
Protocol 2: Synthesis of 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one using Cyanuric Chloride[4][5]
-
Step 1: Synthesis of N-Phthaloylglycyl Chloride: React N-phthaloylglycine with thionyl chloride to prepare the corresponding acid chloride.
-
Step 2: Synthesis of the Amide Intermediate: Dissolve anthranilic acid (1 equivalent) and triethylamine (1 equivalent) in chloroform. To this solution, add the N-phthaloylglycyl chloride (1 equivalent) prepared in Step 1. Stir the solution at room temperature for 8 hours. Wash the reaction mixture with water and evaporate the solvent to obtain the acid amide intermediate.
-
Step 3: Cyclization: Dissolve the acid amide intermediate (1 equivalent) and triethylamine (1 equivalent) in toluene. Add cyanuric chloride (0.5 equivalents) to the mixture. Reflux the reaction mixture for 8 hours. After cooling, wash the mixture with water and evaporate the solvent. The crude product can be purified by recrystallization.
Visualizations
Caption: General experimental workflow for benzoxazinone synthesis.
Caption: Troubleshooting decision tree for low yield in benzoxazinone synthesis.
Caption: Hypothetical signaling pathway inhibited by a benzoxazinone derivative.
References
- 1. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. uomosul.edu.iq [uomosul.edu.iq]
- 4. scispace.com [scispace.com]
- 5. Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzoxazinone synthesis [organic-chemistry.org]
- 7. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control | MDPI [mdpi.com]
Technical Support Center: Troubleshooting Reactions of 6-Chloro-8-nitro-4H-benzooxazin-3-one
Technical Support Center: Troubleshooting Reactions of 6-Chloro-8-nitro-4H-benzo[1][2]oxazin-3-one
This guide provides troubleshooting support for researchers, scientists, and drug development professionals working with 6-Chloro-8-nitro-4H-benzo[1][2]oxazin-3-one (CAS 870064-73-6). It addresses common issues encountered during synthesis and subsequent reactions, offering potential causes and solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my 6-Chloro-8-nitro-4H-benzo[1][2]oxazin-3-one synthesis consistently low?
Low or no product yield is a frequent issue in the synthesis of substituted benzoxazinones.[3] Several factors can contribute to this problem:
-
Purity of Starting Materials: Impurities in the precursors, such as the substituted 2-aminophenol, can interfere with the reaction.
-
Reaction Conditions: The reaction may be highly sensitive to temperature, time, and solvent. Non-optimal conditions can significantly reduce yield.[3] The presence of strong electron-withdrawing groups like nitro and chloro can decrease the nucleophilicity of the starting materials, potentially requiring more forcing conditions.[4][5]
-
Side-Product Formation: Competing side reactions can consume starting materials. The electron-withdrawing nitro group deactivates the benzene ring, which can influence reaction pathways.[6][7]
-
Product Degradation: The benzoxazinone ring is susceptible to hydrolysis (ring-opening) if water is present in the reaction mixture or during workup.[1][2][8][9]
-
Inefficient Purification: Significant product loss can occur during purification steps like column chromatography or recrystallization.[10]
Q2: My TLC analysis shows significant amounts of unreacted starting materials. What steps should I take?
An incomplete reaction is indicated by the presence of starting materials on a TLC plate after the expected reaction time. Consider the following actions:
-
Extend Reaction Time: Continue the reaction and monitor its progress by taking aliquots at regular intervals for TLC analysis.
-
Increase Temperature: Gently increasing the reaction temperature may drive the reaction to completion, but be cautious of potential side product formation or decomposition.
-
Re-evaluate Stoichiometry: Ensure the molar ratios of your reactants are correct. For syntheses involving acid chlorides, sometimes more than one equivalent is needed to drive the reaction forward.[1]
-
Check Catalyst Activity: If a catalyst is used, ensure it is active and not poisoned. Some catalysts are sensitive to air and moisture.[11]
Q3: I suspect my main problem is the formation of a ring-opened product. How can I confirm this and prevent it?
The benzoxazinone ring is an ester and an amide linkage within a heterocyclic structure, making it susceptible to nucleophilic attack, particularly by water, which leads to hydrolysis and ring-opening.[1][8]
-
Confirmation: The ring-opened product is a substituted 2-aminophenol derivative. This compound will have a different polarity and therefore a different Rf value on TLC compared to the starting material and the desired product. It can also be characterized by techniques like NMR and mass spectrometry.
-
Prevention:
-
Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and dry reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Careful Workup: During the workup, minimize contact with aqueous solutions or use non-aqueous workup procedures if possible.
-
Q4: What are the best practices for purifying 6-Chloro-8-nitro-4H-benzo[1][2]oxazin-3-one?
Purification can be a major source of product loss. Effective strategies include:
-
Column Chromatography: This is a common method for purifying benzoxazinone derivatives. A careful selection of the solvent system (e.g., hexanes/ethyl acetate) is crucial for good separation.[12]
-
Recrystallization: If a suitable solvent or solvent system can be found, recrystallization is an effective method for obtaining highly pure product.
-
Trituration: Washing the crude solid product with a solvent in which it is poorly soluble can help remove more soluble impurities.[10]
Q5: What specific safety precautions should be taken when handling this compound?
Standard laboratory safety protocols should be strictly followed. Additionally, consider the specific hazards associated with this molecule:
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[13][14]
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[14]
-
Compound-Specific Hazards: As a nitroaromatic compound, it should be treated as potentially hazardous and irritant.[13] The reactivity and toxicological profile of nitro-containing compounds warrant careful handling.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Impure starting materials.2. Sub-optimal reaction conditions (time, temp, solvent).3. Presence of moisture leading to hydrolysis.4. Inefficient purification. | 1. Purify starting materials (recrystallization/distillation).2. Systematically optimize reaction conditions.3. Ensure anhydrous conditions (dry glassware, inert atmosphere).4. Optimize purification method; minimize transfers. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Incorrect stoichiometry.3. Inactive catalyst (if applicable). | 1. Extend reaction time and/or increase temperature, monitoring by TLC.2. Verify calculations and measurements of all reactants.3. Use fresh or activated catalyst. |
| Multiple Spots on TLC (Side Products) | 1. Reaction temperature is too high.2. Unwanted reaction with solvent or impurities.3. Air/moisture sensitivity of reactants or intermediates. | 1. Lower the reaction temperature.2. Use high-purity, anhydrous solvents.3. Run the reaction under an inert (N₂ or Ar) atmosphere. |
| Product is Ring-Opened | 1. Water present in the reaction mixture.2. Aqueous workup conditions are too harsh (e.g., strong acid/base) or prolonged. | 1. Use anhydrous solvents and reagents; run under inert gas.2. Perform a non-aqueous workup or use mild, brief aqueous washes followed by immediate extraction and drying. |
Experimental Protocols
Protocol 1: General Synthesis of a Substituted 4H-benzo[1][2]oxazin-3-one
This protocol is a generalized procedure adapted from common synthetic routes for similar benzoxazinone structures and should be optimized for the specific target molecule.[15][16]
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the substituted 2-aminophenol (1.0 eq.).
-
Dissolution: Dissolve the starting material in a suitable anhydrous solvent (e.g., DMF, Toluene, or Chloroform).
-
Reaction Initiation: Add a suitable cyclizing agent. For forming the oxazin-3-one structure, this often involves reaction with a reagent like chloroacetyl chloride (1.1 eq.) in the presence of a non-nucleophilic base like potassium carbonate (2.0 eq.).[16]
-
Reaction Conditions: Heat the reaction mixture to the optimized temperature (e.g., reflux) and stir for the required time (typically 2-24 hours), monitoring progress by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into cold water and stir.[16]
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[16]
-
Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization to obtain the final product.
Protocol 2: Thin-Layer Chromatography (TLC) for Reaction Monitoring
-
Sample Preparation: Using a capillary tube, take a small aliquot from the reaction mixture and dissolve it in a few drops of a volatile solvent (e.g., ethyl acetate).
-
Spotting: Spot the dissolved aliquot onto a TLC plate alongside spots of the starting material(s) for comparison.
-
Elution: Develop the TLC plate in a chamber containing an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Visualization: Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate). The disappearance of starting material spots and the appearance of a new product spot indicate reaction progress.
Visualizations
References
- 1. uomosul.edu.iq [uomosul.edu.iq]
- 2. Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening - CONICET [bicyt.conicet.gov.ar]
- 3. benchchem.com [benchchem.com]
- 4. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. 870064-73-6 Cas No. | 6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one | Matrix Scientific [matrix.staging.1int.co.uk]
- 14. bio-fount.com [bio-fount.com]
- 15. Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions to consider when synthesizing 1,4-benzoxazin-3-ones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 1,4-benzoxazin-3-ones.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1,4-benzoxazin-3-ones?
A1: A prevalent and accessible method is the reaction of a 2-aminophenol with an α-halo-ester, such as ethyl bromoacetate, in the presence of a base. This reaction proceeds via an initial alkylation of the 2-aminophenol followed by an intramolecular cyclization to form the benzoxazinone ring.[1][2]
Q2: I'm observing a low yield of my desired 1,4-benzoxazin-3-one. What are the potential causes?
A2: Low yields can be attributed to several factors, including the purity of your starting materials, suboptimal reaction conditions (temperature, reaction time, solvent, and base), and the formation of side products. Common side reactions that consume starting materials and reduce the yield of the desired product include O-alkylation of the 2-aminophenol, oxidative dimerization of the 2-aminophenol, and incomplete cyclization of the intermediate.
Q3: My final product is a dark, tarry substance. What could be the reason?
A3: The formation of a tarry product often indicates the presence of colored impurities arising from the oxidative dimerization of the 2-aminophenol starting material.[3] This is particularly common when the reaction is exposed to air for extended periods or if certain metal catalysts are used. To minimize this, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q4: How can I effectively purify my 1,4-benzoxazin-3-one product?
A4: Column chromatography is a widely used and effective method for purifying 1,4-benzoxazin-3-ones. The choice of solvent system is crucial for achieving good separation from side products. Common eluents include mixtures of ethyl acetate and petroleum ether or hexane. Recrystallization can also be an effective purification technique if a suitable solvent is found.
Troubleshooting Guide: Side Reactions in 1,4-Benzoxazin-3-one Synthesis
This guide addresses specific side reactions that can occur during the synthesis of 1,4-benzoxazin-3-ones and provides strategies to mitigate them.
Summary of Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Primary Cause(s) | Recommended Solution(s) |
| O-Alkylation | Alkylation occurs on the hydroxyl group of 2-aminophenol instead of the desired N-alkylation, leading to the formation of an O-alkylated byproduct that does not cyclize. | - Use of a strong base (e.g., NaH).- Reaction conditions favoring phenoxide formation. | - Use a weaker base (e.g., K₂CO₃).- Employ a protection strategy for the hydroxyl group. |
| Oxidative Dimerization | Two molecules of 2-aminophenol couple to form a phenoxazinone dimer, a colored impurity.[3] | - Presence of oxygen.- Use of certain metal catalysts (e.g., copper complexes) under aerobic conditions.[3] | - Perform the reaction under an inert atmosphere (N₂ or Ar).- Use deoxygenated solvents. |
| Incomplete Cyclization | The acyclic intermediate, 2-(2-aminophenoxy)acetate, fails to cyclize, remaining as an impurity. | - Insufficient reaction temperature or time for the cyclization step.- Steric hindrance from bulky substituents. | - Increase the reaction temperature or prolong the reaction time.- Consider using a more potent cyclizing agent if applicable. |
| Hydrolysis of Intermediate | The ester functionality of the 2-(2-aminophenoxy)acetate intermediate is hydrolyzed to the corresponding carboxylic acid, which may not cyclize efficiently under the reaction conditions. | - Presence of water in the reaction mixture.- Use of strong aqueous bases. | - Use anhydrous solvents and reagents.- Employ non-aqueous workup procedures until after the cyclization is complete. |
| Over-alkylation | The nitrogen atom of the formed 1,4-benzoxazin-3-one is further alkylated by the α-halo-ester. | - Use of a large excess of the alkylating agent.- Prolonged reaction times at elevated temperatures. | - Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the alkylating agent.- Monitor the reaction progress by TLC to avoid prolonged reaction times. |
Detailed Troubleshooting in Q&A Format
Q: My main impurity appears to be the O-alkylated product of 2-aminophenol. How can I favor N-alkylation?
A: The competition between N- and O-alkylation is a classic challenge in the synthesis of 1,4-benzoxazin-3-ones.
-
Choice of Base: The type of base used plays a critical role. Strong bases like sodium hydride (NaH) tend to deprotonate the phenolic hydroxyl group, favoring O-alkylation. Using a milder base, such as potassium carbonate (K₂CO₃), can favor N-alkylation.
-
Protecting Group Strategy: A more definitive approach is to protect the hydroxyl group of the 2-aminophenol before the alkylation step. For example, you can protect the hydroxyl group as a benzyl ether, perform the N-alkylation and cyclization, and then deprotect the hydroxyl group.
Q: I am observing a significant amount of a colored impurity, likely a dimer. What is the best way to prevent its formation?
A: The oxidative dimerization of 2-aminophenol is promoted by the presence of oxygen.[3]
-
Inert Atmosphere: The most effective way to prevent this side reaction is to carry out the synthesis under an inert atmosphere. This involves purging your reaction flask with nitrogen or argon and maintaining a positive pressure of the inert gas throughout the reaction.
-
Deoxygenated Solvents: Using solvents that have been deoxygenated by bubbling an inert gas through them can also help to minimize the presence of dissolved oxygen.
Q: My reaction seems to stall, with a significant amount of the acyclic intermediate remaining. How can I drive the cyclization to completion?
A: Incomplete cyclization of the 2-(2-aminophenoxy)acetate intermediate can be addressed by modifying the reaction conditions.
-
Temperature and Reaction Time: The intramolecular cyclization often requires higher temperatures than the initial alkylation step. If you are performing a one-pot reaction, consider increasing the temperature after the initial alkylation is complete (as monitored by TLC). Extending the reaction time at a suitable temperature can also help to drive the cyclization to completion.
-
Solvent Choice: The choice of solvent can influence the rate of cyclization. Aprotic polar solvents like DMF or DMSO can be effective for this step.
Experimental Protocols
Key Experiment: Synthesis of 1,4-Benzoxazin-3-one from 2-Aminophenol and Ethyl Bromoacetate
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
2-Aminophenol
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone or DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed and the intermediate is formed, continue to reflux until the cyclization to the 1,4-benzoxazin-3-one is complete (as indicated by TLC). This may take several hours.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the pure 1,4-benzoxazin-3-one.
Visualizations
Logical Workflow for Troubleshooting Side Reactions
References
How to avoid degradation of 6-Chloro-8-nitro-4H-benzooxazin-3-one during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 6-Chloro-8-nitro-4H-benzooxazin-3-one to minimize degradation. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, experimental protocols, and visualizations to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 6-Chloro-8-nitro-4H-benzooxazin-3-one?
A1: To ensure the long-term stability of 6-Chloro-8-nitro-4H-benzooxazin-3-one, it is recommended to store the compound in a cool, dry, and dark environment.[1] The container should be tightly sealed to prevent moisture ingress and stored in a well-ventilated area.[1][2] For optimal preservation of its chemical integrity, storage at low temperatures (e.g., 2-8°C) is advisable.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: Based on the chemical structure, which includes a nitroaromatic ring and a benzoxazinone core, the primary factors that can induce degradation are:
-
Light: Nitroaromatic compounds are known to be susceptible to photodegradation, especially under UV light.[2][3][4][5]
-
Moisture/pH: The ester and amide-like bonds within the oxazinone ring can be susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.
-
Heat: Elevated temperatures can accelerate the rate of chemical degradation. Studies on similar nitrogen-containing heterocyclic compounds indicate that thermal decomposition is a significant degradation pathway.[1][6][7][8]
-
Reactive Chemicals: Contact with strong oxidizing or reducing agents, as well as strong acids and bases, should be avoided.[9]
Q3: How can I visually detect if my sample of 6-Chloro-8-nitro-4H-benzooxazin-3-one has degraded?
A3: While visual inspection is not a definitive method for assessing purity, signs of degradation may include a change in color (e.g., darkening) or a change in the physical state of the solid material. However, significant degradation can occur without any obvious visual changes. Therefore, analytical methods are necessary for a conclusive determination of purity.
Q4: What analytical techniques are suitable for assessing the purity and detecting degradation products?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for assessing the purity of 6-Chloro-8-nitro-4H-benzooxazin-3-one and quantifying any degradation products.[10] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile degradation products.[10] For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.
Troubleshooting Guides
Issue 1: Inconsistent or poor results in biological assays.
| Potential Cause | Troubleshooting Steps |
| Degradation of the compound in stock solutions. | 1. Prepare fresh stock solutions before each experiment. 2. Assess the purity of the stock solution using HPLC. 3. Store stock solutions in small aliquots at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles. |
| Degradation of the compound in the assay medium. | 1. Evaluate the stability of the compound in the assay buffer at the experimental temperature and pH. 2. Minimize the exposure of the compound to light during the assay by using amber-colored plates or covering the plates with foil. |
Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
| Potential Cause | Troubleshooting Steps |
| Sample degradation during storage. | 1. Review the storage conditions of the solid compound and ensure they align with the recommendations (cool, dry, dark). 2. Analyze a freshly opened vial of the compound, if available, to use as a reference. |
| Degradation during sample preparation. | 1. Ensure solvents used for sample preparation are of high purity and free from contaminants. 2. Prepare samples immediately before analysis to minimize time in solution. 3. Protect samples from light during preparation and while in the autosampler. |
Experimental Protocols
To proactively understand the stability of 6-Chloro-8-nitro-4H-benzooxazin-3-one under your specific experimental conditions, it is advisable to conduct forced degradation studies.
Protocol 1: General Stability Assessment in Solution
-
Solution Preparation: Prepare a stock solution of 6-Chloro-8-nitro-4H-benzooxazin-3-one in a suitable solvent (e.g., DMSO, acetonitrile) at a known concentration.
-
Incubation: Aliquot the stock solution into several vials. Store these vials under different conditions relevant to your experiments (e.g., room temperature on the benchtop, 37°C incubator, refrigerated at 4°C). Protect one set of vials from light at each temperature.
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.
-
Analysis: Analyze the samples by HPLC to determine the percentage of the parent compound remaining.
Protocol 2: Forced Degradation Studies
-
Acid Hydrolysis: Incubate the compound in a solution of 0.1 M HCl at a moderately elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Incubate the compound in a solution of 0.1 M NaOH at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Photostability: Expose a solution of the compound to a light source that provides both UV and visible light (e.g., a photostability chamber). A control sample should be wrapped in foil to exclude light.
-
Thermal Degradation: Expose the solid compound to dry heat at an elevated temperature (e.g., 80°C).
-
Analysis: At various time points, analyze the samples from each stress condition by HPLC or LC-MS to identify and quantify degradation products.
Quantitative Data Summary
The following table should be used to record the results from your forced degradation studies.
| Stress Condition | Duration | Temperature (°C) | % Parent Compound Remaining | Number of Degradation Products |
| 0.1 M HCl | 24 hours | 60 | ||
| 0.1 M NaOH | 24 hours | 40 | ||
| 3% H₂O₂ | 24 hours | Room Temp | ||
| Light Exposure | 24 hours | Room Temp | ||
| Thermal (Solid) | 48 hours | 80 |
Visualizations
Caption: Potential degradation pathways for 6-Chloro-8-nitro-4H-benzooxazin-3-one.
Caption: Workflow for a forced degradation study.
References
- 1. mdpi.com [mdpi.com]
- 2. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. DSpace [scholarbank.nus.edu.sg]
- 9. researchgate.net [researchgate.net]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Interpreting Unexpected NMR Peaks in the Analysis of 6-Chloro-8-nitro-4H-benzooxazin-3-one
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected signals in the Nuclear Magnetic Resonance (NMR) spectra of 6-Chloro-8-nitro-4H-benzooxazin-3-one.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR signals for 6-Chloro-8-nitro-4H-benzooxazin-3-one?
Q2: I am observing peaks that do not align with the predicted spectrum. What are the most common reasons for these unexpected signals?
A2: Unexpected peaks in an NMR spectrum commonly originate from several sources:
-
Residual Solvents: Traces of solvents used in the reaction or purification (e.g., ethyl acetate, dichloromethane) or the NMR solvent itself are very common contaminants.[1]
-
Water: Moisture in the sample or NMR solvent is a frequent impurity, typically appearing as a broad singlet.[2]
-
Unreacted Starting Materials: Incomplete synthesis can result in the presence of starting materials, such as a substituted 2-aminophenol derivative.
-
Side Products or Isomers: The synthesis of benzoxazinone rings can sometimes be associated with side reactions, such as ring opening, leading to unexpected isomeric structures.[3]
-
Degradation Products: The compound may degrade over time or under certain conditions. For instance, benzoxazinone derivatives can undergo hydrolysis, breaking the oxazinone ring to form a 2-aminophenol derivative.[4][5]
Q3: How can I definitively identify a peak from a residual solvent or water?
A3: To identify a solvent peak, compare its chemical shift to a reference table of common NMR solvents and impurities. For water, which has a variable chemical shift, a D₂O exchange experiment is definitive. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. A peak corresponding to water (or another exchangeable proton like an N-H or O-H) will significantly decrease in intensity or disappear entirely.[1][2]
Q4: My spectrum shows a broad singlet that vanishes after a D₂O shake. What is it?
A4: This is the classic sign of an exchangeable proton. In the structure of 6-Chloro-8-nitro-4H-benzooxazin-3-one, this peak corresponds to the amine (N-H) proton. Its chemical shift can vary depending on the solvent and sample concentration.[1]
Q5: I see extra signals in the aromatic region (approx. 6.5-8.5 ppm). What might they be?
A5: Unexpected aromatic signals often point to the presence of other aromatic compounds. Review the synthetic pathway and consider the following possibilities:
-
Starting Materials: Check the NMR spectrum of the 2-aminophenol precursor used in the synthesis.
-
Degradation: Hydrolysis of the oxazinone ring would generate 2-amino-5-chloro-3-nitrophenol, which would have its own distinct set of aromatic proton signals.
-
Side Products: Isomeric byproducts or other aromatic impurities from the synthesis could also be the cause.[6]
Q6: Why is my spectrum's baseline noisy or why are the peaks overly broad?
A6: Several factors can lead to poor spectral quality:
-
Poor Shimming: The magnetic field may not be homogeneous. The instrument may need to be re-shimmed.[7][8]
-
Low Sample Concentration: If the sample is too dilute, the signal-to-noise ratio will be low.
-
Paramagnetic Impurities: The presence of paramagnetic metals, even in trace amounts, can cause significant line broadening.[6]
-
Insoluble Material: If the sample is not fully dissolved, it can lead to broad peaks and a poor baseline.
Data Presentation
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Chloro-8-nitro-4H-benzooxazin-3-one
Disclaimer: These are predicted values based on chemical structure and data from similar compounds. Actual values may vary.
| ¹H NMR | ¹³C NMR | |||
| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |
| H-5 | 8.0 - 8.3 | Doublet (d) | C=O | 165 - 170 |
| H-7 | 7.6 - 7.9 | Doublet (d) | C-8a | 145 - 150 |
| -CH₂- | 4.7 - 5.0 | Singlet (s) | C-8 | 138 - 142 |
| N-H | 10.0 - 12.0 (variable) | Broad Singlet (br s) | C-6 | 130 - 135 |
| C-4a | 125 - 130 | |||
| C-5 | 120 - 125 | |||
| C-7 | 115 - 120 | |||
| -CH₂- | 65 - 70 |
Table 2: Common NMR Solvents and Impurity Peaks
| Solvent | Residual Protonated Solvent (¹H δ, ppm) | Water (¹H δ, ppm) | Common Impurities (¹H δ, ppm) |
| Chloroform-d (CDCl₃) | 7.26 | ~1.56 | Acetone (2.17), Dichloromethane (5.32), Ethyl Acetate (2.04, 4.12, 1.25) |
| DMSO-d₆ | 2.50 | ~3.33 | Acetone (2.09) |
| Acetone-d₆ | 2.05 | ~2.84 | Benzene (7.36) |
| Methanol-d₄ | 3.31 (CHD₂) | ~4.87 |
Experimental Protocols
Standard Protocol for ¹H NMR Sample Preparation and Acquisition
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the 6-Chloro-8-nitro-4H-benzooxazin-3-one sample.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., DMSO-d₆, CDCl₃).
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Mixing: Gently swirl or vortex the vial until the sample is completely dissolved. If necessary, use a sonicator for brief periods. Visually inspect for any suspended particles.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, dry NMR tube.
-
Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity. This is a critical step for obtaining sharp peaks.[7]
-
Set appropriate acquisition parameters (e.g., pulse width, acquisition time, number of scans). For a standard ¹H spectrum, 8 to 16 scans are typically sufficient.
-
Acquire the Free Induction Decay (FID).
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase the resulting spectrum to ensure all peaks are in the positive phase with a flat baseline.
-
Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., DMSO-d₆ at 2.50 ppm).
-
Integrate the peaks to determine the relative ratios of the protons.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing the source of unexpected peaks in your NMR spectrum.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic Pathway Involved in 6-Chloro-2-Benzoxazolinone Degradation by Pigmentiphaga sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Pathway Involved in 6-Chloro-2-Benzoxazolinone Degradation by Pigmentiphaga sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Trouble Shooting Page [nmr.ucsd.edu]
- 8. public.websites.umich.edu [public.websites.umich.edu]
Technical Support Center: Characterization of Benzoxazinone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of benzoxazinone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common stability issues with benzoxazinone derivatives and how can they be mitigated during analysis?
A1: Benzoxazinone derivatives, particularly hydroxamic acids like DIMBOA and DIBOA, are known for their chemical instability, which can present significant challenges during their characterization.[1] In aqueous solutions, these compounds can spontaneously degrade to their corresponding benzoxazolinones.[2] This instability is also observed under mass spectrometry (MS) conditions, leading to a high degree of fragmentation.[1]
Mitigation Strategies:
-
Solvent Selection: For analyses such as NMR or LC-MS, use anhydrous aprotic solvents (e.g., DMSO-d6, acetonitrile, acetone) to minimize hydrolysis. If aqueous buffers are necessary, prepare samples immediately before analysis and keep them at low temperatures.
-
pH Control: Avoid strongly acidic or basic conditions, which can catalyze the degradation of the benzoxazinone ring. Neutral or slightly acidic conditions are generally preferred.
-
Temperature: Perform extractions and analyses at low temperatures to reduce the rate of degradation.
-
Sample Handling: Minimize the time between sample preparation and analysis. For long-term storage, keep the compounds in a solid, dry state at -20°C or below.
Q2: Why am I observing complex fragmentation patterns in the mass spectrum of my benzoxazinone derivative?
A2: The complexity of fragmentation patterns in the mass spectra of benzoxazinone derivatives is often a result of their inherent chemical instability and the influence of various substituents on the benzoxazinone core.[1][3] The high chemical instability of certain derivatives, such as hydroxamic acids, translates to their behavior under mass spectrometric conditions, resulting in a high level of fragmentation.[1] Electrospray time-of-flight mass spectrometry (ESI-TOFMS) has been effectively used to elucidate these complex fragmentation patterns.[1][3]
Key Factors Influencing Fragmentation:
-
Substituents: The nature and position of substituents on the benzoxazinone ring significantly influence the fragmentation pathways.[3]
-
Ionization Technique: The choice of ionization technique (e.g., ESI, APCI) and the instrumental parameters (e.g., nozzle potential) can affect the extent and nature of fragmentation.[1]
-
In-source Decay: For unstable derivatives, significant fragmentation can occur in the ion source of the mass spectrometer before mass analysis.
Q3: How can I confirm the successful synthesis of a benzoxazinone and rule out the presence of starting materials or byproducts using NMR?
A3: NMR spectroscopy is a powerful tool for the structural confirmation of benzoxazinone derivatives. However, careful analysis is required to differentiate the desired product from starting materials (e.g., anthranilic acids) and potential byproducts. One study highlighted that differentiating between 4H-3,1-benzoxazin-4-ones and their acylaminobenzoic acid precursors is best achieved through characteristic J(CH) coupling interactions in the high-frequency carbonyl region of the 13C NMR spectrum.[4]
Recommended NMR Experiments:
-
¹H NMR: Look for the characteristic chemical shifts of the protons on the benzoxazinone core.
-
¹³C NMR: The chemical shift of the carbonyl carbon (C4) is a key indicator.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the heterocyclic ring. HMBC is particularly useful for identifying long-range couplings between protons and the carbonyl carbon.
Q4: My benzoxazinone derivative has poor solubility. What solvents can I use for characterization?
A4: Solubility issues can be a significant hurdle in the characterization of benzoxazinone derivatives. While common NMR solvents like chloroform-d and methanol-d4 may be suitable for some derivatives, others may require more polar aprotic solvents.
Recommended Solvents for Poorly Soluble Derivatives:
-
Dimethyl sulfoxide-d6 (DMSO-d6): Often the solvent of choice for compounds with poor solubility in other common deuterated solvents.
-
N,N-Dimethylformamide-d7 (DMF-d7): Another highly polar aprotic solvent that can be effective.
-
Solvent Mixtures: In some cases, a mixture of solvents may be necessary to achieve sufficient concentration for analysis.
-
Elevated Temperature: For NMR analysis, acquiring spectra at a slightly elevated temperature may improve solubility, but be mindful of potential degradation for thermally labile compounds.
Troubleshooting Guides
Troubleshooting Mass Spectrometry Analysis
| Observed Problem | Potential Cause | Suggested Solution |
| Low intensity of molecular ion ([M+H]⁺ or [M-H]⁻) | High in-source fragmentation of an unstable derivative.[1] | - Use a softer ionization technique if available. - Optimize the nozzle potential or cone voltage to minimize in-source fragmentation.[1] - Analyze the sample via direct infusion to quickly optimize parameters. |
| Spectrum dominated by fragment ions | The compound is highly unstable under the chosen MS conditions.[1] | - Compare the fragmentation pattern with known patterns for similar benzoxazinone structures.[3] - Use tandem MS (MS/MS) to establish the relationship between the precursor ion and the fragment ions. |
| Unexpected ions in the spectrum | Presence of impurities, degradation products (e.g., benzoxazolinones), or adducts.[2] | - Run a blank to check for solvent-related adducts. - Use high-resolution MS (e.g., TOF, Orbitrap) to determine the elemental composition of the unexpected ions. - Analyze the sample by LC-MS to separate the compound of interest from impurities. |
Troubleshooting NMR Spectroscopy Analysis
| Observed Problem | Potential Cause | Suggested Solution |
| Broad or poorly resolved peaks | - Compound aggregation. - Chemical exchange. - Presence of paramagnetic impurities. | - Try a different solvent or a solvent mixture. - Acquire the spectrum at a different temperature. - Ensure the sample is free from paramagnetic metals. |
| Ambiguous signal assignments | Overlapping signals, especially in the aromatic region. | - Perform 2D NMR experiments (COSY, HSQC, HMBC) for unambiguous assignment.[2] - Compare the spectrum with predicted spectra from NMR simulation software. |
| Signals indicating the presence of starting material | Incomplete reaction or difficult purification. | - Re-purify the compound using a different chromatographic method or recrystallization solvent. - Use quantitative NMR (qNMR) to determine the purity of the sample. |
Experimental Protocols
Protocol: Stability Assessment of Benzoxazinone Derivatives
This protocol outlines a general procedure to assess the stability of a benzoxazinone derivative in different solvents over time using LC-MS.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the benzoxazinone derivative in anhydrous acetonitrile.
-
Preparation of Test Solutions:
-
Dilute the stock solution to a final concentration of 10 µg/mL in the following solvents in separate vials:
-
Anhydrous Acetonitrile (Control)
-
50:50 Acetonitrile:Water
-
50:50 Acetonitrile:Phosphate Buffer (pH 5.0)
-
50:50 Acetonitrile:Phosphate Buffer (pH 7.4)
-
50:50 Acetonitrile:Phosphate Buffer (pH 9.0)
-
-
-
Time-Point Analysis:
-
Immediately after preparation (t=0), inject an aliquot of each test solution into the LC-MS system.
-
Incubate the vials at room temperature.
-
Inject aliquots at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours).
-
-
Data Analysis:
-
Monitor the peak area of the parent compound and any new peaks that appear over time.
-
Calculate the percentage of the parent compound remaining at each time point relative to t=0.
-
Identify degradation products by their mass-to-charge ratio and fragmentation patterns.
-
Visualizations
Caption: Degradation pathway of a hydroxamic acid benzoxazinone.
Caption: General workflow for benzoxazinone characterization.
Caption: Troubleshooting logic for unexpected MS fragmentation.
References
Validation & Comparative
Confirming the Structure of 6-Chloro-8-nitro-4H-benzo[d]oxazin-3-one via NMR Spectroscopy: A Comparative Guide
Confirming the Structure of 6-Chloro-8-nitro-4H-benzo[d][1][2]oxazin-3-one via NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the structural confirmation of 6-Chloro-8-nitro-4H-benzo[d][1][2]oxazin-3-one using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of direct experimental NMR data for this specific compound in public literature, this document focuses on a predictive approach. It outlines the expected NMR spectral characteristics based on data from structurally analogous compounds and details the necessary experimental protocols for unambiguous structure elucidation.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1] For novel or complex compounds such as 6-Chloro-8-nitro-4H-benzo[d][1][2]oxazin-3-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is crucial for a complete and accurate structural assignment. This guide compares the expected spectral data for the target compound with known data for similar benzoxazine derivatives, providing a robust methodology for its characterization.
Predicted and Comparative NMR Data
Table 1: Predicted ¹H NMR Data for 6-Chloro-8-nitro-4H-benzo[d][1][2]oxazin-3-one and Comparative Data
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Comparative Chemical Shift (ppm) for similar structures |
| H-5 | ~ 8.2 - 8.4 | d | ~ 2.5 | 8.13 (d, J = 1.6 Hz) in a substituted imidazo[1,2-a]pyridine[3] |
| H-7 | ~ 8.0 - 8.2 | d | ~ 2.5 | 7.70 (d, J = 2.0 Hz) in 7-Chloro-2-phenyl-4H-benzo[d][1][2]oxazin-4-one[4] |
| O-CH₂-N | ~ 5.0 - 5.5 | s | - | 5.71 (O-CH₂-N) in a benzoxazine monomer[5] |
| N-H | ~ 10.0 - 11.0 | br s | - | Varies based on solvent and concentration |
Table 2: Predicted ¹³C NMR Data for 6-Chloro-8-nitro-4H-benzo[d][1][2]oxazin-3-one and Comparative Data
| Carbon | Predicted Chemical Shift (ppm) | Comparative Chemical Shift (ppm) for similar structures |
| C=O | ~ 165 - 170 | 166.9 in a 1,4-benzoxazine derivative[6] |
| C-Cl | ~ 125 - 130 | 129.1 in a 1,4-benzoxazine derivative[6] |
| C-NO₂ | ~ 140 - 145 | 148.1 in 7-Nitro-2-phenyl-4H-benzo[d][1][2]oxazin-4-one[4] |
| C-O | ~ 145 - 150 | 148.3 in a 1,4-benzoxazine derivative[6] |
| C-N | ~ 135 - 140 | 140.2 in a 1,4-benzoxazine derivative[6] |
| CH (Aromatic) | ~ 115 - 130 | 115.9, 119.0, 120.9, 123.4 in a 1,4-benzoxazine derivative[6] |
| O-CH₂-N | ~ 65 - 75 | 69.20 in a 1,4-benzoxazine derivative[6] |
Experimental Protocols
To confirm the structure of 6-Chloro-8-nitro-4H-benzo[d][1][2]oxazin-3-one, a systematic approach using various NMR experiments is recommended.
Sample Preparation
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
NMR Data Acquisition
A standard suite of 1D and 2D NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Provides information about the proton environments, their integrations, and scalar couplings.[7]
-
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments.[7]
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing connectivity between adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular framework.
Visualization of Workflow and Structure
The following diagrams illustrate the logical workflow for structure elucidation and the chemical structure of the target compound.
Caption: A logical workflow for molecular structure elucidation using NMR spectroscopy.
Caption: Structure of 6-Chloro-8-nitro-4H-benzo[d][1][2]oxazin-3-one with atom numbering.
Conclusion
A systematic and combined approach utilizing various 1D and 2D NMR experiments is essential for the accurate structure elucidation of 6-Chloro-8-nitro-4H-benzo[d][1][2]oxazin-3-one. By comparing the acquired experimental data with the predicted values and those of structurally related compounds, researchers can confidently confirm the molecular structure. The detailed experimental protocol and the logical workflow provided in this guide offer a clear path for the characterization of this and other novel benzoxazinone derivatives.
A Comparative Guide to the Characterization of 6-Chloro-8-nitro-4H-benzooxazin-3-one: High-Resolution Mass Spectrometry and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with other key analytical techniques for the structural characterization and analysis of the novel heterocyclic compound, 6-Chloro-8-nitro-4H-benzooxazin-3-one. The selection of an appropriate analytical method is critical for unambiguous structure elucidation, purity assessment, and understanding the physicochemical properties of new chemical entities in drug discovery and development.
Introduction to 6-Chloro-8-nitro-4H-benzooxazin-3-one
6-Chloro-8-nitro-4H-benzooxazin-3-one is a small organic molecule with a molecular formula of C₈H₅ClN₂O₄ and a monoisotopic mass of 227.9887 Da[1]. Its structure, featuring a chlorinated and nitrated aromatic ring fused to a benzoxazinone core, suggests potential biological activity, making its precise characterization essential. High-resolution mass spectrometry is a powerful tool for determining the elemental composition and structure of such molecules. This guide will compare the utility of HRMS with Nuclear Magnetic Resonance (NMR) spectroscopy and Single-Crystal X-ray Crystallography.
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific information required, the amount of sample available, and the physical state of the sample. Below is a comparative summary of HRMS, NMR, and X-ray crystallography for the analysis of 6-Chloro-8-nitro-4H-benzooxazin-3-one.
| Parameter | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Single-Crystal X-ray Crystallography |
| Information Provided | Elemental composition (from accurate mass), molecular weight, structural information (from fragmentation). | Detailed 3D structure and connectivity of atoms in solution, stereochemistry. | Unambiguous 3D solid-state structure, bond lengths, bond angles, and crystal packing.[2][3][4][5][6] |
| Mass Accuracy | Typically < 5 ppm.[7] | Not applicable. | Not applicable. |
| Resolution | High (e.g., >10,000 FWHM).[8] | Dependent on magnetic field strength; provides atomic-level resolution of signals. | Atomic resolution, typically in the range of 0.18–0.30 nm.[9] |
| Sensitivity | High (picomole to femtomole range). | Moderate to low (micromole to millimole range). | Requires a single crystal of sufficient size and quality. |
| Sample Requirement | Micrograms or less. | Milligrams (typically 1-10 mg for ¹H, 10-50 mg for ¹³C).[10] | A single, well-ordered crystal (ideally >20 µm).[4] |
| Sample State | Solution or solid (with appropriate ionization). | Solution. | Solid (single crystal). |
| Analysis Time | Fast (minutes per sample). | Minutes to hours per experiment. | Hours to days for data collection and structure solution. |
| Key Advantage | Excellent for confirming elemental composition and for use in complex mixtures (LC-HRMS).[11] | Provides detailed information about the chemical environment and connectivity of atoms.[10][12] | Provides the absolute, unambiguous 3D structure.[2] |
| Key Limitation | Does not provide definitive stereochemical or isomeric information without standards. | Lower sensitivity compared to MS; can be difficult for complex molecules or mixtures.[13] | Requires a suitable single crystal, which can be challenging to grow.[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are illustrative protocols for the analysis of 6-Chloro-8-nitro-4H-benzooxazin-3-one using the discussed techniques.
High-Resolution Mass Spectrometry (HRMS) Protocol
This protocol describes a typical Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) experiment for the accurate mass determination and fragmentation analysis of the target compound.
-
Sample Preparation: A stock solution of 6-Chloro-8-nitro-4H-benzooxazin-3-one is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. A working solution of 1 µg/mL is then prepared by serial dilution with the mobile phase.
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Instrument: An Orbitrap or Q-TOF mass spectrometer.[14]
-
Ionization Source: Electrospray ionization (ESI) in both positive and negative ion modes.
-
Mass Range: 50-500 m/z.
-
Resolution: 70,000 FWHM.
-
Data Acquisition: Full scan MS followed by data-dependent MS/MS fragmentation of the most intense ions.
-
Collision Energy: Stepped collision energy (e.g., 10, 20, 40 eV) to obtain comprehensive fragmentation data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra for structural elucidation.
-
Sample Preparation: Approximately 5-10 mg of purified 6-Chloro-8-nitro-4H-benzooxazin-3-one is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[10]
-
¹H NMR Spectroscopy:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Experiment: A standard proton NMR experiment is performed.
-
Acquisition Parameters: 16-32 scans, a spectral width of 16 ppm, an acquisition time of 2 seconds, and a relaxation delay of 1 second.
-
-
¹³C NMR Spectroscopy:
-
Experiment: A proton-decoupled ¹³C NMR experiment is performed.
-
Acquisition Parameters: 1024-4096 scans, a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.
-
-
2D NMR Spectroscopy: For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are conducted.
Single-Crystal X-ray Crystallography Protocol
This protocol describes the general workflow for determining the solid-state structure of the target compound.
-
Crystallization: Single crystals of 6-Chloro-8-nitro-4H-benzooxazin-3-one are grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
-
Crystal Selection and Mounting: A well-formed single crystal of appropriate size (e.g., 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection:
-
Diffractometer: A single-crystal X-ray diffractometer equipped with a Mo or Cu X-ray source and a CCD or CMOS detector.[4]
-
Temperature: Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Data Acquisition: A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined against the experimental data to obtain the final, accurate 3D structure.
-
Visualizations
The following diagrams illustrate the experimental workflow for the HRMS analysis and the logical relationship between the compared analytical techniques.
Caption: Experimental workflow for LC-HRMS analysis.
Caption: Relationship between analytical techniques.
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. rigaku.com [rigaku.com]
- 3. excillum.com [excillum.com]
- 4. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 5. azolifesciences.com [azolifesciences.com]
- 6. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 7. rsc.org [rsc.org]
- 8. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]
- 9. people.bu.edu [people.bu.edu]
- 10. benchchem.com [benchchem.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Structure elucidation and complete NMR spectral assignments of a new benzoxazolinone glucoside from Acanthus ilicifolius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-Chloro-8-nitro-4H-benzooxazin-3-one and Other Nitroaromatic Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The introduction of a nitro group to an aromatic scaffold is a well-established strategy in medicinal chemistry for the development of novel therapeutic agents. Nitroaromatic compounds exhibit a wide spectrum of biological activities, including potent antimicrobial and anticancer effects.[1] This guide provides a comparative analysis of the emerging compound, 6-Chloro-8-nitro-4H-benzooxazin-3-one, with established nitroaromatic drugs, offering insights into their mechanisms of action and the experimental protocols required for their evaluation.
Overview of Nitroaromatic Compounds
Nitroaromatic compounds are characterized by the presence of one or more nitro (-NO2) groups attached to an aromatic ring. This functional group is a strong electron-withdrawing moiety that significantly influences the molecule's chemical and biological properties.[1] The therapeutic effect of many nitroaromatic drugs is dependent on the bioreduction of the nitro group within target cells, a process that generates cytotoxic reactive nitrogen species.[2][3]
Featured Compound: 6-Chloro-8-nitro-4H-benzooxazin-3-one
6-Chloro-8-nitro-4H-benzooxazin-3-one is a heterocyclic compound with the molecular formula C8H5ClN2O4 and a molecular weight of 228.59. While specific biological activity data for this compound is not yet widely published, its structural features—a benzoxazinone core, a chloro substituent, and a nitro group—suggest potential for biological activity, particularly as an antimicrobial agent. The presence of both chloro and nitro groups on a flavonoid scaffold has been shown to confer potent inhibitory activity against pathogenic bacteria.
Comparative Analysis with Key Nitroaromatic Drugs
To understand the potential of 6-Chloro-8-nitro-4H-benzooxazin-3-one, it is valuable to compare it with well-characterized nitroaromatic drugs that employ diverse mechanisms of action.
| Compound | Class | Primary Indication(s) | Mechanism of Action |
| Metronidazole | Nitroimidazole | Anaerobic bacterial and protozoal infections | Prodrug activated by nitroreductases to form nitroso radicals that disrupt microbial DNA.[4][] |
| Nifurtimox | Nitrofuran | Chagas disease, sleeping sickness | Forms a nitro-anion radical that generates reactive oxygen species, leading to DNA damage and parasite death.[6][7] |
| Chloramphenicol | Nitrobenzene derivative | Broad-spectrum antibiotic | Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit and inhibiting peptidyl transferase activity.[8][9][10][11] |
| 6-Chloro-8-nitro-4H-benzooxazin-3-one | Benzoxazinone | (Prospective) Antimicrobial | (Hypothesized) May act as a prodrug activated by nitroreductases, similar to metronidazole and nifurtimox, or exhibit a novel mechanism. |
Signaling Pathways and Mechanisms of Action
The mechanisms of action for the comparator nitroaromatic drugs are distinct, highlighting the versatility of the nitro group in drug design.
Reductive Activation Pathway (Metronidazole and Nifurtimox)
Metronidazole and Nifurtimox are classic examples of prodrugs that require activation by microbial nitroreductases. This pathway is characteristic of their selective toxicity towards anaerobic organisms, which possess the necessary enzymatic machinery.
Caption: Reductive activation pathway of nitroaromatic prodrugs.
Protein Synthesis Inhibition (Chloramphenicol)
In contrast, Chloramphenicol does not rely on the reduction of its nitro group for its primary antibacterial effect. Instead, it directly targets the bacterial ribosome.
References
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. svedbergopen.com [svedbergopen.com]
- 4. Metronidazole - Wikipedia [en.wikipedia.org]
- 6. Nifurtimox - Wikipedia [en.wikipedia.org]
- 7. drugs.com [drugs.com]
- 8. letstalkacademy.com [letstalkacademy.com]
- 9. Chloramphenicol - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
- 11. ldh.la.gov [ldh.la.gov]
Comparative Analysis of 6-Chloro-8-nitro-4H-benzooxazin-3-one Derivatives: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-Chloro-8-nitro-4H-benzooxazin-3-one derivatives and related benzoxazinone analogs. The objective is to furnish researchers and drug development professionals with a consolidated resource detailing the anticancer and antimicrobial potential of this scaffold, supported by available experimental data. While a comprehensive SAR study on a series of 6-Chloro-8-nitro-4H-benzooxazin-3-one derivatives is not extensively documented in the public domain, this guide synthesizes findings from various studies on substituted benzoxazinones to infer the potential impact of chloro and nitro substitutions on their biological activity.
Anticancer Activity of Benzoxazinone Derivatives
The 4H-benzooxazin-3-one core is a recognized scaffold in the development of novel anticancer agents. The introduction of various substituents on the aromatic ring and at the N-4 position has been shown to significantly modulate their cytotoxic and mechanistic profiles.
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC50 values) of a selection of substituted benzoxazinone derivatives against various cancer cell lines. This data is compiled from multiple sources to facilitate a comparative assessment.
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 6-Cl | 8-NO2 | H | Not Available | Not Available | Hypothetical |
| 2a | 7-Cl | H | Purine-Cl | MCF-7 | 11.23 ± 0.70 | [1] |
| 2b | 7-Cl | H | Purine-Cl2 | MCF-7 | 3.26 ± 0.08 | [1][2] |
| 3b | 6-Br | H | Purine-Cl2 | MCF-7 | 5.52 ± 0.90 | [1] |
| 4b | 6-CH3 | H | Purine-Cl2 | MCF-7 | 2.27 ± 0.61 | [1][2] |
| 4c | 6-CH3 | H | Purine-Br | MCF-7 | 4.01 ± 0.11 | [1] |
| c5 | 7-(1,2,3-triazole derivative) | H | H | Huh-7 | 28.48 | [3] |
| c18 | 7-(1,2,3-triazole derivative) | H | H | Huh-7 | 19.05 | [3] |
Structure-Activity Relationship Insights (Anticancer):
-
Substitution at C6 and C7: The nature and position of substituents on the benzene ring of the benzoxazinone core play a crucial role in determining anticancer potency. For instance, comparing compounds 2b , 3b , and 4b , which all share a dichloropurine moiety at the N-4 position, reveals that a methyl group at C6 (4b ) results in the highest potency against MCF-7 cells (IC50 = 2.27 µM), followed by a bromo group at C6 (3b ) and a chloro group at C7 (2b ).[1][2] This suggests that both the electronic and steric properties of the substituent at these positions are critical.
-
Substitution at N4: The introduction of bulky heterocyclic moieties, such as the purine derivatives in compounds 2a-4c , appears to be a favorable strategy for enhancing anticancer activity. The significant increase in potency from 2a to 2b by the addition of a second chlorine atom to the purine ring highlights the importance of the substituent on this appended moiety.[1]
-
Substitution at C7 with Triazoles: The linkage of 1,2,3-triazole derivatives at the C7 position, as seen in compounds c5 and c18 , confers notable activity against Huh-7 liver cancer cells.[3] The variation in the substituent on the triazole ring itself influences the potency, as evidenced by the difference in IC50 values between c5 and c18 .[3]
Antimicrobial Activity of Benzoxazinone Derivatives
Benzoxazinone derivatives have also been investigated for their potential as antimicrobial agents against a range of bacterial and fungal pathogens.
Data Presentation: In Vitro Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values of selected benzoxazinone derivatives against various microbial strains.
| Compound ID | R1 | R2 | R3 | Microorganism | MIC (µg/mL) | Reference |
| 1 | 6-Cl | 8-NO2 | H | Not Available | Not Available | Hypothetical |
| 8a | - | - | Isoniazid analogue | M. tuberculosis H37Ra | 0.125-0.250 | [4] |
| Pyridoxazinone derivative | - | - | - | Enterococcus faecalis | 7.8-15.6 | [5] |
| Pyridoxazinone derivative | - | - | - | Acinetobacter baumannii | 31.25-125 | [5] |
| 2e (Benzoxazinone series) | - | - | - | Candida albicans | 62.5 | [5] |
Structure-Activity Relationship Insights (Antimicrobial):
-
Isoniazid Analogues: The incorporation of an isoniazid-like moiety into the benzoxazinone scaffold, as in compound 8a , results in potent antimycobacterial activity, with MIC values lower than the reference drug isoniazid against the H37Ra strain of Mycobacterium tuberculosis.[4]
-
Pyridoxazinone Series: The replacement of the benzene ring with a pyridine ring to form pyridoxazinones has been shown to yield compounds with significant antibacterial activity, particularly against Enterococcus faecalis and Acinetobacter baumannii.[5]
-
Antifungal Activity: Specific benzoxazinone derivatives, such as compound 2e , have demonstrated noteworthy antifungal activity against Candida species.[5]
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The benzoxazinone derivatives are dissolved in dimethyl sulfoxide (DMSO) and diluted to various concentrations with the culture medium. The cells are then treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Broth Microdilution Method for Antimicrobial Activity
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium overnight. The bacterial suspension is then diluted to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: The benzoxazinone derivatives are serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate a potential signaling pathway targeted by benzoxazinone derivatives and a typical experimental workflow for their evaluation.
Caption: Potential mechanism of action of benzoxazinone derivatives via c-Myc pathway.
Caption: General experimental workflow for the evaluation of benzoxazinone derivatives.
References
- 1. digibug.ugr.es [digibug.ugr.es]
- 2. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antimycobacterial activity of benzoxazinone derivatives and open-ring analogues: Preliminary data and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandf.figshare.com [tandf.figshare.com]
The Evolving Landscape of Antimicrobial Agents: A Comparative Look at Benzoxazinone Derivatives
For Immediate Release
In the global fight against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. One such class of compounds, the benzoxazinones, has garnered significant interest for its potential antibacterial and antifungal properties. This guide provides a comparative overview of the efficacy of various benzoxazinone derivatives against common pathogens, contextualized with the performance of established antibiotics.
It is critical to note that while the focus of this guide is on the broader class of benzoxazinone derivatives, specific experimental data on the antimicrobial efficacy of 6-Chloro-8-nitro-4H-benzooxazin-3-one is not publicly available in the reviewed literature. The data presented herein is based on studies of structurally related benzoxazinone compounds.
Comparative Efficacy of Benzoxazinone Derivatives
Research into benzoxazinone derivatives has revealed a range of antimicrobial activities. The efficacy is largely dependent on the specific substitutions on the benzoxazinone core. The following table summarizes the antimicrobial activity of several benzoxazinone derivatives as reported in scientific literature, compared against standard antibiotics.
| Compound/Antibiotic | Target Organism | Test Type | Efficacy Measurement | Reference |
| Benzoxazinone Derivative (5b4) | Bacillus subtilis (Gram-positive) | Disc Diffusion | Zone of Inhibition (mm) | [1] |
| Staphylococcus aureus (Gram-positive) | Disc Diffusion | Zone of Inhibition (mm) | [1] | |
| Escherichia coli (Gram-negative) | Disc Diffusion | Zone of Inhibition (mm) | [1] | |
| Pseudomonas aeruginosa (Gram-negative) | Disc Diffusion | Zone of Inhibition (mm) | [1] | |
| Ampicillin (Standard) | Bacillus subtilis (Gram-positive) | Disc Diffusion | Zone of Inhibition (mm) | [1] |
| Staphylococcus aureus (Gram-positive) | Disc Diffusion | Zone of Inhibition (mm) | [1] | |
| Escherichia coli (Gram-negative) | Disc Diffusion | Zone of Inhibition (mm) | [1] | |
| Pseudomonas aeruginosa (Gram-negative) | Disc Diffusion | Zone of Inhibition (mm) | [1] | |
| Benzoxazinone Derivative (4e) | Escherichia coli (Gram-negative) | Not Specified | High Activity | [2] |
| Staphylococcus aureus (Gram-positive) | Not Specified | High Activity | [2] | |
| Bacillus subtilis (Gram-positive) | Not Specified | High Activity | [2] | |
| 6-chloro-2,4-diphenyl-3,4-dihydro-2H-1,3-benzoxazine derivatives | Staphylococcus aureus (Gram-positive) | Cup Plate Method | Zone of Inhibition (mm) | [3] |
| Bacillus subtilis (Gram-positive) | Cup Plate Method | Zone of Inhibition (mm) | [3] | |
| Escherichia coli (Gram-negative) | Cup Plate Method | Zone of Inhibition (mm) | [3] | |
| Pseudomonas aeruginosa (Gram-negative) | Cup Plate Method | Zone of Inhibition (mm) | [3] |
Note: Specific quantitative data for the zone of inhibition for compound 5b4 and Ampicillin were not provided in the abstract, but compound 5b4 was reported to have potent antimicrobial properties. Similarly, the specific measurement of "high activity" for compound 4e was not detailed in the abstract.
Experimental Protocols
The evaluation of antimicrobial efficacy of novel compounds like benzoxazinone derivatives typically follows standardized laboratory procedures. The two primary methods referenced in the studies of these compounds are the disc-diffusion method and the broth dilution method for determining the Minimum Inhibitory Concentration (MIC).
Disc-Diffusion Method
The disc-diffusion method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to an antimicrobial agent.[1]
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a sterile broth to a specific turbidity, typically equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the bacterial suspension and evenly streaked across the surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
Application of Discs: Paper discs impregnated with a known concentration of the test compound (e.g., a benzoxazinone derivative) and a standard antibiotic (e.g., Ampicillin) are placed on the surface of the inoculated agar.[1] A disc containing only the solvent (e.g., DMSO) is used as a negative control.[1]
-
Incubation: The plates are incubated under specific conditions (e.g., 37°C for 24 hours).[1]
-
Measurement of Zone of Inhibition: The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.
Broth Dilution Method (for MIC Determination)
The broth dilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology:
-
Preparation of Serial Dilutions: A series of two-fold dilutions of the test compound and a standard antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in test tubes or microtiter plate wells.
-
Inoculation: Each tube or well is inoculated with a standardized suspension of the test bacterium.
-
Controls: A positive control tube (broth with bacteria, no compound) and a negative control tube (broth only) are included.
-
Incubation: The tubes or plates are incubated under appropriate conditions.
-
Determination of MIC: The MIC is identified as the lowest concentration of the compound at which there is no visible turbidity (growth) in the tube or well.
Signaling Pathways and Mechanism of Action
The precise mechanism of action for many benzoxazinone derivatives is still under investigation. However, some studies suggest that they may act by inhibiting essential bacterial enzymes. For instance, molecular docking studies on certain 2H-benzo[b][2][4]oxazin-3(4H)-one derivatives have suggested that they may target DNA gyrase, an enzyme crucial for bacterial DNA replication.[2] The binding of these compounds to the GyrB active site could disrupt DNA synthesis, leading to bacterial cell death.[2]
Conclusion
The available research indicates that the benzoxazinone scaffold holds promise as a source of new antimicrobial agents. Derivatives of this core structure have demonstrated activity against a range of Gram-positive and Gram-negative bacteria. However, comprehensive studies, including quantitative efficacy data (MIC and MBC values) and detailed mechanistic investigations for a wider range of derivatives, including 6-Chloro-8-nitro-4H-benzooxazin-3-one, are necessary to fully elucidate their therapeutic potential. Further research in this area is crucial for the development of the next generation of antibiotics to combat the growing threat of resistant infections.
References
- 1. ijbpas.com [ijbpas.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Biological Activity of Synthesized 6-Chloro-8-nitro-4H-benzooxazin-3-one: A Comparative Guide
This guide provides a comparative analysis of the potential biological activities of the synthesized compound, 6-Chloro-8-nitro-4H-benzooxazin-3-one. Due to the novelty of this specific molecule, direct experimental data is not yet available. Therefore, this document outlines a comprehensive validation strategy based on the known biological activities of structurally related benzoxazinone and nitro-containing heterocyclic compounds. The guide is intended for researchers, scientists, and drug development professionals to inform the design and execution of experiments to characterize the bioactivity of this novel compound.
Inferred Biological Activities and Rationale
Benzoxazinone derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological properties. The presence of both a chloro and a nitro group on the benzoxazinone scaffold of the target compound suggests the potential for significant biological activity. The nitro group, in particular, is a known pharmacophore that can contribute to antimicrobial and antiparasitic activities through redox reactions within cells.
Based on a review of current literature, the most probable biological activities for 6-Chloro-8-nitro-4H-benzooxazin-3-one are:
-
Antimicrobial Activity: Many benzoxazinone and nitro-containing compounds have demonstrated efficacy against a range of bacterial and fungal pathogens.[1][2][3][4][5][6][7][8][9][10][11]
-
Anti-inflammatory Activity: The benzoxazinone nucleus is a common scaffold in the design of anti-inflammatory agents.[6][9][12][13][14][15][16][17]
-
Anticancer Activity: Certain benzoxazinone derivatives have shown potential as anticancer agents by targeting various cellular pathways.[1][11][14]
Comparative Analysis with Alternative Compounds
To provide a robust evaluation of the synthesized compound's biological activity, it is essential to compare its performance against established and structurally related molecules. The following table summarizes potential comparator compounds for the key inferred activities.
| Biological Activity | Comparator Compound(s) | Rationale for Selection |
| Antimicrobial | Ciprofloxacin, Fluconazole, 6-bromo-8-nitroflavone[3][5][10] | Ciprofloxacin and Fluconazole are broad-spectrum antibacterial and antifungal agents, respectively, providing a benchmark for clinical efficacy. 6-bromo-8-nitroflavone is a structurally related compound with a halogen and nitro group, allowing for direct comparison of the effect of the benzoxazinone core. |
| Anti-inflammatory | Indomethacin, Celecoxib[6][9][15][16] | Indomethacin is a widely used non-steroidal anti-inflammatory drug (NSAID). Celecoxib is a selective COX-2 inhibitor, representing a different mechanism of anti-inflammatory action. |
| Anticancer | Doxorubicin, 6-acylamino/sulfonamido benzoxazolone derivatives[16] | Doxorubicin is a potent and widely used chemotherapeutic agent. Comparison with other bioactive benzoxazolone derivatives will help to elucidate the structure-activity relationship. |
Experimental Protocols
The following are detailed methodologies for key experiments to validate the inferred biological activities of 6-Chloro-8-nitro-4H-benzooxazin-3-one.
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized compound against a panel of pathogenic bacteria and fungi.
Methodology: The broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines will be employed.
-
Microorganisms:
-
Gram-positive bacteria: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633)
-
Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Fungi: Candida albicans (ATCC 10231), Aspergillus niger (ATCC 16404)
-
-
Procedure:
-
Prepare a stock solution of the synthesized compound and comparator compounds in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compounds in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production
Objective: To evaluate the anti-inflammatory potential of the synthesized compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Methodology:
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the synthesized compound and comparator compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Measure the concentration of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.
-
Determine the cell viability using the MTT assay to rule out cytotoxicity-mediated effects.
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
-
In Vitro Cytotoxicity Assay against Cancer Cell Lines
Objective: To assess the cytotoxic potential of the synthesized compound against human cancer cell lines.
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay will be used to determine cell viability.
-
Cell Lines:
-
Human breast cancer cell line: MCF-7
-
Human colon cancer cell line: HCT-116
-
Human lung cancer cell line: A549
-
-
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the synthesized compound and doxorubicin for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit 50% of cell growth.
-
Visualizing Experimental Workflows and Signaling Pathways
To provide a clear understanding of the experimental processes and underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Workflow for In Vitro Anti-inflammatory Assay.
Caption: Simplified LPS-induced Inflammatory Signaling Pathway.
References
- 1. jddtonline.info [jddtonline.info]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsr.info [ijpsr.info]
- 12. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]
- 13. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]
- 14. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. primescholars.com [primescholars.com]
- 16. Discovery of 6-Acylamino/Sulfonamido Benzoxazolone with IL-6 Inhibitory Activity as Promising Therapeutic Agents for Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to 6-Chloro-8-nitro-4H-benzooxazin-3-one and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectral data for 6-Chloro-8-nitro-4H-benzooxazin-3-one and two structurally related analogs: 6-Chloro-2H-1,4-benzoxazin-3(4H)-one and 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. Due to the limited availability of experimental data for the target compound, this guide utilizes predicted spectral information for 6-Chloro-8-nitro-4H-benzooxazin-3-one, alongside available experimental data for its analogs, to offer a valuable cross-referencing tool for researchers.
Summary of Spectral Data
The following table summarizes the key spectral data for 6-Chloro-8-nitro-4H-benzooxazin-3-one and its analogs. The data for the target compound are predicted values and should be used as a reference for experimental validation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (ppm) | ¹³C NMR (ppm) | Mass Spectrometry (m/z) | IR Spectroscopy (cm⁻¹) |
| 6-Chloro-8-nitro-4H-benzooxazin-3-one | C₈H₅ClN₂O₄ | 228.59 | Predicted: Aromatic protons: ~7.5-8.5; CH₂: ~4.8 | Predicted: Carbonyl: ~165; Aromatic carbons: ~110-155; CH₂: ~68 | Predicted: [M]+ at 228/230 | Predicted: C=O stretch: ~1700-1720; N-O stretch: ~1520-1560, ~1340-1380; C-Cl stretch: ~700-800 |
| 6-Chloro-2H-1,4-benzoxazin-3(4H)-one | C₈H₆ClNO₂ | 183.59 | Aromatic protons: ~6.8-7.2; CH₂: ~4.6; NH: ~10.7 | Carbonyl: ~165; Aromatic carbons: ~115-144; CH₂: ~67 | [M]+ at 183/185[1] | C=O stretch: ~1690; N-H stretch: ~3200; C-Cl stretch: ~750[1] |
| 6-Nitro-2H-1,4-benzoxazin-3(4H)-one | C₈H₆N₂O₄ | 194.14 | Aromatic protons: ~7.0-8.2; CH₂: ~4.7; NH: ~11.0 | Carbonyl: ~165; Aromatic carbons: ~110-150; CH₂: ~67 | [M]+ at 194[2] | C=O stretch: ~1700; N-O stretch: ~1500-1540, ~1330-1370; N-H stretch: ~3200 |
Note: Predicted values are based on computational models and analysis of structurally similar compounds. Experimental verification is recommended.
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference (typically to the residual solvent peak or an internal standard like TMS).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in the positive or negative ion mode, depending on the analyte's properties, over an appropriate mass-to-charge (m/z) range.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and any characteristic fragment ions.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a common technique. Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal should be collected and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1 AU.
-
Data Acquisition: Record the UV-Vis spectrum over a specific wavelength range (e.g., 200-800 nm) using a spectrophotometer. A baseline correction should be performed using a cuvette containing only the solvent.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and the corresponding molar absorptivity.
Visualizations
Chemical Structures and Key Differences
The following diagram illustrates the chemical structures of 6-Chloro-8-nitro-4H-benzooxazin-3-one and its analogs, highlighting the key substituent differences that influence their spectral properties.
Caption: Chemical structures of the target compound and its analogs.
General Workflow for Spectral Data Cross-Referencing
The diagram below outlines the logical workflow for utilizing spectral data to identify and compare chemical compounds.
Caption: Workflow for spectral data analysis and comparison.
References
A Comparative Guide to the Biological Activity of Benzoxazinone Derivatives: An In Vitro and In Vivo Perspective
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of benzoxazinone derivatives, with a focus on compounds structurally related to 6-Chloro-8-nitro-4H-benzooxazin-3-one. Due to a lack of specific studies on this particular molecule, this report summarizes findings for analogous compounds, offering insights into their potential therapeutic applications.
While direct comparative studies on the in vivo and in vitro activity of 6-Chloro-8-nitro-4H-benzooxazin-3-one are not publicly available, the broader family of benzoxazinone derivatives has been the subject of extensive research. These compounds have demonstrated a wide range of biological effects, primarily investigated through in vitro screening assays. This guide synthesizes the available data on the antimicrobial, antifungal, and antimycobacterial properties of chloro- and nitro-substituted benzoxazinones and presents the limited in vivo data for this class of compounds.
In Vitro Activity of Benzoxazinone Derivatives
The in vitro activity of benzoxazinone derivatives has been evaluated against various pathogens, revealing promising antimicrobial, antifungal, and antimycobacterial potential.
Antimicrobial and Antifungal Activity
Several studies have highlighted the efficacy of benzoxazinone derivatives against a spectrum of bacteria and fungi. The introduction of a chloro-substituent on the benzoxazinone skeleton has been shown to enhance antifungal activity.[1]
| Compound/Derivative | Target Organism | Activity Metric (EC50/MIC) | Reference |
| 6-Chloro-substituted 1,4-benzoxazin-3-one derivatives | G. zeae, C. wilt, P. sasakii, P. infestans | EC50: 15.37 - 26.76 µg/mL | [1] |
| 1,3-Benzoxazin-4-one derivatives | Various bacteria | Promising antibacterial agents | [2] |
| 3-Phenyl-2H-benzoxazine-2,4(3H)-diones | T. mentagrophytes, M. gypseum | Activity increases with electron-accepting substituents | [3] |
Antimycobacterial Activity
Benzoxazinone derivatives have also been investigated for their activity against Mycobacterium tuberculosis. Notably, some compounds have shown high efficacy against both drug-sensitive and drug-resistant strains with minimal cytotoxicity against mammalian cells.[4][5]
| Compound/Derivative | Target Organism | Activity Metric (MIC) | Reference |
| 1,4-Benzoxazin-2-one derivatives | M. tuberculosis (including drug-resistant strains) | 2 - 8 µg/mL | [4] |
| Benzoxazin-2-one and benzoxazin-3-one derivatives | M. tuberculosis H37Ra | 0.125 - 0.250 µg/mL | [5] |
| 3'-hydroxy-5'-(4-alkylpiperazinyl)-benzoxazinorifamycins | M. tuberculosis (RMP-susceptible) | ≤ 0.0125 µg/mL | [6] |
In Vivo vs. In Vitro Activity: A Case Study in Antifungal Benzoxazines
A study on 1,4-benzoxazine imidazole derivatives provides a rare direct comparison of in vitro and in vivo antifungal activity. Interestingly, many of these compounds that lacked significant in vitro activity demonstrated notable efficacy in a murine experimental model of candidiasis, highlighting the critical importance of in vivo testing in drug development.[7] This discrepancy suggests that factors such as metabolism, distribution, and host immune interactions, which are absent in in vitro settings, may play a crucial role in the overall therapeutic effect of these compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below to facilitate reproducibility.
In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)
This method is commonly used to assess the efficacy of compounds against phytopathogenic fungi.[1]
-
Preparation of Media: Potato dextrose agar (PDA) is prepared and autoclaved.
-
Compound Incorporation: The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the molten PDA at a desired final concentration. A control group with the solvent alone is also prepared.
-
Inoculation: A mycelial disc of the test fungus is placed at the center of the solidified agar plate.
-
Incubation: Plates are incubated at a specific temperature (e.g., 25-28°C) for a defined period.
-
Measurement: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to the control.
-
EC50 Determination: The concentration of the compound that inhibits fungal growth by 50% (EC50) is determined by testing a range of concentrations.
Caption: Workflow for the in vitro antifungal mycelium growth rate assay.
In Vitro Antimycobacterial Activity Assay (Microdilution Broth Method)
This assay is used to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.[8]
-
Preparation of Inoculum: A suspension of M. tuberculosis is prepared and its density is adjusted to a specific McFarland standard.
-
Compound Dilution: The test compound is serially diluted in a 96-well microplate containing a suitable broth medium (e.g., Middlebrook 7H9).
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The microplate is incubated at 37°C in a humidified atmosphere.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be assessed visually or by using a growth indicator dye.
Caption: Workflow for the in vitro antimycobacterial microdilution broth assay.
Signaling Pathways and Mechanism of Action
While the precise signaling pathways modulated by 6-Chloro-8-nitro-4H-benzooxazin-3-one are unknown, research on analogous compounds provides some clues. For instance, some antifungal 1,4-benzoxazine derivatives are predicted to act by inhibiting CYP51, a key enzyme in ergosterol biosynthesis in fungi.[7][9] For antimycobacterial benzoxazinones, a potential mechanism of action is the inhibition of the menaquinone-B enzyme.[4]
Caption: Postulated mechanism of action for some antifungal benzoxazinone derivatives.
Conclusion
The available scientific literature strongly suggests that the benzoxazinone scaffold, particularly with halogen and nitro substitutions, is a promising starting point for the development of novel therapeutic agents. The demonstrated in vitro efficacy against a range of microbial and fungal pathogens is encouraging. However, the limited in vivo data and the observed discrepancies between in vitro and in vivo results underscore the necessity for comprehensive animal studies to validate the therapeutic potential of these compounds. Future research should focus on elucidating the pharmacokinetic and pharmacodynamic properties of lead candidates, as well as their precise mechanisms of action, to guide the development of effective and safe new drugs.
References
- 1. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro antifungal activity of 3-phenyl-2H-benzoxazine-2,4(3H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis [ricerca.unityfvg.it]
- 5. Design, synthesis and antimycobacterial activity of benzoxazinone derivatives and open-ring analogues: Preliminary data and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro antimycobacterial activities of newly synthesized benzoxazinorifamycins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,4-Benzothiazine and 1,4-benzoxazine imidazole derivatives with antifungal activity: a docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bulky 1,4-benzoxazine derivatives with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Benzoxazinone Synthesis: Evaluating Efficiency Across Diverse Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of benzoxazinone scaffolds is a critical step in the discovery of novel therapeutics. This guide provides an objective comparison of various synthetic routes to benzoxazinones, supported by experimental data, to inform the selection of the most suitable method based on factors such as yield, reaction time, and conditions.
Benzoxazinones are a pivotal class of heterocyclic compounds, forming the core structure of numerous biologically active molecules. Their synthesis has been approached through a variety of chemical strategies, each with its own set of advantages and limitations. This guide delves into a comparative analysis of prominent methods, including transition-metal catalyzed reactions and the use of alternative energy sources, to provide a clear overview of their relative efficiencies.
Comparative Analysis of Synthesis Efficiency
The efficiency of a synthetic route is a multifactorial assessment, encompassing reaction yield, duration, temperature, and the nature of the catalyst and reagents employed. The following table summarizes quantitative data for several key methods for the synthesis of benzoxazinones, offering a side-by-side comparison to aid in methodological selection.
| Synthesis Route | Catalyst/Reagent | Starting Materials | Typical Reaction Time | Typical Temperature (°C) | Typical Yield (%) | Reference(s) |
| Palladium-Catalyzed Carbonylation | PdCl₂(PhCN)₂/P(tBu)₃·HBF₄ | 2-Bromoanilines and Isocyanates | 12 - 24 h | 80 - 120 | 60 - 95 | [1] |
| Copper-Catalyzed Decarboxylative Coupling | CuCl | Anthranilic Acids and α-Keto Acids | 12 h | Room Temperature | up to 87 | [2] |
| Iodine-Catalyzed Oxidative Cyclization | I₂ / Oxone | Anthranilic acid and Aldehydes | 2 - 5 h | 80 | 69 - 92 | [2] |
| Cyanuric Chloride-Mediated Cyclodehydration | Cyanuric Chloride / DMF | N-Acylated Anthranilic Acids | 1 - 2 h | Room Temperature | 70 - 95 | [3][4] |
| Microwave-Assisted Synthesis (Solvent-Free) | None (Microwave Irradiation) | Phthalic Anhydrides and Trimethylsilyl Azide | 8 min | 120 | 30 - 90 | [5] |
| Ultrasound-Assisted Synthesis | Acetic Anhydride | Anthranilic Acids and Aryl Aldehydes | 15 - 27 min | Room Temperature | 85 - 95 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic routes. Below are protocols for some of the key experiments cited in this guide.
Palladium-Catalyzed Carbonylative Synthesis of 2-Aminobenzoxazinones
This procedure is adapted from a method utilizing 2-bromoanilines and isocyanates.[7]
-
Materials: 2-Bromoaniline (1.0 mmol), isocyanate (1.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), Mo(CO)₆ (1.0 mmol), and anhydrous toluene (5 mL).
-
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add 2-bromoaniline, PdCl₂(PPh₃)₂, and Mo(CO)₆.
-
Add anhydrous toluene, followed by the isocyanate.
-
Seal the tube and heat the reaction mixture at 110 °C for 24 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 2-aminobenzoxazinone.
-
Copper-Catalyzed Decarboxylative Coupling
This protocol describes the synthesis of 2-substituted-4H-benzo[d][4][5]oxazin-4-ones from anthranilic acids and α-keto acids.[2]
-
Materials: Anthranilic acid (1.0 mmol), α-keto acid (1.2 mmol), CuCl (0.1 mmol), and DMSO (3 mL).
-
Procedure:
-
In a round-bottom flask, dissolve anthranilic acid and α-keto acid in DMSO.
-
Add CuCl to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to yield the 2-substituted benzoxazinone.
-
Iodine-Catalyzed Oxidative Cascade for 2-Arylbenzoxazinones
This method provides a transition-metal-free synthesis from anthranilic acid and aldehydes.[2]
-
Materials: Anthranilic acid (1.0 mmol), aromatic aldehyde (1.2 mmol), I₂ (0.2 mmol), Oxone (2.0 mmol), and acetonitrile (5 mL).
-
Procedure:
-
To a solution of anthranilic acid and the aromatic aldehyde in acetonitrile, add I₂ and Oxone.
-
Reflux the reaction mixture for 2-5 hours, monitoring the progress by TLC.
-
After completion, quench the reaction with aqueous Na₂S₂O₃ solution.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
-
Cyanuric Chloride-Mediated Synthesis of 2-Functionalized Benzoxazinones
This efficient method utilizes cyanuric chloride for the cyclodehydration of N-acylated anthranilic acids.[3][4]
-
Materials: N-acylated anthranilic acid (1.0 mmol), cyanuric chloride (1.1 mmol), triethylamine (2.5 mmol), and anhydrous THF (10 mL).
-
Procedure:
-
Dissolve the N-acylated anthranilic acid in anhydrous THF in a flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add triethylamine.
-
Add cyanuric chloride portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate and purify the crude product by recrystallization or column chromatography.
-
Experimental Workflows
Visualizing the experimental workflow can provide a clearer understanding of the procedural steps involved in each synthetic route. The following diagrams, generated using the DOT language, illustrate the logical flow of the key methods discussed.
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cytotoxicity comparison of 6-Chloro-8-nitro-4H-benzooxazin-3-one on normal vs cancer cells
Disclaimer: No direct experimental data is publicly available for the specific compound 6-Chloro-8-nitro-4H-benzooxazin-3-one. This guide provides a comparative analysis based on published data for structurally related benzoxazinone derivatives to offer insights into the potential behavior of this class of compounds.
The development of therapeutic agents with high specificity for cancer cells over normal tissues is a central goal in oncology research. Benzoxazinones are a class of heterocyclic compounds that have garnered attention for their diverse biological activities, including potential anticancer properties. This guide compares the cytotoxic effects of various substituted benzoxazinone analogs on cancer cell lines versus normal cell lines, based on available preclinical data.
Data Presentation: Cytotoxicity of Benzoxazinone Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several benzoxazinone derivatives against a panel of human cancer cell lines and, where available, against normal human cells. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, is also presented to indicate the compound's cancer-specific cytotoxicity.
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) on Cancer Cells | Normal Cell Line | IC50 (µM) on Normal Cells | Selectivity Index (SI) |
| Derivative 7 [1] | HepG2 (Liver) | < 10 | WI-38 (Fibroblasts) | Not specified | ~5-12 fold |
| MCF-7 (Breast) | < 10 | ||||
| HCT-29 (Colon) | < 10 | ||||
| Derivative 15 [1] | HepG2 (Liver) | < 10 | WI-38 (Fibroblasts) | Not specified | ~5-12 fold |
| MCF-7 (Breast) | < 10 | ||||
| HCT-29 (Colon) | < 10 | ||||
| Compound 24 [2] | MCF-7 (Breast) | 1.5 | Not specified | Not specified | Not specified |
| HCC1954 (Breast) | 2.1 | ||||
| Compound 25 [2] | MCF-7 (Breast) | 0.8 | Not specified | Not specified | Not specified |
| HCC1954 (Breast) | 1.1 | ||||
| Nitro-substituted Benzoxazinones (3a, 3c, 3k) [3][4] | HeLa (Cervical) | Inhibition of 28.54-44.67% | Not specified | Not specified | Not specified |
Experimental Protocols
The cytotoxicity of benzoxazinone derivatives is typically assessed using standard in vitro cell viability assays. A representative protocol is the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are also included.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: After incubation, the medium is removed, and MTT solution (e-g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow of the MTT assay for determining cytotoxicity.
Proposed Signaling Pathway: Induction of Apoptosis
Several studies on benzoxazinone analogs suggest that their anticancer activity may be mediated through the induction of apoptosis.[1] The following diagram illustrates a simplified intrinsic apoptosis pathway that could be activated by these compounds.
Caption: Intrinsic apoptosis pathway potentially activated by benzoxazinones.
References
- 1. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1,3]oxazines and Biological Evaluation of Activity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and syntheses of 7-nitro-2-aryl-4 H-benzo[ d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Orthogonal Purity Verification of 6-Chloro-8-nitro-4H-benzooxazin-3-one
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development, ensuring both safety and efficacy. Relying on a single analytical method can be misleading, as it may not detect all potential impurities. Orthogonal methods, which employ different separation and detection principles, provide a more comprehensive and reliable purity profile. This guide compares three orthogonal methods for verifying the purity of 6-Chloro-8-nitro-4H-benzooxazin-3-one, a key heterocyclic compound. The methods discussed are High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.
Comparison of Orthogonal Analytical Techniques
The selection of an analytical technique for impurity profiling is contingent on the nature of the impurities, required sensitivity, and the specific information sought. The following table provides a comparative overview of HPLC-MS, GC-MS, and qNMR for the analysis of 6-Chloro-8-nitro-4H-benzooxazin-3-one.
| Feature | HPLC-MS | GC-MS | qNMR Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by detection based on mass-to-charge ratio. | Separation of volatile and thermally stable compounds in a gaseous mobile phase, followed by mass-based detection. | Quantification based on the direct relationship between the integrated signal of a nucleus and the number of those nuclei in the molecule. No separation involved. |
| Specificity | Very High (based on retention time and mass-to-charge ratio). | High (for volatile compounds, based on retention time and mass fragmentation pattern). | Very High (based on unique chemical shifts for specific nuclei). Provides structural confirmation. |
| Sensitivity | Very High (pg/mL to ng/mL).[1] | Very High (for volatile/derivatized compounds). | Moderate to Low (µg to mg range). |
| Applicability | Ideal for non-volatile and thermally labile compounds like the target molecule.[1] | Suitable for volatile and semi-volatile impurities. The target molecule may require derivatization to enhance volatility.[2] | Applicable to any soluble compound containing NMR-active nuclei (e.g., ¹H, ¹³C). Excellent for quantifying major components and identifying structurally similar impurities. |
| Structural Elucidation | Yes (through MS/MS fragmentation).[3][4] | Yes (through fragmentation patterns in the mass spectrum).[2] | Yes (provides detailed information about molecular structure).[3] |
| Potential Impurities Detected | Non-volatile process impurities, degradation products, isomers, and compounds with different polarity. | Volatile residual solvents, starting materials, and low molecular weight by-products. | Structurally related impurities, isomers, and impurities lacking a UV chromophore or poor ionization efficiency. |
Visualizing the Analytical Workflow
A robust purity assessment strategy involves a systematic workflow, integrating orthogonal methods to build a complete picture of the sample's composition.
Caption: Workflow for purity verification using orthogonal methods.
The diagram below illustrates the complementary nature of these techniques. Each method provides a unique analytical perspective, and their intersection yields a high-confidence purity assessment.
Caption: Logical relationship of orthogonal analytical methods.
Experimental Protocols
The following protocols are representative methods for the analysis of 6-Chloro-8-nitro-4H-benzooxazin-3-one and its potential impurities.
HPLC-MS Method for Impurity Profiling
This method is designed to separate and identify non-volatile, thermally labile impurities.
-
Chromatographic System: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF or equivalent.
-
Column: ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-18.1 min: 90-10% B
-
18.1-22 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer: 35 psig.
-
Sheath Gas Temp: 350 °C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Mass Range: 100-1000 m/z.
-
GC-MS Method for Volatile Impurities
This method targets volatile impurities, such as residual solvents and starting materials. Derivatization of the analyte may be required to analyze for thermally induced degradation products.
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm.
-
Sample Preparation:
-
For Residual Solvents: Dissolve 50 mg of the sample in 1 mL of DMSO.
-
For Derivatization: To 1 mg of the sample, add 200 µL of Pyridine and 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Heat at 70 °C for 30 minutes.
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium, 1.2 mL/min constant flow.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial Temp: 50 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electron Ionization (EI), 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: 35-500 amu.
-
qNMR Method for Absolute Purity Determination
This method provides an absolute quantification of the main component without requiring a reference standard of the analyte itself.
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Internal Standard: Maleic acid (certified purity >99.5%).
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the 6-Chloro-8-nitro-4H-benzooxazin-3-one sample.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard.
-
Dissolve both in approximately 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6) in an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: zg30 (standard 30-degree pulse).
-
Solvent: DMSO-d6.
-
Number of Scans (ns): 16.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons).
-
Acquisition Time (aq): At least 4 seconds.
-
-
Data Analysis:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved, non-overlapping signal from the analyte and the signal from the internal standard (singlet for maleic acid protons).
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P_std = Purity of the internal standard
-
-
By employing these orthogonal methods, researchers and drug developers can establish a high-confidence purity profile for 6-Chloro-8-nitro-4H-benzooxazin-3-one, ensuring the quality and reliability required for downstream applications.
References
Safety Operating Guide
Proper Disposal of 6-Chloro-8-nitro-4H-benzooxazin-3-one: A Step-by-Step Guide for Laboratory Professionals
Proper Disposal of 6-Chloro-8-nitro-4H-benzo[1][2]oxazin-3-one: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 6-Chloro-8-nitro-4H-benzo[1][2]oxazin-3-one, a chemical compound used in research and drug development, is critical to ensure laboratory safety and environmental protection.[1] This guide provides detailed procedures for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling 6-Chloro-8-nitro-4H-benzo[1][2]oxazin-3-one, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact. This compound is classified as an irritant.[3]
Required PPE:
-
Eye Protection: Wear protective glasses or goggles. In case of eye contact, rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing.[3][4]
-
Hand Protection: Wear protective gloves.[3]
-
Body Protection: Wear protective clothing to avoid skin contact.[1][3] If skin irritation occurs, seek medical advice.[4] Contaminated clothing should be removed and washed before reuse.[4]
-
Respiratory Protection: Use in a well-ventilated area.[4][5] Avoid breathing in dust, fumes, or vapors.[2][4] If inhaled, move to fresh air.[2]
II. Step-by-Step Disposal Procedure
Waste generated from experiments involving 6-Chloro-8-nitro-4H-benzo[1][2]oxazin-3-one must be treated as hazardous waste. It should be stored separately and handed over to a professional waste disposal company to prevent environmental pollution.[1]
Disposal Protocol:
-
Collection: Carefully collect the waste material. For solid waste, sweep up and shovel it into suitable, clearly labeled containers for disposal.[4]
-
Containerization: Use tightly sealed containers for storage.[2][5] Ensure containers are properly labeled with the chemical name and associated hazards.
-
Storage: Store the waste in a well-ventilated, locked-up area.[2]
-
Professional Disposal: Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[2][4] Do not dispose of it with household garbage or allow it to reach the sewage system.[6]
III. Accidental Release Measures
In the event of an accidental spill, follow these procedures:
-
Ventilation: Ensure adequate ventilation in the area of the spill.[4][5]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[2]
-
Cleanup: For solid spills, sweep up the material and place it in a suitable container for disposal.[4]
-
Environmental Protection: Do not let the product enter drains.[5]
IV. Hazard and Safety Data Summary
| Parameter | Value/Information | Source |
| CAS Number | 870064-73-6 | [1][3][7] |
| Molecular Formula | C8H5ClN2O4 | [1][3] |
| Molecular Weight | 228.59 g/mol | [1][3] |
| Hazard Classification | Irritant | [3] |
| Storage Class Code | 11 - Combustible Solids | [7] |
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 6-Chloro-8-nitro-4H-benzo[1][2]oxazin-3-one.
Caption: Workflow for the safe disposal of 6-Chloro-8-nitro-4H-benzo[1][2]oxazin-3-one.
References
- 1. 870064-73-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 2. echemi.com [echemi.com]
- 3. 870064-73-6 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. 6-Chloro-8-nitro-4H-benzo 1,4 oxazin-3-one AldrichCPR 870064-73-6 [sigmaaldrich.com]
Personal protective equipment for handling 6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one
Essential Safety and Operational Guide for 6-Chloro-8-nitro-4H-benzo[1][2]oxazin-3-one
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-Chloro-8-nitro-4H-benzo[1][2]oxazin-3-one (CAS: 870064-73-6). Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
6-Chloro-8-nitro-4H-benzo[1][2]oxazin-3-one is classified as an irritant.[3] Precautionary statements advise that it may be harmful if swallowed, in contact with skin, or if inhaled. A comprehensive approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.
Table 1: Recommended Personal Protective Equipment
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards. |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation. |
| Hand Protection | Chemical-resistant gloves | Nitrile or Butyl rubber gloves are suitable choices. Always inspect gloves for integrity before each use and change them immediately upon contamination. For prolonged contact, consider double-gloving. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned. |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH-approved respirator (e.g., N95) if dust formation is likely or if working outside of a fume hood. For handling larger quantities or potential for vapor generation, a respirator with organic vapor cartridges is recommended. |
Operational Plan for Safe Handling
A systematic approach is crucial when working with 6-Chloro-8-nitro-4H-benzo[1][2]oxazin-3-one.
2.1. Preparation and Engineering Controls:
-
All handling of the powdered form of this chemical should occur within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and a safety shower are readily accessible.
2.2. Weighing and Transfer:
-
Conduct all weighing and transfer operations within a fume hood to contain any dust.
-
Use appropriate tools (e.g., spatulas) to avoid generating dust.
2.3. During the Experiment:
-
Keep all containers with 6-Chloro-8-nitro-4H-benzo[1][2]oxazin-3-one clearly labeled.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.
2.4. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan
The waste generated from experiments involving 6-Chloro-8-nitro-4H-benzo[1][2]oxazin-3-one must be handled as hazardous waste.[1]
3.1. Waste Segregation:
-
Collect all solid waste (e.g., contaminated gloves, paper towels, and excess reagent) in a dedicated, clearly labeled hazardous waste container.
-
Collect all liquid waste containing this chemical in a separate, compatible, and clearly labeled hazardous waste container.
3.2. Waste Disposal Procedure:
-
All waste must be disposed of through a professional biological and chemical waste management company.[1]
-
Do not dispose of this chemical down the drain or in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow Visualization
Caption: Safe handling and disposal workflow.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






